molecular formula C14H18BrNO4 B558699 Boc-3-bromo-D-phenylalanine CAS No. 261360-77-4

Boc-3-bromo-D-phenylalanine

Número de catálogo: B558699
Número CAS: 261360-77-4
Peso molecular: 344.20 g/mol
Clave InChI: FBUDYESOPLBQIR-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-3-bromo-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUDYESOPLBQIR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426509
Record name Boc-3-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261360-77-4
Record name 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261360-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-bromo-D-phenylalanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-butoxycarbonyl)-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine). This synthetic amino acid is a valuable building block in medicinal chemistry and drug discovery, offering unique opportunities for the design and synthesis of novel peptides, peptidomimetics, and other therapeutic agents.

Chemical Structure and Identifiers

This compound is a derivative of the natural amino acid D-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the meta-position (C3) of the phenyl ring.

IdentifierData
IUPAC Name (2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Molecular Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.2 g/mol [1][2]
CAS Number Not available for D-enantiomer (L-enantiomer: 82278-73-7[1][2])
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
InChI Key FBUDYESOPLBQIR-LLVKDONJSA-N (inferred from L-enantiomer and D-phenylalanine)

Chemical Structure Diagram:

G mol

Caption: 2D structure of Boc-3-bromo-L-phenylalanine. The D-enantiomer has the opposite stereochemistry at the alpha-carbon.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While specific experimental data for the D-enantiomer is limited, the following table provides a summary based on available information for the L-enantiomer and related compounds.

PropertyValueSource/Comment
Appearance White to off-white powderBased on L-enantiomer[1]
Melting Point Estimated 85-95 °CBased on unsubstituted Boc-D-phenylalanine (85-88 °C)[3] and other 3-substituted analogs.
Optical Rotation [α]D Expected negative valueUnsubstituted Boc-D-phenylalanine is -25±1° (c=1 in ethanol)[4]. The bromo-substituent will alter the magnitude.
Solubility Slightly soluble in water[5]; Soluble in methanol, dichloromethane, and DMF.Based on L-enantiomer and general solubility of Boc-protected amino acids.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following are expected spectral characteristics based on the analysis of its structural analogs.

¹H NMR (Proton Nuclear Magnetic Resonance)

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Boc (t-butyl)~1.4Singlet (9H)
β-CH₂2.9 - 3.2Multiplet (2H)
α-CH4.3 - 4.6Multiplet (1H)
NH~5.0Doublet (or broad singlet) (1H)
Aromatic CH7.1 - 7.5Multiplet (4H)
Carboxylic Acid OH>10Broad Singlet (1H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

CarbonExpected Chemical Shift (δ, ppm)
Boc (CH₃)~28
β-CH₂~38
α-CH~55
Boc (quaternary C)~80
Aromatic C-Br~122
Aromatic CH125 - 135
Aromatic quaternary C~140
C=O (Boc)~155
C=O (Carboxylic Acid)~175

FTIR (Fourier-Transform Infrared) Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amide)3300 - 3400
C-H Stretch (aromatic and aliphatic)2850 - 3100
C=O Stretch (carboxylic acid)1700 - 1725
C=O Stretch (carbamate)1680 - 1700
C-N Stretch1200 - 1300
C-Br Stretch500 - 600

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 345.0 and a sodium adduct [M+Na]⁺ at m/z 367.0. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two main steps: the synthesis of 3-bromo-D-phenylalanine followed by the protection of the amino group with a Boc group.

Step 1: Synthesis of 3-bromo-D-phenylalanine (General Approach)

A common route for the synthesis of halogenated phenylalanine analogs is the Erlenmeyer-Plöchl reaction, followed by reduction and resolution.

  • Materials: 3-bromobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, sodium amalgam (or catalytic hydrogenation setup), and resolving agent (e.g., a chiral acid or enzyme).

  • Procedure:

    • Azlactone Formation: 3-bromobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate to form the corresponding azlactone.

    • Hydrolysis: The azlactone is hydrolyzed with a mild base to yield α-acetamido-3-bromocinnamic acid.

    • Reduction: The double bond and the acetyl group are reduced to give racemic 3-bromo-DL-phenylalanine. This can be achieved using sodium amalgam or through catalytic hydrogenation.

    • Resolution: The racemic mixture is resolved into its D- and L-enantiomers using a chiral resolving agent or through enzymatic resolution.

Step 2: Boc Protection of 3-bromo-D-phenylalanine

  • Materials: 3-bromo-D-phenylalanine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide, triethylamine), and a solvent system (e.g., 1,4-dioxane/water or dichloromethane).

  • Procedure:

    • Dissolve 3-bromo-D-phenylalanine in the chosen solvent system with the base.

    • Cool the solution in an ice bath.

    • Slowly add a solution of Boc₂O in the organic solvent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols.

  • Materials: Boc-protected amino acids, a suitable solid support (e.g., Merrifield resin), a coupling agent (e.g., DCC/HOBt or HBTU/DIEA), a deprotection reagent (trifluoroacetic acid, TFA), and a neutralization reagent (diisopropylethylamine, DIEA).

  • General Procedure:

    • Resin Swelling: Swell the resin in a suitable solvent like dichloromethane (DCM).

    • Deprotection: Remove the Boc protecting group from the resin-bound amino acid with a solution of TFA in DCM.

    • Neutralization: Neutralize the resulting free amine with a solution of DIEA in DCM.

    • Coupling: Activate the carboxylic acid of this compound with a coupling agent and add it to the resin. Allow the coupling reaction to proceed to completion.

    • Washing: Wash the resin thoroughly with DCM and DMF.

    • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Applications in Drug Discovery and Development

This compound is a versatile building block in drug discovery due to the unique properties conferred by the bromine atom and the D-configuration of the amino acid.

  • Peptide and Peptidomimetic Design: Incorporation of this unnatural amino acid can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation. The D-configuration can also influence the peptide's conformation and binding affinity to its target.

  • Structure-Activity Relationship (SAR) Studies: The bromo-phenyl moiety can be used to probe the binding pocket of a target protein or enzyme, providing valuable information for optimizing the potency and selectivity of a lead compound.[6]

  • Synthetic Handle for Further Modification: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide range of substituents on the phenyl ring, enabling the creation of diverse chemical libraries for high-throughput screening.

Logical Workflow for Application in Drug Discovery:

G start This compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps peptide_library Peptide Library with 3-bromo-D-Phe spps->peptide_library screening High-Throughput Screening peptide_library->screening suzuki Suzuki-Miyaura Cross-Coupling peptide_library->suzuki Further Modification hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt final_candidate Drug Candidate lead_opt->final_candidate modified_library Modified Peptide Library suzuki->modified_library modified_library->screening G ligand Endogenous Peptide Ligand receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Activates antagonist Peptide Antagonist with 3-bromo-D-Phe antagonist->receptor Blocks g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-butoxycarbonyl)-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine), a valuable building block in peptide synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. The incorporation of a bromine atom onto the phenyl ring at the meta-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable tool in the synthesis of novel peptides and pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function ensures chemoselectivity in subsequent coupling reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

  • Boc Protection of D-phenylalanine: The α-amino group of D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

  • Electrophilic Bromination: The resulting Boc-D-phenylalanine undergoes regioselective electrophilic bromination on the aromatic ring to yield the final product.

Synthesis_Workflow D_Phe D-Phenylalanine Boc_D_Phe Boc-D-phenylalanine D_Phe->Boc_D_Phe (Boc)₂O, Base Final_Product This compound Boc_D_Phe->Final_Product Brominating Agent

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-α-(tert-butoxycarbonyl)-D-phenylalanine (Boc-D-phenylalanine)

This procedure is adapted from standard methods for the Boc protection of amino acids.

  • Materials:

    • D-phenylalanine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • 1,4-Dioxane or Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Potassium bisulfate (KHSO₄) solution (e.g., 2 N)

  • Procedure:

    • Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide (or a mixture of water and an organic solvent like dioxane or THF with TEA).

    • Cool the solution in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in the organic solvent dropwise to the stirred amino acid solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous residue with a nonpolar solvent like ether to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold potassium bisulfate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield Boc-D-phenylalanine as a white solid. The product can be further purified by recrystallization.

Step 2: Synthesis of N-α-(tert-butoxycarbonyl)-3-bromo-D-phenylalanine

This protocol describes the electrophilic bromination of the Boc-protected D-phenylalanine.

  • Materials:

    • Boc-D-phenylalanine

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

    • Lewis acid catalyst (optional, e.g., Iron(III) bromide (FeBr₃))

    • Aqueous sodium thiosulfate solution

    • Aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Boc-D-phenylalanine in the chosen anhydrous solvent in a flask protected from light.

    • If using a catalyst, add a catalytic amount of FeBr₃.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amino group of the protected phenylalanine is an ortho-, para-director, but the steric hindrance of the side chain can favor meta-substitution. Careful control of reaction conditions is necessary to achieve the desired 3-bromo isomer.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

    • Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to isolate the desired this compound isomer.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₄H₁₈BrNO₄
Molecular Weight344.20 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, dichloromethane, and other common organic solvents. Slightly soluble in water.[1]
Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s1HAr-H (position 2)
~7.2-7.3m2HAr-H (positions 4, 6)
~7.1d1HAr-H (position 5)
~5.0d1HNH
~4.5m1Hα-CH
~3.1dd1Hβ-CH₂ (diastereotopic)
~2.9dd1Hβ-CH₂ (diastereotopic)
1.4s9HBoc (tert-butyl)

Table 2: ¹³C NMR Data (Expected)

Chemical Shift (δ, ppm)Assignment
~174C=O (Carboxylic acid)
~155C=O (Boc)
~140Ar-C (C-1)
~132Ar-CH (C-6)
~130Ar-CH (C-4)
~128Ar-CH (C-2)
~125Ar-CH (C-5)
~122Ar-C (C-3, C-Br)
~80C (Boc quaternary)
~55α-CH
~38β-CH₂
~28CH₃ (Boc)

Table 3: Mass Spectrometry Data

TechniqueExpected m/z
ESI-MS (+)[M+H]⁺ ≈ 345.05, 347.05 (isotopic pattern for Br); [M+Na]⁺ ≈ 367.03, 369.03
ESI-MS (-)[M-H]⁻ ≈ 343.04, 345.04

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Workflows and Signaling Pathways

Analytical Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography NMR ¹H and ¹³C NMR Column_Chromatography->NMR MS Mass Spectrometry Column_Chromatography->MS HPLC HPLC Analysis Column_Chromatography->HPLC Pure_Product Pure Characterized Product NMR->Pure_Product MS->Pure_Product HPLC->Pure_Product

Caption: Workflow for the purification and analytical characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described protocols offer a reliable method for obtaining this key building block for advanced research in peptide chemistry and drug development. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

A Technical Guide to the Spectroscopic Analysis of 3-Bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-DL-phenylalanine is a substituted aromatic amino acid with significant applications in drug design and biochemical research.[1] Its unique structural features, owing to the bromine substitution on the phenyl ring, make it a valuable component in the synthesis of novel therapeutics and as a probe in peptide and protein studies.[1][2] A thorough spectroscopic characterization is fundamental for its unequivocal identification and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-DL-phenylalanine and detailed experimental protocols for acquiring this data.

Introduction

3-Bromo-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a bromine atom at the meta-position of the phenyl ring.[1] This substitution significantly alters its electronic and steric properties, influencing its interactions within biological systems.[1][3] Consequently, it serves as a versatile building block in medicinal chemistry, particularly for the development of drugs targeting neurological disorders.[3] Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized protocols for these analytical methods.

Spectroscopic Data Summary

While specific, experimentally-derived quantitative data for 3-Bromo-DL-phenylalanine is not abundant in public spectral databases, the following tables summarize the expected chemical shifts and vibrational frequencies based on the analysis of its structural analogs.[1] These tables are intended to serve as a reference for researchers in the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (ppm) Multiplicity Notes
3.9 - 4.2Doublet of Doublets (dd)Coupling to Hβ protons.
3.0 - 3.3Multiplet (m)Diastereotopic protons with complex coupling.
Aromatic-H7.2 - 7.5Multiplet (m)Complex pattern due to meta-substitution.
-NH₂VariableBroad Singlet (br s)Chemical shift is dependent on solvent and concentration.
-COOHVariableBroad Singlet (br s)Chemical shift is dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (ppm) Notes
C=O170 - 175Carboxylic acid carbon.
55 - 60Alpha-carbon attached to the amino group.
35 - 40Beta-carbon of the side chain.
Aromatic C-Br120 - 125Carbon directly attached to bromine.
Aromatic C-H125 - 135Aromatic carbons attached to hydrogens.
Aromatic C (quaternary)135 - 140Quaternary aromatic carbon.
Table 3: Predicted IR Spectroscopy Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretch2500 - 3300Broad
N-H (Amine)Stretch3000 - 3300Medium
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Carboxylic Acid)Stretch1700 - 1750Strong
C=C (Aromatic)Stretch1450 - 1600Medium
N-H (Amine)Bend1500 - 1650Medium
C-BrStretch500 - 600Strong
Table 4: Predicted Mass Spectrometry Data
Ion Expected m/z Notes
[M]⁺243/245Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1][4]
[M-COOH]⁺198/200Loss of the carboxylic acid group.[1]
[M-CH(NH₂)COOH]⁺155/157Loss of the amino acid side chain.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 3-Bromo-DL-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1] The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (-NH₂ and -COOH).[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.[1]

    • Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 10-15 ppm.[1]

    • Reference the spectrum to the residual solvent peak or an internal standard like TMS.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[1]

    • Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-250 ppm.[1]

    • Reference the spectrum to the solvent peak.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[1][5]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[1][5]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.[1][5]

    • Ensure good contact between the sample and the crystal by applying pressure.[5]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.[1]

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.[1]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

    • The final spectrum is presented in terms of transmittance or absorbance.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4]

    • Perform fragmentation analysis (MS/MS) to elucidate the structure.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of 3-Bromo-DL-phenylalanine.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Interpretation & Characterization Sample 3-Bromo-DL-phenylalanine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure IR_Data->Purity MS_Data->Structure MS_Data->Purity

A workflow for the spectroscopic analysis of 3-Bromo-DL-phenylalanine.
Application in Peptide Synthesis

3-Bromo-DL-phenylalanine can be incorporated into peptides to enhance their properties.[2] The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating this unnatural amino acid.

Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-3-Bromo-DL-phenylalanine) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Next_AA Couple Next Amino Acid Deprotection2->Next_AA Wash2 Wash Next_AA->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection2 for each amino acid Cleavage Cleavage from Resin Repeat->Cleavage synthesis complete Purification Purification (HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Solid-phase peptide synthesis workflow incorporating 3-Bromo-DL-phenylalanine.

References

Boc-3-bromo-D-phenylalanine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-3-bromo-D-phenylalanine, a key building block in modern medicinal chemistry and peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in drug discovery.

Core Compound Data

PropertyValueReference
Chemical Name N-(tert-Butoxycarbonyl)-3-bromo-D-phenylalanineN/A
Molecular Formula C₁₄H₁₈BrNO₄[1]
Molecular Weight 344.2 g/mol [1][2]
CAS Number Not readily available (L-enantiomer: 82278-73-7)[1][2]
Appearance White to off-white solid (based on related compounds)[1]
Solubility Slightly soluble in water (based on L-enantiomer)[3]

Physicochemical Properties of Related Compounds

For comparative purposes, the table below includes data for closely related analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Boc-3-bromo-L-phenylalanine82278-73-7C₁₄H₁₈BrNO₄344.2
3-Bromo-D-phenylalanine99295-78-0C₉H₁₀BrNO₂244.08
Boc-D-phenylalanine18942-49-9C₁₄H₁₉NO₄265.30

Experimental Protocols

N-Boc Protection of D-Phenylalanine (General Procedure)

This protocol describes a general method for the synthesis of N-Boc protected amino acids, which can be adapted for 3-bromo-D-phenylalanine.

Materials:

  • D-Phenylalanine (or 3-bromo-D-phenylalanine) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Solvent system (e.g., 1:1 dioxane/water, THF/water)

  • Base (e.g., Sodium hydroxide (NaOH), 1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the chosen solvent system.

  • Add the base and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[4]

Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids

This protocol outlines the manual incorporation of a Boc-protected amino acid into a peptide sequence on a solid support.

Materials:

  • Resin (e.g., Leu-OCH2-Pam-resin)

  • Boc-protected amino acid (e.g., this compound)

  • Coupling agents (e.g., HBTU, HATU, DIC)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous hydrogen fluoride (HF)

  • Scavenger (e.g., p-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Boc Deprotection: Remove the Nα-Boc group from the resin-bound peptide with neat TFA.

  • Washing: Wash the peptide-resin with DCM and DMF.

  • Amino Acid Activation: Dissolve the Boc-protected amino acid in DMF with a coupling agent (e.g., HBTU) and DIEA to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 3 hours).

  • Washing: Wash the peptide-resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After chain assembly, remove the final Nα-Boc group with neat TFA.

  • Cleavage: Cleave the peptide from the resin using anhydrous HF with a scavenger.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, dissolve in an appropriate solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Role in Drug Discovery and Development

The incorporation of a bromine atom onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, making it a valuable tool for medicinal chemists.

  • Versatile Synthetic Handle: The bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse chemical moieties.[6]

  • Modulation of Biological Activity: The bromo-phenyl group can enhance binding affinity to target proteins and enzymes, aiding in the optimization of a drug candidate's potency and selectivity.[6]

  • Peptide and Peptidomimetic Design: As a phenylalanine analog, it can be incorporated into peptides to improve their stability against enzymatic degradation and to probe structure-activity relationships.[6]

  • Radiolabeling: The bromo-substituent can be displaced by radionuclides, making its derivatives useful precursors for radiolabeled tracers in Positron Emission Tomography (PET) imaging.[6]

Diagrams

N_Boc_Protection_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up AminoAcid 3-Bromo-D-phenylalanine Dissolution 1. Dissolve in Solvent (e.g., Dioxane/H₂O) AminoAcid->Dissolution BocAnhydride (Boc)₂O Addition 2. Add Base & (Boc)₂O BocAnhydride->Addition Base Base (e.g., NaOH) Base->Addition Dissolution->Addition Stirring 3. Stir at Room Temp Addition->Stirring Acidification 4. Acidify (HCl) Stirring->Acidification Extraction 5. Extract (Ethyl Acetate) Acidification->Extraction Drying 6. Dry & Concentrate Extraction->Drying Product This compound Drying->Product

Caption: Workflow for the N-Boc protection of 3-bromo-D-phenylalanine.

SPPS_Cycle start Start with Resin-Bound Peptide deprotection 1. Boc Deprotection (TFA) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 coupling 3. Couple Activated Boc-Amino Acid wash1->coupling wash2 4. Wash (DMF) coupling->wash2 cycle_end Elongated Peptide Chain wash2->cycle_end cycle_end->deprotection Repeat for next amino acid final_steps Final Cleavage & Purification cycle_end->final_steps

Caption: The cycle of solid-phase peptide synthesis (SPPS) using Boc-chemistry.

References

Technical Guide: Purity and Appearance of Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of N-tert-butyloxycarbonyl-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. The information presented herein is intended to assist researchers in evaluating the quality and suitability of this compound for their specific applications.

Physicochemical Properties and Appearance

This compound is a derivative of the unnatural amino acid D-phenylalanine. The introduction of a bromine atom onto the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function are key features that influence its reactivity and application in synthetic chemistry.

Appearance:

Based on data for the closely related L-enantiomer and other similar Boc-protected amino acids, this compound is consistently described as a white to off-white powder or crystalline solid .[1] Visual inspection is the primary method for assessing the physical appearance of the material.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₁₄H₁₈BrNO₄[1]
Molecular Weight 344.20 g/mol [1]
Appearance White to off-white powder[1]
Purity (L-enantiomer) ≥ 98% (HPLC)[1]
Purity (L-enantiomer) 95%[2]
Solubility Slightly soluble in water.[2]

Purity Assessment: Experimental Protocols

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. These methods assess both the chemical purity (presence of impurities) and the enantiomeric purity (proportion of the desired D-enantiomer).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound. Both reversed-phase and chiral HPLC are employed.

2.1.1. Reversed-Phase HPLC for Chemical Purity

This technique separates the target compound from any non-isomeric impurities.

  • Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Typical Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm or 254 nm.

    • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

2.1.2. Chiral HPLC for Enantiomeric Purity

This is a critical analysis to ensure the stereochemical integrity of the D-enantiomer.

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

  • Instrumentation: An HPLC system with a UV detector.

  • Typical Conditions:

    • Chiral Stationary Phases (CSPs): Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based columns are commonly used. Teicoplanin-based CSPs have shown good performance for the separation of phenylalanine enantiomers.[3][4]

    • Mobile Phase: Typically a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a nonpolar solvent (e.g., hexane), or in reversed-phase mode with acetonitrile and aqueous buffers.[3][4][5]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 210 nm or 220 nm.

    • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also provide information about purity.

  • Principle: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the Boc group, the phenyl ring, and the bromine substituent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis:

    • ¹H NMR: The spectrum should show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the aromatic protons on the brominated phenyl ring, and the protons of the amino acid backbone. The integration of these signals should be consistent with the molecular structure.

    • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including those of the Boc group, the aromatic ring, and the carbonyl group.

    • Purity: The absence of significant signals from impurities indicates high chemical purity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Instrumentation: Techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

  • Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (344.20 g/mol ).

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

Quality_Control_Workflow cluster_0 Incoming Material cluster_2 Data Review & Release raw_material This compound (Raw Material) appearance Visual Inspection (Appearance) raw_material->appearance hplc_purity Reversed-Phase HPLC (Chemical Purity) chiral_hplc Chiral HPLC (Enantiomeric Purity) nmr NMR Spectroscopy (Structural Confirmation) ms Mass Spectrometry (Molecular Weight) data_review Data Review & Specification Check ms->data_review release Material Release data_review->release Pass reject Material Rejection data_review->reject Fail

Caption: Quality control workflow for this compound.

Signaling Pathways and Logical Relationships

The quality of this compound directly impacts its performance in subsequent synthetic steps, particularly in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical relationship between purity attributes and the success of peptide synthesis.

Purity_Impact_on_SPPS cluster_0 Purity Attributes cluster_1 Solid-Phase Peptide Synthesis (SPPS) Outcome cluster_2 Undesirable Outcomes high_purity High Chemical Purity (≥98%) successful_coupling Efficient Coupling Reactions high_purity->successful_coupling high_yield High Yield of Target Peptide high_purity->high_yield high_purity_peptide High Purity of Target Peptide high_purity->high_purity_peptide high_ee High Enantiomeric Purity (>99% e.e.) high_ee->high_purity_peptide predictable_activity Predictable Biological Activity high_ee->predictable_activity side_reactions Increased Side Reactions low_yield Low Yield difficult_purification Difficult Purification mixed_isomers Formation of Diastereomeric Peptides low_purity Low Chemical Purity low_purity->side_reactions low_purity->low_yield low_purity->difficult_purification low_ee Low Enantiomeric Purity low_ee->difficult_purification low_ee->mixed_isomers

Caption: Impact of purity on the outcome of peptide synthesis.

References

Commercial Suppliers and Technical Guide for Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine) is a valuable synthetic building block. Its incorporation into peptides and other molecules allows for the introduction of a bromine atom on the phenyl ring, which can serve as a handle for further chemical modifications, such as cross-coupling reactions, or to modulate the biological activity of the target compound. This in-depth technical guide provides an overview of commercial suppliers, key technical data, and experimental protocols relevant to the use of this compound.

Commercial Availability

While the L-enantiomer and the DL-racemic mixture of Boc-3-bromo-phenylalanine are more widely listed, sourcing the D-enantiomer requires careful supplier selection. The following companies have been identified as potential suppliers of this compound or its closely related isomers. Researchers are advised to contact the suppliers directly to confirm availability and obtain lot-specific certificates of analysis.

Table 1: Commercial Supplier Information

SupplierCompound NameNotes
Chem-ImpexThis compoundAppears in product listings, direct confirmation of stock and specifications is recommended.[1]
Thermo Fisher ScientificN-Boc-3-bromo-L-phenylalanineSupplier of the L-enantiomer.[2][3][4]
BiosynthN-Boc-3-bromo-DL-phenylalanineSupplier of the racemic mixture.[5]

Technical Specifications

Quantitative data for this compound is crucial for experimental planning and ensuring the quality of synthesized molecules. While a complete certificate of analysis for the D-enantiomer was not publicly available at the time of this guide's compilation, the following table summarizes typical specifications based on data for the L-enantiomer and related compounds.

Table 2: Physicochemical and Analytical Data

PropertySpecification (Boc-3-bromo-L-phenylalanine)Specification (this compound)
CAS Number 82278-73-7To be confirmed with supplier
Molecular Formula C₁₄H₁₈BrNO₄C₁₄H₁₈BrNO₄
Molecular Weight 344.20 g/mol 344.20 g/mol
Appearance White to off-white powderTo be confirmed with supplier
Purity (HPLC) ≥95% - ≥98%To be confirmed with supplier
Optical Rotation ([α]D) Specific value for L-enantiomerExpected to be of similar magnitude but opposite sign to the L-enantiomer. To be confirmed with supplier.
Solubility Slightly soluble in waterTo be confirmed with supplier
Storage Conditions 2-8°CRecommended to be stored at 2-8°C

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established protocols for similar compounds.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Merrifield resin)

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, or DCC)

  • Dimethylformamide (DMF)

  • Reagents for cleavage and deprotection (e.g., HF or TFMSA)

  • Ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (a negative result indicates successful coupling).

    • After completion, drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound methyl ester

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction flask, combine this compound methyl ester, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

  • Solvent Addition: Add the degassed anhydrous solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows described above.

spsp_workflow start Start: Boc-AA-Resin swell Resin Swelling (DCM) start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize Neutralization (10% DIEA/DCM) deprotect->neutralize couple Amino Acid Coupling (Boc-3-bromo-D-Phe, HBTU/DIEA in DMF) neutralize->couple wash Wash (DMF, DCM) couple->wash repeat Repeat for next amino acid wash->repeat repeat->deprotect Yes cleave Cleavage & Deprotection (HF or TFMSA) repeat->cleave No purify Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

suzuki_workflow start Start: Boc-3-bromo-D-Phe-OMe setup Reaction Setup: Add Arylboronic Acid, Pd Catalyst, Base start->setup degas Degas with Inert Gas setup->degas solvent Add Anhydrous Solvent degas->solvent react Heat Reaction (80-100°C) solvent->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End: Coupled Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction with this compound.

References

Introduction to Boc protecting groups in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful and controlled assembly of amino acid sequences.[1] These chemical moieties act as temporary shields for reactive functional groups, ensuring that peptide bonds form only at the desired locations.[2][3] Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino (Nα) group of amino acids has been pivotal.[1][2] Developed by Bruce Merrifield as part of his Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS), the Boc strategy laid the foundation for the automated synthesis of peptides.[1][4]

This technical guide offers a comprehensive exploration of the Boc protecting group, detailing its core chemical principles, its application in the Boc/Bzl SPPS strategy, quantitative operational parameters, and detailed experimental protocols.

Core Chemical Principles: Protection and Deprotection

The cornerstone of the Boc strategy is the acid-labile nature of the Boc group, which is a carbamate derivative.[1][5] It remains stable under neutral and basic conditions but is readily cleaved by moderate acids, allowing for selective deprotection during the synthesis cycle.[1][6]

Boc Protection Mechanism

The introduction of the Boc group onto the Nα-amino group of an amino acid is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[7][8] The reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][9] The presence of a base deprotonates the amino group, increasing its nucleophilicity and facilitating the reaction.[7][8] The resulting tert-butyl carbonate is an unstable leaving group that decomposes into carbon dioxide and a tert-butoxide anion.[10][11]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products AA Amino Acid (R-NH2) Step1 Nucleophilic Attack AA->Step1 Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Step1 Base Base (e.g., TEA, NaOH) Base->Step1 enhances nucleophilicity Step2 Tetrahedral Intermediate Step1->Step2 forms Step3 Elimination & Decomposition Step2->Step3 collapses Boc_AA Boc-Protected Amino Acid Step3->Boc_AA Byproducts CO₂ + t-Butanol Step3->Byproducts

Boc Protection Mechanism.
Boc Deprotection Mechanism

The critical step that enables the stepwise elongation of the peptide chain is the selective removal of the Boc group. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[7][11] The mechanism involves the protonation of the Boc group's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[1][12] This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12] The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and liberating the free amine of the peptide, which is then present as its TFA salt.[1][10]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Boc_Peptide Boc-Protected Peptide Protonation 1. Protonation of Carbonyl Boc_Peptide->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Fragmentation 2. Fragmentation Protonation->Fragmentation Decarboxylation 3. Decarboxylation Fragmentation->Decarboxylation tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation releases Free_Amine Deprotected Peptide (Amine Salt) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 releases Scavenger Scavenger (e.g., Anisole) tButyl_Cation->Scavenger trapped by

Acid-Catalyzed Boc Deprotection.

A key challenge in Boc deprotection is the reactivity of the liberated tert-butyl cation, which can alkylate nucleophilic amino acid side chains like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2] To prevent these undesirable side reactions, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are added to the deprotection solution to trap the electrophilic cation.[2][13]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc SPPS methodology relies on a "quasi-orthogonal" protection scheme known as the Boc/Bzl strategy.[1][14] In this approach, the temporary Nα-Boc group is removed with a moderate acid (TFA), while the "permanent" side-chain protecting groups are typically benzyl-based (e.g., Benzyl esters for Asp/Glu, Benzyloxycarbonyl for Lys).[14][15] These benzyl groups are significantly more stable to acid and require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[16][17] This differential acid lability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection.[14][18]

The SPPS cycle using the Boc/Bzl strategy is an iterative process involving four key steps:

  • Deprotection: Removal of the Nα-Boc group with TFA in a solvent like dichloromethane (DCM).

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile required for coupling.[14]

  • Coupling: The next Boc-protected amino acid is activated (e.g., with DCC, HBTU) and coupled to the free N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[14]

This cycle is repeated until the desired peptide sequence is assembled.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Next Boc-AA + Activator) Wash2->Coupling Wash3 Wash Coupling->Wash3 Cycle Repeat Cycle for next AA Wash3->Cycle Cycle->Deprotection Chain Elongation FinalCleavage Final Cleavage (e.g., HF) Cycle->FinalCleavage Sequence Complete

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Quantitative Data and Reagent Summary

The efficiency of Boc-SPPS is dependent on the precise control of reaction conditions. The following tables summarize typical reagents, concentrations, and conditions for the key steps.

Table 1: Reagents and Conditions for Boc-SPPS Cycle

StepReagent(s)Typical Concentration / RatioSolventTimePurpose
Deprotection Trifluoroacetic Acid (TFA)25-50% (v/v)[2][4]Dichloromethane (DCM)20-30 min[7][18]Removes Nα-Boc group
Neutralization Diisopropylethylamine (DIEA)5-10% (v/v)DCM2 x 5 min[7]Generates free amine for coupling
Coupling Boc-Amino Acid, Activator (e.g., HBTU/HOBt, DCC)2-4 equivalentsDMF or DCM1-2 hoursForms the peptide bond
Final Cleavage Anhydrous Hydrogen Fluoride (HF)~90% with scavengersN/A1 hour @ 0°C[16]Cleaves peptide from resin & removes side-chain protection
Alternative Cleavage TFMSA or TMSOTfVariesTFAVariesLess hazardous alternatives to HF for certain resins

Table 2: Differential Acid Lability in Boc/Bzl Strategy

Protecting GroupTypeLocationDeprotection ReagentRelative Lability
Boc TemporaryNα-Amine~50% TFA in DCM[18][19]High (cleaved each cycle)
Benzyl (Bzl) "Permanent"Side-Chain (e.g., Asp, Glu, Ser)Anhydrous HF[16]Very Low (cleaved only at the end)
Tos (Tosyl) "Permanent"Side-Chain (e.g., Arg)Anhydrous HF[20]Very Low (cleaved only at the end)
2-Cl-Z "Permanent"Side-Chain (e.g., Lys)Anhydrous HFVery Low (cleaved only at the end)
Merrifield Linker PermanentC-Terminus to ResinAnhydrous HF[18]Very Low (cleaved only at the end)

Experimental Protocols

Precise and reproducible protocols are critical for successful peptide synthesis.

Protocol 1: General Nα-Boc Protection of an Amino Acid

This protocol describes the protection of a generic amino acid using Boc anhydride.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of Dioxane/Water. Add triethylamine (1.5 equivalents) and stir until a clear solution is formed.[2]

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the solution while stirring at room temperature.[8][12]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 2-4 hours).

  • Workup: Once complete, concentrate the solution under reduced pressure to remove the organic solvent.

  • Extraction: Acidify the remaining aqueous solution to pH 2-3 with a cold solution of citric acid or KHSO₄. Extract the product with an organic solvent such as ethyl acetate (3 times).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[8]

Protocol 2: A Single Cycle in Boc-SPPS (Deprotection, Neutralization, Coupling)

This protocol outlines one full cycle of chain elongation on a peptide-resin.

  • Resin Swelling: Swell the peptide-resin (1.0 g) in dichloromethane (DCM) (10 mL) for 20-30 minutes in a suitable reaction vessel.[7]

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL).[18]

    • Agitate the mixture for 5 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes at room temperature.[18]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.[7]

  • Neutralization:

    • Add a solution of 5% DIEA in DCM (10 mL) to the resin and agitate for 5 minutes. Repeat this step once.[7]

    • Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base.[7]

  • Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6 equivalents) to activate the mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.

    • Drain the coupling solution and wash the resin with DCM and isopropanol to prepare for the next cycle.[18]

Protocol 3: Final Cleavage from the Resin (HF Method)

This protocol requires specialized, HF-resistant equipment and extreme caution.

  • Preparation: Thoroughly dry the final peptide-resin under vacuum. Place the resin (e.g., 0.5 g) in the HF-resistant reaction vessel. Add a scavenger mixture, such as p-cresol (1.0 mL).

  • HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully condense anhydrous hydrogen fluoride (HF) (approx. 10 mL) into the vessel.

  • Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir for 1 hour. This step cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups.[17]

  • HF Removal: After the reaction, carefully remove the HF by evaporation under a stream of nitrogen gas. This is a critical and hazardous step.

  • Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold anhydrous diethyl ether to precipitate the crude peptide.

  • Isolation: Filter the precipitated peptide, wash several times with cold ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Common Side Reactions and Mitigation Strategies

While robust, the Boc strategy is susceptible to several side reactions, primarily due to the repeated use of acid and the generation of reactive intermediates.

Table 3: Common Side Reactions in Boc-SPPS

Side ReactionDescriptionAffected ResiduesMitigation Strategy
t-Butyl Alkylation The electrophilic t-butyl cation generated during deprotection alkylates nucleophilic side chains.[14]Trp, Met, CysAdd scavengers (e.g., thioanisole, EDT, DTE) to the TFA deprotection solution.[2][14]
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide after deprotection, leading to chain termination.[18][21]Pro, Gly at positions 1 or 2Use in situ neutralization protocols where coupling and neutralization occur concurrently.[21]
Aspartimide Formation The side-chain carboxyl group of Asp can cyclize with the peptide backbone under acidic or basic conditions, leading to a mixture of α- and β-linked peptides upon ring-opening.[18][21]Asp-Gly, Asp-Ser sequencesUse β-cyclohexyl ester (OcHex) protection for the Asp side chain instead of benzyl ester.[21]
Pyroglutamate Formation N-terminal Gln can cyclize to form pyroglutamic acid, blocking further elongation.N-terminal GlnUse a pre-activated Gln derivative or ensure rapid coupling after deprotection.
HF Cleavage Artifacts Strong acid can cause dehydration of Glu side chains or cleavage of Asp-Pro bonds.[18][21]Glu, Asp-ProOptimize HF cleavage conditions (low temperature, short time) and use appropriate scavengers.[21]

Decision Framework: Boc vs. Fmoc Strategy

Today, the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) strategy is more common due to its milder deprotection conditions and avoidance of hazardous HF.[16][] However, the Boc strategy remains highly valuable for specific applications.

Advantages of Boc Strategy:

  • Reduced Aggregation: The repeated TFA treatments keep the growing peptide chain protonated, which can disrupt interchain hydrogen bonding and reduce aggregation, a significant advantage for long or hydrophobic sequences.[16]

  • Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

  • Fragment Condensation: Boc-protected peptide fragments are often more crystalline and stable, facilitating their use in the synthesis of very long peptides or small proteins.[]

Disadvantages of Boc Strategy:

  • Harsh Conditions: The final cleavage with highly toxic and corrosive HF requires specialized equipment and safety protocols.[16][24]

  • Side Reactions: Repeated acid exposure can lead to the degradation of sensitive residues or the accumulation of side products.[]

Boc_vs_Fmoc_Decision Start Peptide Synthesis Project Start Q1 Is the peptide sequence long (>30 AAs) or known to be aggregation-prone? Start->Q1 Q2 Are there acid-sensitive modifications or side-chain protecting groups? Q1->Q2 No Boc Consider Boc Strategy Q1->Boc Yes Q3 Is specialized HF cleavage apparatus available? Q2->Q3 No Fmoc Fmoc Strategy is Preferred Q2->Fmoc Yes Q3->Boc Yes Q3->Fmoc No

Decision Framework for Boc vs. Fmoc Strategy.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group, while one of the original tools in solid-phase peptide synthesis, remains a powerful and relevant part of the modern chemist's arsenal. Its unique advantages in mitigating aggregation for difficult sequences and its utility in fragment condensation ensure its continued application in both academic research and industrial drug development.[2] A thorough understanding of its underlying chemistry, the nuances of the Boc/Bzl workflow, and the potential for side reactions is essential for leveraging this robust strategy to successfully synthesize complex and high-quality peptide molecules.

References

The Strategic Imperative of Brominated Phenylalanine Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into drug candidates is a time-honored strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Among these, bromine stands out for its unique electronic and steric characteristics. When incorporated into the phenylalanine scaffold, a common motif in many biologically active molecules, bromination opens up a wealth of possibilities for enhancing therapeutic potential. This technical guide provides an in-depth exploration of the role of brominated phenylalanine derivatives in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Advantages of Brominated Phenylalanine Derivatives

The strategic incorporation of a bromine atom onto the phenyl ring of phenylalanine imparts several key advantages in drug design:

  • Enhanced Binding Affinity: The bromine atom, with its significant size and electronegativity, can introduce favorable interactions within the binding pocket of a biological target. These include van der Waals forces, dipole-dipole interactions, and the increasingly recognized halogen bonding, a non-covalent interaction where the electropositive crown of the bromine atom interacts with a nucleophilic site on the protein. This can lead to a significant increase in binding affinity and, consequently, potency.

  • Modulation of Pharmacokinetic Properties: Bromination increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve membrane permeability and oral bioavailability. Furthermore, the bulky bromine atom can sterically hinder metabolic enzymes, such as cytochrome P450s, from accessing and modifying the drug molecule, thereby increasing its metabolic stability and in vivo half-life.[1]

  • Versatile Synthetic Handle: The carbon-bromine bond on the aromatic ring serves as a versatile synthetic handle for further molecular elaboration.[2] It readily participates in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Structural Probe and Radiolabeling Precursor: The heavy bromine atom can be a valuable tool in structural biology, aiding in the phasing of X-ray crystallography data. Additionally, the bromo-substituent can be readily displaced by radionuclides, making brominated phenylalanine derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, which is crucial for in vivo imaging and pharmacokinetic studies.[3]

Quantitative Data on Brominated Phenylalanine Derivatives

The impact of incorporating brominated phenylalanine derivatives on the biological activity of a molecule is best illustrated through quantitative data. The following tables summarize key findings from various studies, showcasing the enhanced potency and binding affinity achieved through this modification.

Compound/PeptideTargetIC50 (µM)Fold Improvement (vs. non-brominated)Reference
4-[(3-Bromophenyl)amino]-7-(morpholin-4-yl)pyrido[4,3-d]pyrimidineEGFR Tyrosine Kinase0.008~3[4]
4-[(3-Bromophenyl)amino]-7-(N,N-dimethylamino)pyrido[4,3-d]pyrimidineEGFR Tyrosine Kinase0.009~2.7[4]
Nutlin-2 (contains bromophenyl groups)p53-MDM2 Interaction0.14-[5][6]
Nutlin-3a (contains bromophenyl groups)p53-MDM2 Interaction0.09-[5][6]
Pyrrolidine Derivative 26 (contains bromophenyl group)p53-MDM2 Interaction0.196-[6]
Phenylalanine-derived compound P5 MDM230.24 (PC-3 cells)-[7]
Phenylalanine-derived compound P5 MDMX49.33 (MDA-MB-231 cells)-[7]
PeptideTarget DomainDissociation Constant (Kd) (nM)Reference
(alpha-Me)Ppp-containing peptideGrb2 SH2 domain14.8[8]
Ac6c-containing peptideGrb2 SH2 domain23.8[8]
Tetralin hybrid Atc(6-PO3H2)-containing peptideGrb2 SH2 domain97.8[8]
Beta-macrocyclized (alpha-Me)Ppp-containing peptideGrb2 SH2 domain2.28 (effective Kd)[8]

Key Signaling Pathways Targeted by Brominated Phenylalanine Derivatives

Brominated phenylalanine derivatives have been successfully employed to modulate the activity of several key signaling pathways implicated in various diseases.

Tyrosine Kinase Signaling and Grb2-Sos1 Interaction

Tyrosine kinases are crucial mediators of cell signaling, and their aberrant activity is a hallmark of many cancers. The Grb2-Sos1-Ras pathway is a central node in tyrosine kinase signaling. Grb2, an adaptor protein, uses its SH2 domain to bind to phosphorylated tyrosine residues on activated receptors or other signaling proteins. This recruitment brings the guanine nucleotide exchange factor Sos1 to the membrane, where it activates Ras, leading to downstream signaling cascades that promote cell proliferation and survival. Peptides and small molecules containing brominated phenylalanine can be designed to bind with high affinity to the Grb2 SH2 domain, thereby disrupting the Grb2-Sos1 interaction and inhibiting downstream Ras signaling.

GRB2_SOS1_Pathway Grb2-Sos1 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding & Autophosphorylation Grb2 Grb2 P_RTK->Grb2 SH2 domain binding Sos1 Sos1 Grb2->Sos1 SH3 domain binding Ras_GDP Ras-GDP (Inactive) Sos1->Ras_GDP Promotes GDP-GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Downstream Downstream Signaling (e.g., MAPK pathway) Ras_GTP->Downstream Inhibitor Brominated Phenylalanine Derivative Inhibitor Inhibitor->Grb2 Blocks SH2 domain interaction

Caption: Inhibition of the Grb2-Sos1 interaction by a brominated phenylalanine derivative.

p53-MDM2 Interaction in Cancer

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules and peptidomimetics containing brominated phenylalanine have been developed to inhibit the p53-MDM2 interaction. These inhibitors occupy the p53-binding pocket on MDM2, preventing the degradation of p53 and restoring its tumor-suppressive functions.

p53_MDM2_Pathway p53-MDM2 Interaction Pathway p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Ubiquitination Inhibitor Brominated Phenylalanine Derivative Inhibitor Inhibitor->MDM2 Blocks p53 binding

Caption: Inhibition of the p53-MDM2 interaction by a brominated phenylalanine derivative.

Nav1.7 Sodium Channel in Pain Signaling

The voltage-gated sodium channel Nav1.7 is a key player in pain perception, primarily expressed in peripheral sensory neurons. Its activation leads to the generation and propagation of action potentials that transmit pain signals to the central nervous system. Inhibition of Nav1.7 is therefore a promising strategy for the development of novel analgesics. Interestingly, the loss of Nav1.7 function has been linked to an upregulation of endogenous opioid signaling.[9][10][11] This suggests that Nav1.7 not only directly participates in pain signal transmission but also modulates the endogenous pain relief system. Brominated phenylalanine derivatives can be incorporated into small molecule blockers of Nav1.7, which may exert their analgesic effects through a dual mechanism: direct channel blockade and potentiation of opioid signaling.

Nav17_Pathway Nav1.7 Signaling in Pain and Analgesia Nociceptive_Stimulus Nociceptive Stimulus Nav17 Nav1.7 Channel Nociceptive_Stimulus->Nav17 Activates Action_Potential Action Potential Propagation Nav17->Action_Potential Opioid_Receptor Opioid Receptor Nav17->Opioid_Receptor Inhibits (indirectly) Pain_Perception Pain Perception Action_Potential->Pain_Perception Analgesia Analgesia Opioid_Receptor->Analgesia Promotes Inhibitor Brominated Phenylalanine Nav1.7 Blocker Inhibitor->Nav17 Blocks channel

Caption: Dual mechanism of a brominated phenylalanine-containing Nav1.7 blocker.

Experimental Protocols

The successful application of brominated phenylalanine derivatives in drug design relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual incorporation of Fmoc-4-bromo-L-phenylalanine into a peptide sequence on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-4-bromo-L-phenylalanine)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIEA), reagent grade

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Cold diethyl ether, anhydrous

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DMF and allow it to swell for at least 30-60 minutes with gentle agitation.[3]

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of Fmoc-4-bromo-L-phenylalanine and 3 equivalents of HOBt in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA to pre-activate the amino acid. Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.[3]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.[3]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[3] Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow start Start with Resin swell swell start->swell 1. Swell Resin end Purified Peptide deprotect deprotect swell->deprotect 2. Fmoc Deprotection couple couple deprotect->couple 3. Couple Amino Acid (e.g., Fmoc-Br-Phe) wash wash couple->wash 4. Wash repeat repeat wash->repeat More amino acids? repeat->deprotect Yes cleave cleave repeat->cleave No precipitate precipitate cleave->precipitate 6. Cleave & Deprotect purify purify precipitate->purify 7. Precipitate purify->end 8. RP-HPLC Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Suzuki-Miyaura Cross-Coupling of a Brominated Phenylalanine Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected bromophenylalanine derivative with an arylboronic acid.

Materials:

  • N-protected bromophenylalanine derivative (e.g., N-Boc-4-bromophenylalanine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K2CO3, K3PO4, or Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the N-protected bromophenylalanine derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[3]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[3]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow start Start setup setup start->setup 1. Combine Reagents end Purified Product inert inert setup->inert 2. Establish Inert Atmosphere solvent solvent inert->solvent 3. Add Degassed Solvent react react solvent->react 4. Heat & Stir monitor monitor react->monitor Reaction Complete? monitor->react No workup workup monitor->workup Yes purify purify workup->purify 6. Work-up & Extraction purify->end 7. Column Chromatography

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound containing a brominated phenylalanine derivative.

Materials:

  • Test compound (brominated phenylalanine derivative)

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (ACN) containing an internal standard

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized and a slowly metabolized compound) in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Metabolic_Stability_Workflow In Vitro Metabolic Stability Workflow start Start prepare prepare start->prepare 1. Prepare Solutions end Calculate t1/2 & CLint incubate incubate prepare->incubate 2. Prepare Incubation Mixture preincubate preincubate incubate->preincubate 3. Pre-incubate at 37°C initiate initiate preincubate->initiate 4. Initiate with NADPH sample sample initiate->sample 5. Sample at Time Points stop stop sample->stop 6. Stop Reaction (cold ACN + IS) process process stop->process 7. Centrifuge & Collect Supernatant analyze analyze process->analyze 8. LC-MS/MS Analysis analyze->end 9. Data Analysis

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

Brominated phenylalanine derivatives represent a powerful and versatile tool in the arsenal of the modern medicinal chemist. Their ability to enhance binding affinity, modulate pharmacokinetic properties, and serve as a synthetic handle for further diversification makes them an invaluable component in the design and development of novel therapeutics. A thorough understanding of their properties, coupled with the application of robust experimental methodologies, will continue to unlock their full potential in addressing a wide range of therapeutic challenges, from cancer and neurological disorders to infectious diseases. The strategic incorporation of brominated phenylalanine is not merely an incremental modification but a transformative approach to rational drug design.

References

Methodological & Application

Application Notes and Protocols for Boc-3-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. Boc-3-bromo-D-phenylalanine, a derivative of the aromatic amino acid phenylalanine, offers unique steric and electronic properties that can be exploited to enhance the biological activity, metabolic stability, and receptor binding affinity of synthetic peptides. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modification and can influence peptide conformation. The D-configuration of the amino acid often imparts resistance to enzymatic degradation, a critical attribute for therapeutic peptides.

This document provides detailed application notes and protocols for the use of this compound in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Boc-SPPS is a robust and well-established methodology for the chemical synthesis of peptides, and the protocols herein are designed to be applicable for both manual and automated synthesis.

Applications of Peptides Synthesized with this compound

Peptides incorporating this compound are valuable tools for a range of applications in drug development and biomedical research:

  • Enhanced Receptor Binding: The electronic and steric properties of the bromo-phenyl moiety can lead to altered and potentially enhanced interactions with biological targets, such as G-protein coupled receptors (GPCRs). This can be leveraged to develop potent and selective agonists or antagonists.

  • Improved Metabolic Stability: The D-configuration of the amino acid provides steric hindrance that can protect the peptide from degradation by endogenous proteases, thereby increasing its in vivo half-life.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom serves as a probe to elucidate the specific interactions between a peptide and its receptor. By systematically replacing natural amino acids with this compound, researchers can map the binding pocket of a receptor and optimize the peptide's pharmacological profile.

  • Development of Novel Therapeutics: Peptides containing this modified amino acid are being investigated as potential therapeutics for a variety of diseases, including pain, inflammation, and cancer, where modulation of peptide-receptor interactions is a key therapeutic strategy. A prominent example is the development of antagonists for the Neurokinin-1 (NK-1) receptor, the receptor for the neuropeptide Substance P, which is involved in pain transmission and inflammation.[1]

Quantitative Data Summary

The successful incorporation of this compound into a peptide sequence is evaluated based on coupling efficiency, crude purity, and overall yield. While these values are highly sequence-dependent, the following tables summarize typical quantitative data expected from a standard Boc-SPPS protocol.

Table 1: Typical Parameters for this compound Incorporation

ParameterTypical ValueMethod of DeterminationNotes
Resin Loading 0.3 - 0.8 mmol/gGravimetric or Spectrophotometric (Fmoc release)The choice of resin and loading capacity depends on the length and complexity of the target peptide.
Amino Acid Equivalents 2 - 4 eq.-Relative to the resin loading capacity.
Coupling Reagent Equivalents 2 - 4 eq.-Relative to the resin loading capacity.
Coupling Time 1 - 4 hoursKaiser Test / Ninhydrin AssayCan be extended for sterically hindered couplings. A negative Kaiser test indicates completion.
Deprotection Time 20 - 30 minutes-Typically a two-step process with a pre-wash and a main deprotection step.

Table 2: Expected Yields and Purity for a Model Decapeptide Containing 3-bromo-D-phenylalanine

ParameterExpected ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[2]
Crude Peptide Purity 60 - 85%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.
Final Peptide Yield (Crude) 15 - 40%Gravimetric AnalysisDependent on peptide length, sequence complexity, and cleavage efficiency.
Final Peptide Yield (Purified) 5 - 25%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material.

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS. This method utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Resin Selection and Swelling

Resins:

  • Merrifield Resin: For the synthesis of peptide acids.[3]

  • MBHA or BHA Resin: For the synthesis of peptide amides.[3]

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[4]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.[4]

  • Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2-3 times) to remove residual TFA.[3]

Neutralization

This step neutralizes the N-terminal ammonium salt formed during the acidic deprotection step to the free amine, which is necessary for the subsequent coupling reaction.

Protocol:

  • To the deprotected peptide-resin, add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Agitate the mixture for 2-5 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.

  • Wash the resin with DCM (3-5 times) to remove the excess base and its salt.

Amino Acid Coupling (Incorporation of this compound)

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Reagents:

  • This compound: 2-4 equivalents relative to the resin loading.

  • Coupling Reagents (choose one):

    • HBTU/HOBt: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate / 1-Hydroxybenzotriazole (2-4 equivalents).

    • DIC/HOBt: N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole (2-4 equivalents).

  • Base: DIEA (4-6 equivalents).

  • Solvent: N,N-Dimethylformamide (DMF) or a mixture of DCM/DMF.

Protocol:

  • In a separate vial, dissolve this compound and the coupling agent (e.g., HBTU/HOBt) in DMF.

  • Add the solution to the neutralized peptide-resin.

  • Add the base (DIEA) to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Place the dried peptide-resin in a reaction vessel suitable for strong acids.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-3-bromo-D-Phe, HBTU/HOBt, DIEA) wash3 Wash (DMF, DCM) coupling->wash3 wash1->neutralization wash2->coupling kaiser_test Kaiser Test wash3->kaiser_test kaiser_test->coupling Positive (Repeat Coupling) cycle_complete All Amino Acids Added? kaiser_test->cycle_complete Negative cycle_complete->deprotection No cleavage Final Cleavage (Reagent K) cycle_complete->cleavage Yes purification Purification & Analysis (RP-HPLC, MS) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Application Example: Antagonism of the Neurokinin-1 Receptor Signaling Pathway

Peptides containing 3-bromo-D-phenylalanine can be designed as antagonists for the Neurokinin-1 (NK-1) receptor. Substance P is the endogenous ligand for the NK-1 receptor, a G-protein coupled receptor. The binding of Substance P to the NK-1 receptor activates Gq/11 and Gs proteins, leading to the activation of downstream signaling cascades involved in pain, inflammation, and other physiological processes.[1][5] An antagonist containing 3-bromo-D-phenylalanine would competitively bind to the NK-1 receptor, thereby blocking these downstream effects.

NK1R_Signaling_Pathway cluster_plc PLC Pathway substance_p Substance P nk1r Neurokinin-1 Receptor (NK-1R) substance_p->nk1r Binds & Activates antagonist [3-Br-D-Phe]-Peptide Antagonist antagonist->nk1r Binds & Blocks gq11 Gq/11 nk1r->gq11 Activates gs Gs nk1r->gs Activates plc Phospholipase C (PLC) gq11->plc Activates ac Adenylate Cyclase (AC) gs->ac Activates pip2 PIP2 plc->pip2 Hydrolyzes atp ATP ac->atp Converts ip3 IP3 dag DAG ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates mapk MAPK Cascade (ERK1/2) ca_release->mapk pkc->mapk Activates nfkb NF-κB Activation pka->nfkb cellular_response Cellular Response (Pain, Inflammation) mapk->cellular_response nfkb->cellular_response

Caption: Simplified signaling pathway of Substance P and its antagonism.

References

Coupling Protocols for Boc-3-bromo-D-phenylalanine in Peptide Synthesis: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Boc-3-bromo-D-phenylalanine is a valuable building block that introduces a bromo-substituent on the phenyl ring, offering a handle for further chemical modification and influencing the conformational properties of the resulting peptide. This document provides detailed application notes and protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Overview of Coupling Reagents

The selection of an appropriate coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when incorporating sterically hindered or electronically modified amino acids. The most common and effective coupling reagents for Boc-amino acids are uronium/aminium salts such as HBTU and HATU, and carbodiimides like DIC, typically used with an additive like HOBt.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, cost-effective, and reliable coupling reagent that provides a good balance of reactivity and stability.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive coupling reagent than HBTU, particularly effective for sterically hindered amino acids and known to suppress racemization.[1]

  • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method. HOBt is added to suppress racemization and improve coupling efficiency.[2]

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the typical performance of common coupling reagents for the incorporation of this compound. While exact yields are sequence-dependent and should be determined empirically, these values provide a general comparison.

Coupling ReagentTypical Coupling TimeTypical Yield (%)Racemization RiskKey Advantages
HBTU/DIPEA 1 - 2 hours>90%LowCost-effective, reliable for standard couplings.[1]
HATU/DIPEA 30 - 60 minutes>95%Very LowHigh reactivity, ideal for hindered couplings.[1]
DIC/HOBt 2 - 4 hours~90%Low to ModerateEconomical, simple workup in solution phase.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for a single coupling cycle of this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS) is depicted below.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Boc_Deprotection Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIPEA in DMF) Boc_Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: HBTU-Mediated Coupling in SPPS

This protocol describes the manual coupling of this compound on a 0.1 mmol scale using HBTU.

Materials:

  • This compound (3.0 eq., 0.3 mmol)

  • HBTU (2.9 eq., 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 0.6 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with a free N-terminal amine (0.1 mmol)

  • 25% (v/v) Trifluoroacetic acid (TFA) in DCM for Boc deprotection

  • 10% (v/v) DIPEA in DMF for neutralization

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound and HBTU in DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: HATU-Mediated Coupling in SPPS

This protocol is recommended for difficult couplings or when minimizing racemization is critical.

Materials:

  • This compound (3.0 eq., 0.3 mmol)

  • HATU (2.9 eq., 0.29 mmol)

  • DIPEA (6.0 eq., 0.6 mmol)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Resin with a free N-terminal amine (0.1 mmol)

  • Deprotection and neutralization solutions as in Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1 for resin swelling, Boc deprotection, and neutralization.

  • Coupling:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Follow step 5 from Protocol 1 for monitoring and washing.

Protocol 3: DIC/HOBt-Mediated Coupling in Solution Phase

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound (1.0 eq.)

  • Amino acid ester hydrochloride (1.1 eq.)

  • HOBt (1.2 eq.)

  • DIC (1.1 eq.)

  • DIPEA (1.1 eq.)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Amine Preparation: Dissolve the amino acid ester hydrochloride in DMF and add DIPEA. Stir for 10 minutes at room temperature to generate the free amine.

  • Activation: In a separate flask, dissolve this compound and HOBt in DMF. Cool the solution to 0°C.

  • Coupling: Add DIC to the solution of this compound and HOBt, and stir for 10 minutes at 0°C. Add the free amine solution to this mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Potential Side Reactions and Mitigation

While the bromo-substituent is generally stable under standard peptide synthesis conditions, researchers should be aware of potential side reactions.

Side_Reactions Coupling_Step Coupling Step Racemization Racemization Coupling_Step->Racemization Mitigation: Use HATU, add HOBt Guanidinylation Guanidinylation (with excess HBTU/HATU) Coupling_Step->Guanidinylation Mitigation: Avoid excess coupling reagent Cleavage_Step Final Cleavage (Strong Acid) Aryl_Cation Aryl Cation Formation Cleavage_Step->Aryl_Cation Potential side reaction Alkylation Alkylation of Scavengers Aryl_Cation->Alkylation Use appropriate scavengers (e.g., triisopropylsilane)

Caption: Potential side reactions and mitigation strategies.

  • Racemization: The risk of racemization is low with uronium/aminium salt reagents, especially HATU.[2] When using carbodiimides, the addition of HOBt is crucial to minimize this side reaction.[2]

  • Guanidinylation: With uronium-based coupling reagents like HBTU and HATU, using a large excess can lead to the guanidinylation of the N-terminal amine, which terminates the peptide chain. It is recommended to use the coupling reagent in slight excess or equimolar amounts relative to the amino acid.

  • Side Reactions during Cleavage: During the final cleavage from the resin with strong acids like TFA, the electron-withdrawing nature of the bromine atom can make the phenyl ring more susceptible to side reactions. The use of scavengers such as triisopropylsilane (TIS) is recommended to prevent the formation of byproducts.[4]

Purification and Characterization

Peptides containing this compound are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common purification system.[5][6] The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[3][4]

Conclusion

The incorporation of this compound into peptides can be achieved efficiently using standard coupling protocols with reagents such as HBTU, HATU, and DIC/HOBt. The choice of reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide and cost considerations. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully synthesize peptides containing this valuable unnatural amino acid for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Boc Deprotection of 3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-bromo-D-phenylalanine, a critical step in the synthesis of modified peptides and pharmaceutical intermediates. The choice of deprotection method is crucial to ensure high yield and purity of the final product, while minimizing potential side reactions. This document outlines common acidic deprotection methods and discusses milder alternatives suitable for sensitive substrates.

Introduction

3-bromo-D-phenylalanine is a valuable building block in medicinal chemistry, offering a site for further functionalization through cross-coupling reactions or serving as a heavy-atom derivative for structural studies. The Boc protecting group is frequently employed to mask the α-amino group during synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. However, the presence of the bromine atom on the phenyl ring can influence the reactivity of the molecule, necessitating careful selection of the deprotection strategy. This guide details established protocols and provides a comparative overview of their effectiveness.

Comparative Overview of Boc Deprotection Methods

The selection of a deprotection method depends on factors such as the scale of the reaction, the presence of other acid-labile groups, and the desired final salt form of the amine. Below is a summary of common methods for the deprotection of Boc-3-bromo-D-phenylalanine.

MethodReagent(s)Solvent(s)TemperatureTypical Reaction TimeTypical YieldProduct FormKey Considerations
Method 1: Strong Acid Cleavage Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.30 min - 2 h>90%TFA SaltRapid and efficient. TFA is corrosive and requires careful handling. Potential for tert-butylation of the aromatic ring, though less pronounced than with more electron-rich systems.[1][2]
Method 2: Gaseous Acid Cleavage Hydrogen Chloride (HCl) gas or 4M HCl in DioxaneDioxane, Methanol, or Ethyl AcetateRoom Temp.30 min - 4 h>90%HCl SaltOften yields a crystalline product that can be isolated by filtration. Anhydrous conditions are crucial to prevent side reactions.[3]
Method 3: Mild Acidic Cleavage Oxalyl Chloride / MethanolMethanolRoom Temp.1 - 4 hUp to 90%HCl SaltA milder alternative to strong acids, potentially suitable for substrates with other acid-sensitive functional groups. The reaction generates HCl in situ.[4]
Method 4: Thermal Deprotection WaterWaterReflux (100°C)~12 minHighFree AmineAn environmentally friendly method that avoids the use of strong acids and organic solvents. Substrate solubility in water is a key factor.[5][6]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 equiv, typically a 20-50% v/v solution in DCM) to the stirred solution.[1]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess solvent and TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the 3-bromo-D-phenylalanine TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Side Reactions: The primary side reaction is the alkylation of the aromatic ring by the tert-butyl cation generated during the deprotection.[2] While the bromo-substituted ring is less susceptible than electron-rich aromatic systems, this can still occur. The use of scavengers such as triisopropylsilane (TIS) can mitigate this issue.[2]

Method 2: Deprotection using 4M HCl in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine.

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Methanol or 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask.

  • To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (10-20 equiv).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the 3-bromo-D-phenylalanine hydrochloride salt may precipitate directly from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing Experimental Workflows

Workflow for Acidic Boc Deprotection (TFA or HCl)

Boc_Deprotection_Acidic cluster_reaction Reaction cluster_workup Work-up & Isolation start This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at RT (1-4 hours) add_acid->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filtrate Filter and Wash with Diethyl Ether precipitate->filtrate dry Dry under Vacuum filtrate->dry product 3-bromo-D-phenylalanine (TFA or HCl salt) dry->product

Caption: General workflow for the acidic Boc deprotection of 3-bromo-D-phenylalanine.

Milder Deprotection Strategies

For substrates containing other acid-sensitive functional groups, harsher conditions with TFA or concentrated HCl may not be suitable. In such cases, milder deprotection methods can be employed.

Method 3: Oxalyl Chloride in Methanol

This method generates HCl in situ under milder conditions.

Procedure Outline:

  • Dissolve this compound in methanol at room temperature.[4]

  • Add oxalyl chloride (3 equivalents) to the solution.[4]

  • Stir for 1-4 hours and monitor by TLC.[4]

  • Upon completion, concentrate the solvent to obtain the hydrochloride salt.

Method 4: Thermal Deprotection in Water

This "green" chemistry approach avoids the use of organic solvents and acids.

Procedure Outline:

  • Dissolve or suspend this compound in deionized water.[5]

  • Heat the mixture to reflux (100°C) and stir for approximately 12 minutes.[5][6]

  • Monitor the reaction by TLC.

  • After cooling, the product can be isolated by extraction with an organic solvent or by crystallization.

Signaling Pathway of Acid-Mediated Boc Deprotection

The mechanism of acid-catalyzed Boc deprotection proceeds through a series of well-understood steps.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbocation_Formation Formation of tert-Butyl Cation & Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation of Carbamic Acid Carbocation_Formation->Decarboxylation - tert-Butyl Cation Free_Amine Free Amine Decarboxylation->Free_Amine - CO2 Protonated_Amine Protonated Amine Salt Free_Amine->Protonated_Amine + H+ Acid H+

References

Application Notes and Protocols for Boc-3-bromo-D-phenylalanine in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. Boc-3-bromo-D-phenylalanine, a derivative of the essential amino acid phenylalanine, is a valuable building block for creating novel bioactive peptides. The introduction of a bromine atom at the 3-position of the phenyl ring offers several advantages:

  • Enhanced Bioactivity: The steric and electronic properties of the bromine atom can lead to improved binding affinity and selectivity for biological targets.[1]

  • Increased Proteolytic Stability: The D-configuration of the amino acid confers resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

  • Versatile Synthetic Handle: The bromine atom serves as a reactive site for post-synthesis modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the creation of diverse peptide libraries with a wide range of functionalities.

  • Radiolabeling Precursor: The bromo-substituent can be displaced by radionuclides, making peptides containing this residue valuable precursors for radiolabeled tracers in diagnostic imaging.[1]

These application notes provide detailed protocols for the incorporation of this compound into bioactive peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), as well as methods for post-synthetic modification.

Data Presentation

While specific quantitative bioactivity data for peptides containing 3-bromo-D-phenylalanine is limited in the available literature, the following tables provide representative data for peptides with related modifications to illustrate the potential impact on bioactivity.

Table 1: Representative Antimicrobial Activity of Peptides with Modified Phenylalanine Residues

Peptide/AnalogTarget OrganismMIC (µg/mL)Reference
Nisin (Wild-Type)Lactococcus lactis-[2]
Brominated Nisin VariantBacillus cereusLower than wild-type[2]
Piscidin-1E. coli2[3]
Piscidin-1 (Phe -> Ala)E. coli4[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Representative Receptor Binding Affinity and Enzyme Inhibition of Peptides with D-Phenylalanine

Peptide/AnalogTargetAssayValueReference
D-Phe containing peptide (FR8P)MDA-MB-231 (Cancer Cell Line)IC50 (µM)< IC50 of parent[4]
D-Phe containing peptide (FR11P)MDA-MB-231 (Cancer Cell Line)IC50 (µM)< IC50 of parent[4]
Cyclic Opioid Peptide Analogµ-opioid receptorKᵢ (nM)Varies with modification[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (inhibition constant) is an indication of how potent an inhibitor is.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-bromo-D-phenylalanine

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.

Materials:

  • This compound

  • Other Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Note: For sterically hindered amino acids like 3-bromo-D-phenylalanine, a longer coupling time or a double coupling may be necessary. Monitor the reaction completion using a Kaiser test.

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (Caution: Strong acids are extremely hazardous and require specialized equipment and handling procedures).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

G cluster_SPPS_workflow Boc-SPPS Workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-3-bromo-D-Phe + Coupling Reagent) neutralization->coupling elongation Repeat for all Amino Acids coupling->elongation elongation->deprotection Next Amino Acid final_cleavage Final Cleavage (HF or TFMSA) elongation->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Peptide Containing 3-bromophenylalanine

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a peptide containing a 3-bromophenylalanine residue with an arylboronic acid. This can be performed with the peptide still attached to the resin (on-resin) or after cleavage and purification (in-solution).

Materials:

  • Peptide containing 3-bromophenylalanine (on-resin or purified)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like sSPhos, or Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, Na₂CO₃, or KF)

  • Solvent system (e.g., DME/EtOH/H₂O, THF/water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure (On-Resin):

  • Resin Preparation: Swell the peptide-resin containing the 3-bromophenylalanine residue in the chosen solvent system within a reaction vessel.

  • Reagent Addition:

    • Add the arylboronic acid (excess, e.g., 5-10 equivalents).

    • Add the base (excess, e.g., 10-20 equivalents).

    • Add the palladium catalyst and ligand.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere. Reaction conditions can vary (e.g., 80-120°C, with or without microwave irradiation) and should be optimized for the specific substrates.[6] Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, cool the mixture, drain the solvent, and wash the resin extensively with the reaction solvent, water, and DCM to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

G cluster_suzuki_workflow Suzuki-Miyaura Coupling Workflow start Start: Peptide with 3-bromo-D-phenylalanine reagents Add: - Arylboronic Acid - Palladium Catalyst - Base - Solvent start->reagents reaction Reaction under Inert Atmosphere (Heat/Microwave) reagents->reaction workup Work-up and Purification reaction->workup end End: Modified Peptide workup->end

Caption: General workflow for Suzuki-Miyaura cross-coupling on a peptide.

Signaling Pathways

Peptides incorporating unnatural amino acids are often designed to target G protein-coupled receptors (GPCRs) to modulate their signaling pathways.[1] A well-studied example of a peptide-GPCR interaction is that of Substance P with the Neurokinin-1 (NK-1) receptor. The following diagram illustrates a simplified representation of the canonical signaling pathway activated by the NK-1 receptor, which can be modulated by synthetic peptide analogs.

G cluster_gpcr_pathway Representative GPCR Signaling Pathway (NK-1 Receptor) ligand Substance P Analog (with 3-bromo-D-Phe) receptor NK-1 Receptor (GPCR) ligand->receptor Binds to g_protein Gq Protein Activation receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc ca_release->pkc Activates cellular_response Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) pkc->cellular_response Leads to

Caption: Simplified signaling cascade of the NK-1 receptor.

References

Applications of Boc-3-bromo-D-phenylalanine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-bromo-D-phenylalanine is a non-proteinogenic amino acid that has emerged as a valuable building block in modern medicinal chemistry. Its unique structure, featuring a bromine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, provides a versatile handle for synthetic diversification. The incorporation of this halogenated amino acid can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The D-configuration also imparts resistance to enzymatic degradation, a desirable trait for peptide-based therapeutics.

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its application in oncology, the synthesis of peptidomimetics for targeting G-protein coupled receptors (GPCRs), and its use as a precursor for radiolabeled imaging agents.

Key Applications

  • Oncology: The 3-bromophenyl moiety is a key pharmacophore in a class of potent enzyme inhibitors targeting signaling pathways crucial for cancer cell proliferation.

  • Peptide and Peptidomimetic Design: As a phenylalanine analog, it can be incorporated into peptides to enhance stability and probe structure-activity relationships (SAR), particularly for therapeutics targeting GPCRs.[1]

  • Radiolabeling: The bromine atom can be substituted with a radioisotope, making it a valuable precursor for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[1]

  • Versatile Synthetic Handle: The bromine atom serves as a key functional group for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the rapid generation of diverse compound libraries.[1]

Data Presentation

While specific quantitative data for peptides containing this compound is not abundant in publicly available literature, the utility of the 3-bromophenyl group is well-documented in small molecule inhibitors. The following table summarizes the in vitro inhibitory activity of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

CompoundR Group on 6-methylaminoEGFR Inhibition IC50 (nM)A431 Cell Autophosphorylation Inhibition IC50 (nM)
PD 158780 H0.083
Analog 1 (CH₂)₂NMe₂0.4100
Analog 2 (CH₂)₃NMe₂0.5100
Analog 3 (CH₂)₂-morpholino0.4400
Analog 4 (CH₂)₃-morpholino0.3200

Data extracted from Rewcastle et al., J. Med. Chem. 1998, 41 (5), pp 742–751.[2] This data highlights the potent inhibitory activity conferred by the 4-[(3-bromophenyl)amino] core structure.

Mandatory Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Inhibitor 4-[(3-bromophenyl)amino] -pyrido[3,4-d]pyrimidine (e.g., PD 158780) Inhibitor->EGFR Inhibits (ATP competitive) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR signaling pathway inhibited by a 3-bromophenylamino derivative.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Activation Pre-activation: Coupling Reagent (e.g., HBTU) + DIEA in DMF Activation->Coupling Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Suzuki_Coupling_Workflow Start Start with: Boc-3-bromo-D-Phe derivative Reaction_Setup Reaction Setup: - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Degassed solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction complete Purification Purification (Flash Column Chromatography) Workup->Purification Product Biaryl-linked Phenylalanine Derivative Purification->Product

Workflow for Suzuki-Miyaura cross-coupling of a 3-bromophenylalanine derivative.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the Boc/Bzl strategy.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC)

  • Cleavage cocktail (e.g., Anhydrous HF or TFMSA with scavengers)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the appropriate resin in DCM or DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x).[3]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).[2]

  • Amino Acid Coupling:

    • Due to the steric bulk of the bromo-substituent, a more potent coupling reagent like HBTU is recommended.

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor reaction completion with a Kaiser test (a negative result indicates successful coupling). If the coupling is incomplete, a second coupling can be performed.[4]

  • Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole).

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-Bromophenylalanine Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative with an arylboronic acid.[1]

Materials:

  • N-protected 3-bromophenylalanine derivative (e.g., this compound methyl ester)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the N-protected 3-bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemists. Its incorporation into small molecules has led to the development of potent enzyme inhibitors for oncology. In peptide and peptidomimetic design, it offers a means to enhance stability and explore structure-activity relationships, with significant potential for developing novel therapeutics targeting a range of diseases. Furthermore, its utility as a precursor for radiolabeled compounds underscores its importance in the development of advanced diagnostic tools. The protocols provided herein offer a foundation for researchers to utilize this unique amino acid in their drug discovery and development programs.

References

Application Notes and Protocols for Bioconjugation using Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-α-Boc-3-bromo-D-phenylalanine in bioconjugation. The presence of a bromine atom on the phenyl ring of this unnatural amino acid offers a versatile handle for site-specific modification of peptides and proteins through palladium-catalyzed cross-coupling reactions. This enables the precise attachment of various moieties, including small molecule drugs, imaging agents, and other biomolecules, which is of significant interest in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and in fundamental biological research.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide sequences during solid-phase peptide synthesis (SPPS).[3][4] This document will detail the key applications, experimental protocols for incorporation and subsequent bioconjugation, and present relevant quantitative data to guide experimental design.

Core Applications

The unique structure of Boc-3-bromo-D-phenylalanine makes it a valuable tool in several key areas of bioconjugation and drug development:

  • Site-Specific Payload Conjugation: The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the precise attachment of a drug or imaging agent to a specific location within a peptide or protein.[1][2] This site-specificity leads to homogeneous products with well-defined drug-to-antibody ratios (DARs) in the context of ADCs, which is a significant advantage over traditional, non-specific conjugation methods.

  • Peptide and Peptidomimetic Design: Incorporation of this unnatural amino acid can influence the conformational properties of peptides, potentially leading to enhanced biological activity or stability. The subsequent modification of the bromo-phenyl group allows for the creation of diverse peptide libraries for screening and optimization.

  • Development of Novel Bioconjugates: The versatility of the Suzuki-Miyaura coupling enables the attachment of a wide range of molecules containing boronic acids or esters, opening up possibilities for creating novel bioconjugates with tailored properties for research and therapeutic applications.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and modification of peptides containing halogenated phenylalanine residues. While specific data for this compound is often embedded in broader studies, the provided data for analogous compounds offers a representative expectation for experimental outcomes.

Table 1: Representative Parameters for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Halogenated Phenylalanine

ParameterValueNotes
Resin Loading0.5 mmol/gA standard loading for many commercially available resins.
Scale0.1 mmolA typical scale for research-level peptide synthesis.
Coupling Efficiency (per step)>99%Monitored by qualitative tests such as the Kaiser test.[5]
Crude Peptide Purity (by HPLC)65-80%Highly dependent on the peptide sequence and length.
Purified Peptide Yield15-30%Post-purification yield, which can vary based on peptide characteristics.

(Data derived from protocols for similar halogenated phenylalanine derivatives.)[6]

Table 2: Representative Reaction Parameters for On-Resin Suzuki-Miyaura Cross-Coupling

ParameterReagent/ConditionAmount/Value
Peptide-ResinContaining 3-bromo-D-phenylalanine1 equivalent
Arylboronic Acide.g., Phenylboronic acid5 equivalents
Palladium CatalystPd(PPh₃)₄ or Pd₂(dba)₃0.1 equivalents
LigandSPhos0.2 equivalents
BaseK₂CO₃ or Cs₂CO₃5 equivalents
SolventDMF/Water or Dioxane/Water-
Temperature60-80°C-
Reaction Time2-12 hoursMonitored by LC-MS analysis of cleaved peptide samples.

(Data derived from protocols for similar halogenated phenylalanine derivatives.)[6]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence via SPPS and its subsequent modification through an on-resin Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the Boc/Bzl protection scheme.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

  • Diethyl ether (cold)

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Workflow for Boc Solid-Phase Peptide Synthesis A Resin Swelling in DCM/DMF B Boc Deprotection (50% TFA in DCM) A->B C Washing (DCM and DMF) B->C D Neutralization (10% DIEA in DMF) C->D E Washing (DMF) D->E F Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) E->F G Washing (DMF) F->G H Repeat Cycle for Next Amino Acid G->H H->B Yes I Final Deprotection H->I No J Cleavage from Resin (e.g., HF) I->J K Precipitation and Purification J->K

Caption: General workflow for Boc solid-phase peptide synthesis.

Procedure:

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin, typically via its cesium salt to minimize racemization.[4]

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[4][7]

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess TFA and by-products.

  • Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a solution of 10% DIEA in DMF for 10 minutes.[7]

  • Washing: Wash the resin with DMF to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor coupling completion using a qualitative method like the Kaiser test.[5] If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Boc group. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.[4]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing 3-bromo-D-phenylalanine

This protocol describes a palladium-catalyzed Suzuki-Miyaura reaction to modify the 3-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing a 3-bromo-D-phenylalanine residue

  • Arylboronic acid (e.g., phenylboronic acid, or a boronic acid derivative of a drug/payload)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., DMF/water or dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Workflow for On-Resin Suzuki-Miyaura Coupling

Workflow for On-Resin Suzuki-Miyaura Coupling A Swell Peptide-Resin (Containing 3-Bromo-Phe) B Prepare Reagent Mixture: Arylboronic Acid, Pd Catalyst, Ligand, Base in Degassed Solvent A->B C Add Reagent Mixture to Resin under Inert Atmosphere B->C D Heat Reaction Mixture (60-80°C, 2-12h) C->D E Monitor Reaction Progress (LC-MS of Cleaved Sample) D->E E->D Incomplete F Cool to Room Temperature E->F Complete G Wash Resin Thoroughly (DMF, Water, DCM) F->G H Proceed to Cleavage and Purification G->H

Caption: Workflow for on-resin Suzuki-Miyaura coupling.

Procedure:

  • Resin Preparation: Swell the peptide-resin containing the 3-bromo-D-phenylalanine residue in the reaction solvent (e.g., DMF) in a reaction vessel equipped for heating under an inert atmosphere.

  • Degassing: Degas the resin suspension and the solvent by bubbling with nitrogen or argon for 20-30 minutes.

  • Reagent Preparation: In a separate flask, dissolve the arylboronic acid (5 eq.), palladium catalyst (0.1 eq.), ligand (0.2 eq.), and base (5 eq.) in the degassed reaction solvent.

  • Reaction: Add the reagent solution to the degassed resin suspension under an inert atmosphere. Heat the reaction mixture at 60-80°C for 2-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the formation of the coupled product.

  • Washing: After the reaction is complete, cool the resin to room temperature and wash thoroughly with DMF, water, and DCM to remove residual catalyst and reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Logical Relationships in Site-Specific ADC Synthesis

The following diagram illustrates the logical flow from the selection of the unnatural amino acid to the final, purified antibody-drug conjugate.

Logical Flow for Site-Specific ADC Synthesis

Logical Flow for Site-Specific ADC Synthesis A Genetic Incorporation of Unnatural Amino Acid (e.g., 3-Bromo-Phe) into Antibody B Expression and Purification of Modified Antibody A->B D Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura) B->D C Synthesis of Payload-Linker with Boronic Acid Handle C->D E Purification of ADC to Remove Excess Reagents D->E F Characterization of Homogeneous ADC (e.g., DAR, Purity) E->F

Caption: Logical flow for site-specific ADC synthesis.

By following these protocols and considering the provided data, researchers can effectively utilize this compound for the development of novel bioconjugates with a high degree of precision and control.

References

Application Notes and Protocols for the Incorporation of Boc-3-bromo-D-phenylalanine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in modern drug discovery, enabling the exploration of novel chemical space and the development of peptides with enhanced therapeutic properties. Boc-3-bromo-D-phenylalanine is a valuable building block in this endeavor. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modification through cross-coupling reactions, while the D-configuration of the amino acid confers resistance to enzymatic degradation, thereby increasing the peptide's in vivo stability.[1][2] These application notes provide detailed protocols for the efficient incorporation of this compound into peptide libraries using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), along with relevant quantitative data and an overview of a pertinent signaling pathway.

The introduction of the 3-bromo-D-phenylalanine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a peptide, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it a key component in the design of novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs).[1]

Data Presentation: Quantitative Analysis

The successful incorporation of this compound and the overall quality of the resulting peptide library are assessed by several quantitative parameters. The following tables summarize typical quantitative data expected from a standard Boc-SPPS incorporating this unnatural amino acid. Please note that specific values are sequence-dependent.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. A slight decrease in efficiency per cycle significantly impacts the final yield.[3][4]
Crude Peptide Purity >65%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.[4]
Final Peptide Yield (Purified) 5-15%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.[4]
Table 1: Synthesis Efficiency and Yield
ParameterRepresentative ValueMethod of DeterminationRelevance
Receptor Binding Affinity (Ki) 1 - 100 nMRadioligand Binding AssayThe introduction of 3-bromo-D-phenylalanine can modulate binding affinity. Specific Ki values are target-dependent.[5]
Functional Activity (EC50/IC50) 10 - 500 nMCell-based Functional Assays (e.g., cAMP assay)Demonstrates the biological effect of the modified peptide (agonist or antagonist activity).[5]
Table 2: Biological Activity of a Representative Peptide Containing 3-bromo-D-phenylalanine

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)

  • Cold diethyl ether

  • Scavengers (e.g., anisole, thioanisole)

Workflow Diagram:

SPPS_Workflow Resin_Swelling Resin Swelling Boc_Deprotection Boc Deprotection Resin_Swelling->Boc_Deprotection Neutralization Neutralization Boc_Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat for each a.a. in sequence Washing->Repeat Repeat->Boc_Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage Final cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling:

    • Place the appropriate amount of resin in a reaction vessel.

    • Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.[4]

    • Drain the DCM.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.[6]

    • Agitate for 2 minutes, then drain.

    • Add a fresh 50% TFA/DCM solution and agitate for an additional 20 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[4]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.[7]

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.[7]

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the coupling is incomplete, a second coupling with fresh reagents may be necessary.[8]

  • Washing:

    • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • WARNING: Anhydrous HF and TFMSA are extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus within a certified fume hood.

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/thioanisole) to the resin.[6][9]

    • Agitate the mixture for 1-2 hours at 0-5°C.[6]

    • Evaporate the cleavage reagent.

    • Precipitate the crude peptide by adding the residue to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the Peptide Library

Procedure:

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[10]

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions corresponding to the desired peptide peaks.

    • Lyophilize the pure fractions to obtain the final peptides as a white powder.

  • Analysis:

    • Confirm the purity of the final peptides by analytical RP-HPLC.[10]

    • Verify the correct mass of the peptides, confirming the incorporation of 3-bromo-D-phenylalanine, by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

Application Example: Targeting G Protein-Coupled Receptors

Peptide libraries containing this compound are valuable tools for screening for ligands that modulate the activity of G protein-coupled receptors (GPCRs). The unique properties of this unnatural amino acid can enhance receptor binding and lead to the discovery of potent and selective agonists or antagonists.

A relevant example is the Substance P (SP) and its receptor, the neurokinin-1 receptor (NK1R), which is a GPCR involved in pain transmission and inflammation.[12] Analogs of Substance P are of significant interest in drug development.

Signaling Pathway Diagram:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (NK1R) G_protein G Protein (Gq/11) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand Peptide Ligand (e.g., Substance P analog with 3-bromo-D-phenylalanine) Ligand->GPCR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified Gq-coupled GPCR signaling pathway, relevant for the NK1 receptor.

Conclusion

The incorporation of this compound into peptide libraries offers a robust strategy for the development of novel peptide-based therapeutics with improved stability and biological activity. The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis, purification, and analysis of such libraries. The ability to introduce this unique unnatural amino acid opens up new avenues for exploring peptide-protein interactions and for the discovery of potent modulators of key signaling pathways, such as those mediated by GPCRs.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromophenylalanine derivatives. This versatile synthetic handle allows for the introduction of a wide array of chemical diversity at the 3-position of the phenylalanine ring, enabling the synthesis of novel non-natural amino acids for applications in drug discovery, peptide science, and chemical biology.

Introduction to Palladium-Catalyzed Cross-Coupling on Phenylalanine Scaffolds

3-Bromophenylalanine serves as a key building block for creating structurally diverse amino acid derivatives. The bromine atom on the phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions have become indispensable tools in modern organic synthesis and medicinal chemistry. By leveraging these methodologies, researchers can systematically modify the phenylalanine side chain to probe structure-activity relationships, enhance pharmacological properties, and develop novel therapeutic agents.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Heck, and cyanation reactions. Appropriate protection of the amino and carboxyl groups of the 3-bromophenylalanine starting material is crucial for the success of these coupling reactions. Common protecting groups include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) for the amine, and methyl or ethyl esters for the carboxylic acid.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of 3-bromophenylalanine derivatives and related aryl bromides. These data are compiled from literature sources and are intended to provide a comparative overview of typical reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of 3-Bromophenylalanine Derivatives with Boronic Acids

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane901680-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O100875-85
4Methylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O802460-70

Table 2: Sonogashira Coupling of 3-Bromophenylalanine Derivatives with Terminal Alkynes

EntryCoupling PartnerCatalyst (mol%)Copper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF65685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF801290-98
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineToluene70880-90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)K₂CO₃Acetonitrile801670-80

Table 3: Buchwald-Hartwig Amination of 3-Bromophenylalanine Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101875-85
3Benzylamine[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄t-BuOH902470-80
4N-MethylanilinePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene1001665-75

Table 4: Negishi, Heck, and Cyanation Reactions of 3-Bromophenylalanine Derivatives

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp (°C)Time (h)Yield (%)
NegishiEthylzinc bromidePd(OAc)₂ (5)P(o-tol)₃ (10)-DMF501270-80
HeckEthyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃NAcetonitrile1002460-70
CyanationZn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF120885-95

Experimental Protocols

Important Note: These are general protocols and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Proper protecting groups for the amino acid functionality (e.g., N-Boc, N-Fmoc, O-Me, O-Et) are assumed.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected 3-bromophenylalanine derivative with an arylboronic acid.

Materials:

  • N-protected-3-bromo-L-phenylalanine ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask, add the N-protected-3-bromo-L-phenylalanine ester, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst and phosphine ligand under a positive flow of inert gas.

  • Add the anhydrous solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a protected 3-bromophenylalanine derivative with a terminal alkyne.

Materials:

  • N-protected-3-bromo-L-phenylalanine ester (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NEt, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add the N-protected-3-bromo-L-phenylalanine ester, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a protected 3-bromophenylalanine derivative with a primary or secondary amine.

Materials:

  • N-protected-3-bromo-L-phenylalanine ester (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a dry Schlenk tube, add the base.

  • In a separate dry flask, add the N-protected-3-bromo-L-phenylalanine ester, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill both vessels with an inert gas.

  • Add the anhydrous solvent to the flask containing the starting material and catalyst, followed by the amine.

  • Transfer this solution to the Schlenk tube containing the base.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 3-Bromophenylalanine derivative, Coupling Partner, and Base in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) start->inert reagents Add Palladium Catalyst, Ligand, and Anhydrous Solvent inert->reagents heat Heat and Stir Reaction Mixture reagents->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Perform Aqueous Workup cool->quench extract Extract with Organic Solvent, Dry, and Concentrate quench->extract purify Purify by Column Chromatography extract->purify G cluster_coupling Palladium-Catalyzed Cross-Coupling PheBr 3-Bromophenylalanine Derivative Suzuki Suzuki-Miyaura (R-B(OH)₂) Sonogashira Sonogashira (R-C≡CH) Buchwald Buchwald-Hartwig (R₂NH) Negishi Negishi (R-ZnX) Heck Heck (Alkene) Cyanation Cyanation (CN source) PheR 3-Substituted Phenylalanine Derivatives Suzuki->PheR C-C (Aryl, Alkyl) Sonogashira->PheR C-C (Alkynyl) Buchwald->PheR C-N (Amine) Negishi->PheR C-C (Aryl, Alkyl) Heck->PheR C-C (Alkenyl) Cyanation->PheR C-C (Nitrile)

Synthesis of Peptidomimetics Using Boc-Protected Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of peptidomimetics utilizing tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc strategy, a cornerstone of solid-phase peptide synthesis (SPPS), offers a robust and versatile methodology for the creation of novel peptide analogs with enhanced therapeutic properties. These protocols are designed to guide researchers through the key stages of peptidomimetic synthesis, from the initial protection of amino acids to the final cleavage and purification of the target molecule.

Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids, altered backbones, and cyclic structures, facilitated by the Boc-SPPS methodology, allows for the rational design of drug candidates with improved pharmacological profiles.

Core Principles of Boc-Based Solid-Phase Peptidomimetic Synthesis

Boc-SPPS involves the stepwise assembly of a peptide chain on an insoluble polymeric support, or resin. The process is cyclical, with each cycle extending the peptide chain by one amino acid. The fundamental steps of Boc-SPPS are:

  • Resin Preparation and First Amino Acid Attachment: The synthesis begins with a solid support, typically a polystyrene-based resin such as Merrifield or PAM resin. The C-terminal amino acid of the desired peptidomimetic, with its α-amino group protected by a Boc group, is covalently attached to the resin.

  • Boc Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid, typically using trifluoroacetic acid (TFA). This exposes a free amine, ready for coupling with the next amino acid.

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. This amide bond formation is facilitated by a coupling reagent.

  • Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

These cycles are repeated until the desired peptidomimetic sequence is assembled. The final step involves the cleavage of the peptidomimetic from the resin and the simultaneous removal of any side-chain protecting groups.

Data Presentation: Comparative Analysis of Key Synthesis Parameters

The efficiency of peptidomimetic synthesis is influenced by several factors, including the choice of coupling reagents, deprotection conditions, and neutralization strategy. The following tables summarize quantitative data to aid in the selection of optimal conditions.

Table 1: Comparative Efficiency of Common Coupling Reagents in Boc-SPPS

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[1]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice; the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove, while the diisopropylurea from DIC is more soluble.

Table 2: Comparison of Standard and In Situ Neutralization Protocols in Boc-SPPS

ParameterStandard NeutralizationIn Situ NeutralizationAdvantage of In Situ
Procedure Separate neutralization and washing steps after Boc deprotection.Neutralization and coupling steps are combined.[2]Streamlined workflow.[2]
Cycle Time LongerShorterIncreased synthesis speed.[3]
Solvent Consumption HigherLowerMore cost-effective and environmentally friendly.[2]
Efficiency for Difficult Sequences Prone to aggregation, leading to lower yields.Minimizes the time the reactive free amine is exposed, reducing aggregation and improving yields.[2][3]Significantly improved outcomes for hydrophobic or aggregation-prone sequences.[3][4]
Overall Yield Generally lower for challenging sequences.Generally higher, especially for "difficult" sequences.[3]Higher purity and yield of the final product.[2]

Table 3: Comparison of Cleavage Methods for Peptides from Merrifield Resin

Cleavage ReagentKey FeaturesConsiderations
Hydrogen Fluoride (HF) The most common and versatile reagent for cleaving peptides from Boc-based resins.Highly toxic and corrosive, requiring specialized equipment.
Trifluoromethanesulfonic acid (TFMSA) An alternative to HF that does not require a special apparatus. Can be less efficient for removing certain side-chain protecting groups.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Reported to produce fewer side reactions and a less hygroscopic product compared to TFMSA. Certain side-chain protecting groups are stable to TMSOTf.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of peptidomimetics using Boc-protected amino acids.

Protocol 1: Boc Protection of an Amino Acid

This protocol describes the protection of the α-amino group of an amino acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane by rotary evaporation.

  • Wash the remaining aqueous solution with ethyl acetate or hexane to remove any unreacted (Boc)₂O.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C.

  • Extract the Boc-protected amino acid into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Protocol 2: Solid-Phase Peptidomimetic Synthesis (Manual)

This protocol outlines the manual synthesis of a peptidomimetic on a Merrifield resin using Boc-SPPS.

Materials:

  • Merrifield resin (pre-loaded with the first Boc-amino acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acids

  • Coupling reagent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt) (if using a carbodiimide coupling reagent)

Procedure:

A. Resin Swelling and Preparation:

  • Place the pre-loaded Merrifield resin in a reaction vessel.

  • Add DCM to swell the resin and agitate for 30 minutes.

  • Drain the DCM and wash the resin with DMF (3 times).

B. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[5]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and IPA (2 times).[5]

C. Neutralization (Standard Protocol):

  • Wash the resin with DMF (3 times).

  • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DMF (3 times).

D. Amino Acid Coupling (using HBTU):

  • In a separate vessel, dissolve the next Boc-protected amino acid (3 eq) and HBTU (2.9 eq) in DMF.

  • Add DIEA (6 eq) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[1]

  • Wash the resin with DMF (3 times) and DCM (3 times).

E. Repeat Synthesis Cycle:

  • Repeat steps B through D for each subsequent amino acid in the peptidomimetic sequence.

Protocol 3: In Situ Neutralization for Difficult Sequences

This protocol is recommended for the synthesis of hydrophobic or aggregation-prone peptidomimetics to improve coupling efficiency.[3][4]

Procedure (to replace steps C and D in Protocol 2):

  • After the washing step in Boc deprotection (Step B4), wash the resin with DMF (3 times).

  • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.[4]

  • Add this solution to the resin, followed by the addition of DIEA (6-8 equivalents). Neutralization and coupling will occur simultaneously.

  • Agitate the reaction mixture for 1-4 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Cleavage of the Peptidomimetic from Merrifield Resin (HF Cleavage)

This protocol describes the final cleavage of the synthesized peptidomimetic from the Merrifield resin using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

Materials:

  • Peptidomimetic-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Transfer the dried peptidomimetic-resin to an HF cleavage apparatus.

  • Add appropriate scavengers to the resin. The choice of scavengers depends on the amino acid composition of the peptidomimetic.

  • Cool the apparatus to -78 °C and condense anhydrous HF into the reaction vessel.

  • Allow the reaction to warm to 0 °C and stir for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptidomimetic.

  • Collect the crude product by filtration and dry under vacuum.

Visualization of Workflows and Pathways

The following diagrams illustrate the key workflows in Boc-SPPS.

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (Boc-AA(n+1), HBTU/DIEA) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Next_Cycle Resin-AA(n+1) Washing3->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Standard Boc-SPPS Cycle Workflow.

In_Situ_Neutralization_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 InSitu_Coupling In Situ Neutralization & Coupling (Boc-AA(n+1), HBTU, DIEA) Washing1->InSitu_Coupling Washing2 Washing (DMF, DCM) InSitu_Coupling->Washing2 Next_Cycle Resin-AA(n+1) Washing2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

In Situ Neutralization Workflow for Boc-SPPS.

Cleavage_Workflow Start Dried Peptidomimetic-Resin HF_Cleavage HF Cleavage (HF, Scavengers, 0°C) Start->HF_Cleavage Precipitation Precipitation (Cold Diethyl Ether) HF_Cleavage->Precipitation Filtration Filtration Precipitation->Filtration Crude_Product Crude Peptidomimetic Filtration->Crude_Product Purification Purification (e.g., RP-HPLC) Crude_Product->Purification Final_Product Pure Peptidomimetic Purification->Final_Product

Final Cleavage and Purification Workflow.

Purification and Characterization

Following cleavage from the resin, the crude peptidomimetic is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To assess the purity of the peptidomimetic.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Conclusion

The synthesis of peptidomimetics using Boc-protected amino acids remains a powerful and relevant strategy in drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers to effectively synthesize novel peptide analogs. The choice of coupling reagents, neutralization strategy, and cleavage conditions should be carefully considered based on the specific sequence and desired properties of the target peptidomimetic. By leveraging the robustness of the Boc-SPPS methodology, scientists can continue to explore the vast chemical space of peptidomimetics in the quest for new and improved therapeutics.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-3-bromo-D-phenylalanine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a synthetic peptide from its solid support and the concurrent removal of side-chain protecting groups are critical final steps in solid-phase peptide synthesis (SPPS). This process must be highly efficient to ensure a good yield of the target peptide while minimizing side reactions that can lead to impurities. This application note provides detailed protocols and key considerations for the cleavage of peptides containing the unnatural amino acid Boc-3-bromo-D-phenylalanine from common solid-phase resins.

The presence of a bromine atom on the phenylalanine ring introduces unique electronic properties that can be leveraged in drug design and biochemical studies. However, it also necessitates careful consideration of the cleavage conditions to prevent potential side reactions. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus is acid-labile and is typically removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).

General Considerations

Choice of Resin: The selection of the resin dictates the C-terminal functionality of the cleaved peptide.

  • Wang Resin: Utilized for the synthesis of peptides with a C-terminal carboxylic acid. The peptide is attached via an ester linkage that is susceptible to strong acids.

  • Rink Amide Resin: Employed for synthesizing peptides with a C-terminal amide. The acid-labile linker releases the peptide as an amide upon cleavage.

  • Merrifield Resin: A classic support for Boc-based SPPS, yielding a C-terminal carboxylic acid. The benzyl-ester linkage requires harsher acidic conditions for cleavage, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The Role of Scavengers: During TFA-mediated cleavage, highly reactive carbocations (e.g., tert-butyl cations from the Boc group) and other electrophilic species are generated. These can lead to unwanted modifications of nucleophilic amino acid side chains. Scavengers are added to the cleavage cocktail to trap these reactive intermediates. The presence of the electron-withdrawing bromine atom on the phenylalanine ring can influence the reactivity of the aromatic ring, making the choice of scavengers important to prevent side reactions.

Potential Side Reactions

While the carbon-bromine bond in 3-bromophenylalanine is generally stable to standard TFA cleavage conditions, other side reactions can occur, particularly with other sensitive amino acids in the peptide sequence.

  • Alkylation: Tryptophan, methionine, cysteine, and tyrosine residues are susceptible to alkylation by carbocations.

  • Oxidation: Methionine can be oxidized to its sulfoxide form.

  • Dehalogenation: Although less common with TFA, prolonged exposure to harsh acidic conditions or the presence of certain catalysts could potentially lead to the removal of the bromine atom. However, this is not a primary concern with standard TFA cleavage protocols.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is dependent on the peptide sequence and the resin used. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.

Cocktail IDComposition (v/v)Recommended Use
TFA-A 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General purpose for peptides without highly sensitive residues like Cys, Met, or Trp.
TFA-B 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% TISRecommended for peptides containing cysteine to prevent disulfide bond formation and protect other sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust, universal cocktail for complex peptides containing multiple sensitive residues, including tryptophan and methionine.[1]
HF-A 90% HF, 10% AnisoleFor cleavage from Merrifield resin. Requires specialized equipment.
TFMSA-A TFMSA/TFA/Thioanisole (1:10:1 v/v)An alternative to HF for cleavage from Merrifield resin that can be performed in standard laboratory glassware.

Experimental Protocols

Resin Preparation for Cleavage

Prior to cleavage, the peptide-resin must be thoroughly washed and dried to remove residual solvents and reagents from the synthesis, which can interfere with the cleavage reaction.

  • Transfer the peptide-resin to a sintered glass funnel.

  • Wash the resin sequentially with the following solvents (3 times each, using approximately 10 mL of solvent per gram of resin for each wash):

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • DCM

  • Dry the resin under high vacuum for at least 4 hours, or preferably overnight.

Protocol 1: Cleavage from Wang or Rink Amide Resin using a TFA-based Cocktail

This protocol is suitable for peptides synthesized on Wang or Rink Amide resins to yield C-terminal carboxylic acids or amides, respectively.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Water, TIS, EDT)

  • Cold diethyl ether ((C₂H₅)₂O)

  • Reaction vessel (e.g., round-bottom flask or specialized cleavage vessel)

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Freshly prepare the appropriate cleavage cocktail (e.g., 2 mL of TFA-A for a peptide without sensitive residues).

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution from the resin into a clean collection tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.

  • Centrifuge the suspension to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again. Repeat this step twice to remove residual scavengers.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Merrifield Resin using HF

This protocol requires specialized equipment due to the hazardous nature of anhydrous hydrogen fluoride (HF).

Materials:

  • Dried peptide-resin on Merrifield support

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add anisole as a scavenger (typically 10% v/v relative to HF).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Proceed with peptide precipitation as described in Protocol 1 (steps 7-12).

Post-Cleavage Analysis

The purity and identity of the cleaved peptide should be confirmed using analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br have nearly equal natural abundance), which can be used to confirm the successful incorporation of 3-bromo-D-phenylalanine.[2]

Visualization of Experimental Workflow

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Peptide-Resin Wash Wash with DCM and MeOH Resin->Wash Dry Dry under Vacuum Wash->Dry React Incubate Resin with Cocktail (2-3 hours, RT) Dry->React Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Cocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash_Pellet Wash Pellet with Ether Precipitate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide HPLC RP-HPLC Dry_Peptide->HPLC MS Mass Spectrometry Dry_Peptide->MS

Caption: General workflow for the cleavage of peptides from solid-phase resin.

Logical Relationship of Cleavage Components

Cleavage_Components cluster_reactants Reactants cluster_cocktail_components Cocktail Components cluster_products Products PeptideResin Boc-Peptide-Resin (with 3-bromo-D-Phe) CrudePeptide Crude Peptide (deprotected) PeptideResin->CrudePeptide CleavageCocktail Cleavage Cocktail CleavageCocktail->CrudePeptide SpentResin Spent Resin CleavageCocktail->SpentResin Byproducts Scavenger Adducts & Protecting Group Fragments CleavageCocktail->Byproducts TFA TFA (Strong Acid) TFA->CleavageCocktail cleaves & deprotects Scavengers Scavengers (e.g., TIS, Water, EDT) Scavengers->CleavageCocktail prevents side reactions

Caption: Logical relationship of components in the peptide cleavage reaction.

References

Troubleshooting & Optimization

Optimizing coupling reactions with hindered amino acids like Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered amino acids like Boc-3-bromo-D-phenylalanine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / SymptomPotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser or Ninhydrin test after coupling)Incomplete activation or insufficient reactivity of the coupling reagent: Standard reagents like DCC or EDC may not be effective for bulky residues.[1][2]Optimize the Coupling Reagent: Switch to a more potent onium salt-based coupling reagent such as HATU, HCTU, or COMU.[1][3][4] For carbodiimide-mediated couplings, the addition of OxymaPure can enhance efficiency.[3][5]
Steric Hindrance: The bulky side chain of the amino acid can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][5]Increase Equivalents and Reaction Time: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent.[3][4] Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider an overnight reaction.[3][5][6]
Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, limiting reagent access.[1][5][7]Address Aggregation: Use a low-load resin to increase the distance between peptide chains.[5] Incorporate structure-breaking solvents like isopropanol in the coupling solvent mixture or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[4][6] Microwave-assisted synthesis can also disrupt aggregation.[6]
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role.[1]Perform a Double Coupling: After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[3][5][8] A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics but must be balanced against the increased risk of racemization.[5]
High Levels of Racemization (Presence of diastereomeric impurities in the final product)Over-activation of the Carboxylic Acid: Prolonged pre-activation times can lead to the formation of a 5(4H)-oxazolone intermediate, a primary mechanism for racemization.[5]Minimize Pre-activation Time: Add the activated amino acid to the resin promptly after a short pre-activation period (1-5 minutes).[4][6]
Strong Base: The use of a strong base like DIPEA can promote racemization.[4]Use a Weaker Base: Consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
Inappropriate Coupling Reagent/Additive Combination: Some reagents are more prone to causing racemization than others.Select Low-Racemization Reagents: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1] HATU is also known for low racemization rates.[9]
Difficulty Dissolving Reagents Poor quality or degradation of solvents or reagents. Use High-Purity Solvents and Fresh Reagents: Ensure you are using anhydrous, peptide-synthesis grade DMF or NMP.[3] Coupling reagents, especially onium salts, can degrade over time; use freshly opened or properly stored reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with hindered amino acids like this compound?

Low coupling yields are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chain physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1]

  • Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often result in low yields with hindered systems.[1]

Q2: Which coupling reagents are recommended for hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1][9] COMU is a newer generation uronium salt with high reactivity and a favorable safety profile.[4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are known for causing low levels of racemization.[1]

Q3: What is "double coupling" and when should I use it?

Double coupling is the repetition of a coupling step with fresh reagents after the first attempt is incomplete.[8] It is a common and effective strategy for driving difficult or sterically hindered couplings to completion. You should consider using it if a qualitative test (like a Kaiser or ninhydrin test) remains positive after your standard coupling time.[5][8]

Q4: How can I minimize racemization during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities.[1] To minimize it:

  • Avoid prolonged pre-activation times.[4]

  • Use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like DIPEA.[1][4]

  • Use coupling reagents and additives known for low racemization, such as HATU, PyAOP, or combinations with HOAt or OxymaPure.[1][8]

  • Avoid excessive reaction temperatures.[4]

Q5: What is the role of the solvent in coupling reactions with hindered amino acids?

The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[6] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[6] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[6] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4][6]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester FormedReactivityCommon Applications & Notes
HATU OAt esterVery HighConsidered one of the most efficient reagents for challenging couplings with low racemization risk.[1][2][9]
HBTU/PyBOP OBt esterHighGood balance of reactivity and stability, but can be insufficient for very hindered residues.[6][9]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[6]
COMU Oxyma esterVery HighA third-generation uronium salt with high reactivity and a favorable safety profile (non-explosive byproducts).[1][4]
PyAOP OAt esterVery HighParticularly effective in coupling N-methylated amino acids.[10]
DIC/OxymaPure Oxyma esterModerate-HighA robust and safer alternative to HOBt-based carbodiimide activation.[3]
DIC/HOBt OBt esterModerateOften insufficient for highly hindered couplings; higher risk of racemization compared to onium salts.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[3]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[2]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[6]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[3]

  • Monitoring: Perform a Kaiser or ninhydrin test to check for the presence of free primary amines.[3] If the test is positive, consider extending the reaction time or performing a second coupling (see Protocol 2).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Protocol 2: Double Coupling of a Sterically Hindered Amino Acid

This protocol is for situations where a single coupling is incomplete.

  • First Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After the initial coupling time (e.g., 2 hours), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[2]

  • Second Coupling: Prepare a fresh activation mixture of this compound, HATU, and DIPEA as described in Protocol 1.

  • Re-coupling: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.[3]

  • Monitoring and Washing: Perform a Kaiser or ninhydrin test to confirm the completion of the coupling. Once complete, wash the resin as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion cluster_finish Final Steps resin_prep 1. Resin Swelling (DMF, 30 min) deprotection 2. N-terminal Deprotection resin_prep->deprotection wash1 3. DMF Wash deprotection->wash1 pre_activation 4. Pre-activation (Amino Acid, HATU, DIPEA) wash1->pre_activation add_to_resin 5. Add to Resin (Agitate 2-4h) pre_activation->add_to_resin kaiser_test 6. Kaiser Test add_to_resin->kaiser_test kaiser_test->pre_activation Positive (Double Couple) wash2 7. Final DMF Wash kaiser_test->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for coupling a hindered amino acid using HATU.

troubleshooting_workflow cluster_reagent Reagent Check cluster_conditions Conditions Check cluster_aggregation Aggregation Check start Positive Kaiser Test (Incomplete Coupling) reagent_q Using potent reagent? (e.g., HATU, COMU) start->reagent_q switch_reagent Switch to HATU, HCTU, or COMU reagent_q->switch_reagent No conditions_q Extended time? (>2h) reagent_q->conditions_q Yes switch_reagent->start extend_time Extend time (4h+) or double couple conditions_q->extend_time No aggregation_q Hydrophobic sequence? conditions_q->aggregation_q Yes extend_time->start change_solvent Use NMP or solvent mixture aggregation_q->change_solvent cap_amines Capping unreacted amines (Acetic Anhydride) aggregation_q->cap_amines Yes aggregation_q->cap_amines No change_solvent->start

Caption: Troubleshooting decision tree for incomplete coupling reactions.

References

Preventing racemization during coupling of Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Boc-3-bromo-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of the D- and L-enantiomers.[1] For this compound, the desired product contains the D-enantiomer. Racemization would lead to the formation of the undesired L-enantiomer, resulting in a diastereomeric peptide that can be difficult to purify.[2] The presence of this impurity can significantly impact the biological activity and pharmacological properties of the final peptide.[3]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?

A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group of the Boc-amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the planar oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. The subsequent attack by the amine can occur from either face of the achiral intermediate, yielding both the desired D-L peptide and the undesired L-L diastereomer.[4]

Q3: Are all coupling reagents equally likely to cause racemization?

A3: No, the choice of coupling reagent is a critical factor in controlling racemization.[1]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. Their use in combination with additives is crucial.[5]

  • Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP, COMU): These reagents generally lead to lower levels of racemization compared to carbodiimides alone because they react with the amino acid to form active esters that are less prone to oxazolone formation.[6][7] HATU and COMU are often considered superior in minimizing racemization.[6][8]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are used to suppress racemization, especially when using carbodiimide coupling reagents.[5] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to cyclizing into the racemization-prone oxazolone.[4]

  • HOBt (1-hydroxybenzotriazole): The traditional additive, effective in reducing racemization.[9]

  • HOAt (1-hydroxy-7-azabenzotriazole): Generally more effective than HOBt in both accelerating coupling and suppressing racemization.[5]

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): A non-explosive and highly effective alternative to HOBt and HOAt.[10]

Q5: How does the choice of base affect racemization?

A5: The base plays a crucial role in racemization. Stronger and less sterically hindered bases can increase the rate of α-proton abstraction, leading to higher levels of racemization.

  • Recommended Bases: For minimizing racemization, weaker or more sterically hindered bases are preferred. Good choices include N-methylmorpholine (NMM) or 2,4,6-collidine .[11]

  • Use with Caution: Diisopropylethylamine (DIPEA) is a commonly used base due to its effectiveness in promoting coupling, but it is more basic and can lead to higher racemization levels compared to NMM or collidine.[11]

Troubleshooting Guide: High Racemization Detected

If you observe significant levels of the undesired L-enantiomer in your product, consult the following troubleshooting guide.

Symptom Potential Cause Recommended Solution & Rationale
High levels of diastereomeric impurity detected by HPLC or NMR. Inappropriate Coupling Reagent/Additive Combination. Using a carbodiimide (DCC, DIC) without an additive is a common cause of high racemization.Always use an additive with carbodiimides. For this compound, a combination of DIC with HOAt or OxymaPure is recommended.[5] Alternatively, switch to an onium salt reagent like HATU or COMU , which are known for low racemization levels.[6][8]
Strong Base. The use of a strong, non-hindered base like triethylamine (TEA) or even DIPEA can significantly promote racemization.Switch to a weaker or more sterically hindered base. Use N-methylmorpholine (NMM) or 2,4,6-collidine . If DIPEA must be used, use the minimum effective amount (typically 2 equivalents).[11]
Elevated Reaction Temperature. Higher temperatures accelerate the rate of oxazolone formation and subsequent racemization.Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. For particularly sensitive couplings, maintaining the reaction at 0°C for a longer period may be beneficial.
Prolonged Pre-activation Time. Allowing the activated this compound to stand for an extended period before adding the amine component increases the opportunity for racemization.Minimize the pre-activation time. A pre-activation time of 1-5 minutes is generally sufficient. Alternatively, add the coupling reagent to the mixture of the amino acid, amine, and additive, with the base being the last component added to initiate the reaction.[12]
Polar Aprotic Solvent. Solvents like DMF, while excellent for solubilizing peptides, can sometimes promote racemization more than less polar solvents.Consider using a less polar solvent if solubility allows. Dichloromethane (DCM) or a mixture of DMF and DCM may reduce racemization.

Data Presentation

Coupling Reagent Additive Base Relative Racemization Risk Comments
DIC/DCCNoneDIPEAHighNot recommended due to high risk of racemization.[5]
DIC/DCCHOBtDIPEAModerateA classic combination, but better alternatives exist.[9]
DIC/DCCHOAtNMMLowHOAt is superior to HOBt in suppressing racemization.[5]
DIC/DCCOxymaPureNMM/CollidineLowOxymaPure is a safe and effective alternative to benzotriazole-based additives.[10]
HBTUHOBtDIPEAModerate-LowGenerally reliable, but HATU and COMU often perform better.[6]
HATUHOAt (intrinsic)NMMVery LowExcellent for suppressing racemization, especially with a weaker base.[6][7]
PyBOPHOBtDIPEALowA good phosphonium-based option with low racemization.[11]
COMUOxymaPure (intrinsic)NMM/CollidineVery LowA third-generation uronium reagent with excellent performance in suppressing racemization.[8][12]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is recommended for couplings where minimizing racemization is critical.

Materials:

  • This compound (1.0 equiv)

  • Amine component (e.g., resin-bound peptide with a free N-terminus) (1.0 equiv)

  • HATU (1.0 equiv)

  • N-Methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound amine in DMF for 30 minutes and then drain the solvent.

  • In a separate reaction vessel, dissolve this compound (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

  • Add NMM (2.0 equiv) to the solution from step 2.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method to determine the extent of racemization by analyzing the diastereomeric ratio of a model dipeptide.

Materials:

  • Crude peptide product (e.g., Boc-3-bromo-D-Phe-L-Ala-OMe)

  • Chiral HPLC column (e.g., Cinchona-derived zwitterionic chiral column)

  • HPLC grade solvents (e.g., methanol, water, additives like formic acid and diethylamine)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the sample onto the column.

    • Run a suitable gradient or isocratic method to separate the diastereomers. The exact conditions will need to be optimized for the specific peptide.

  • Quantification:

    • Identify the peaks corresponding to the desired (D-L) and the undesired (L-L) diastereomers.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization as: % Racemization = [Area(L-L) / (Area(D-L) + Area(L-L))] * 100

Mandatory Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling A Boc-D-Phe(3-Br)-OH B Activated Intermediate A->B + Coupling Reagent C Oxazolone (Planar Intermediate) B->C Cyclization D Desired D-L Peptide B->D + H2N-R' (Fast) C->C C->D + H2N-R' E Undesired L-L Peptide C->E + H2N-R' F H2N-R'

Caption: Mechanism of racemization via the oxazolone pathway.

Troubleshooting_Workflow Start High Racemization Detected Reagent Evaluate Coupling Reagent and Additive Start->Reagent Reagent->Reagent [Use DIC/HOAt or HATU/COMU] Base Evaluate Base Reagent->Base [Using Onium Salt + Additive] Base->Base [Use NMM or Collidine] Temp Evaluate Temperature Base->Temp [Using Weak/ Hindered Base] Temp->Temp [Run at 0°C] PreAct Evaluate Pre-activation Time Temp->PreAct [Low Temperature] PreAct->PreAct [<5 min or in situ] Solvent Evaluate Solvent PreAct->Solvent [Minimal Pre-activation] Solvent->Solvent [Consider DCM] End Optimized Conditions Solvent->End [Optimized Solvent]

Caption: Troubleshooting workflow for high racemization.

References

Troubleshooting incomplete Boc deprotection of 3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 3-bromo-D-phenylalanine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate challenges during the chemical synthesis process.

Troubleshooting Guide: Incomplete Boc Deprotection of 3-bromo-D-phenylalanine

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common hurdle in peptide synthesis and other organic transformations. This guide provides a structured approach to diagnosing and resolving incomplete deprotection of 3-bromo-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of 3-bromo-D-phenylalanine is sluggish or incomplete. What are the primary causes?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid (commonly trifluoroacetic acid - TFA) may be too low to efficiently cleave the Boc group.[1] While many deprotections are successful with 20-50% TFA in a solvent like dichloromethane (DCM), challenging substrates may require stronger conditions.

  • Inadequate Reaction Time: The deprotection might not have been allowed to proceed for a sufficient duration. While 30-60 minutes is often adequate, sterically hindered or electronically influenced substrates may require longer reaction times.[2]

  • Poor Solubility: If the Boc-protected 3-bromo-D-phenylalanine derivative is not fully dissolved in the reaction solvent, the acid cannot effectively access the Boc group, leading to an incomplete reaction.

  • Suboptimal Temperature: Most Boc deprotections are carried out at room temperature. Lower temperatures will slow down the reaction rate.

Q2: I observe an unexpected peak in my LC-MS analysis with a mass increase of +56 Da. What is this side product?

This mass shift is characteristic of tert-butylation, where the tert-butyl cation generated during the Boc deprotection alkylates the aromatic ring of the 3-bromo-D-phenylalanine.[2] While the phenyl ring is less reactive than the side chains of amino acids like tryptophan or cysteine, it is still susceptible to this side reaction.[1][2]

Q3: How can I prevent the formation of the tert-butylated side product?

The most effective method to minimize tert-butylation is to use "scavengers" in your deprotection reaction.[1][2] Scavengers are compounds that are more nucleophilic than your substrate and are added in excess to trap the reactive tert-butyl cations before they can react with the aromatic ring.[2]

Q4: What are the recommended scavengers for the deprotection of Boc-3-bromo-D-phenylalanine?

For amino acids with aromatic side chains like phenylalanine, common and effective scavengers include triisopropylsilane (TIS) and water.[2] A widely used cleavage cocktail is a mixture of TFA, TIS, and water.[2] Thioanisole can also be an effective scavenger for tert-butyl cations.[2]

Q5: Is the carbon-bromine bond stable under the acidic conditions of Boc deprotection?

Generally, the carbon-bromine bond on an aromatic ring is stable to the acidic conditions used for Boc deprotection, such as TFA in DCM or HCl in dioxane. Dehalogenation is more commonly a side reaction in processes like palladium-catalyzed cross-coupling reactions. However, if you suspect dehalogenation, it is crucial to monitor your reaction by LC-MS for any product with a mass decrease corresponding to the loss of bromine.

Q6: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively observe the disappearance of the starting material (less polar) and the appearance of the deprotected product (more polar).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed and quantitative analysis of the reaction progress, allowing for the identification of the starting material, product, and any side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons at around 1.4 ppm can confirm the completion of the deprotection.

Data Presentation: Troubleshooting Deprotection Conditions

The following table summarizes common deprotection cocktails and key parameters for troubleshooting incomplete Boc deprotection of 3-bromo-D-phenylalanine.

Reagent CocktailTypical ConcentrationReaction TimeTemperatureKey Considerations
TFA/DCM20-50% v/v30-60 minRoom TempStandard conditions; may be insufficient for challenging substrates.
TFA/DCM with Scavengers95% TFA, 2.5% H₂O, 2.5% TIS1-2 hoursRoom TempRecommended to prevent tert-butylation of the aromatic ring.[2]
4M HCl in Dioxane4M30-60 minRoom TempA stronger acidic condition that can be effective for resistant substrates.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected 3-bromo-D-phenylalanine derivative in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[2]

  • Monitor the reaction's completion by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

Protocol 2: Boc Deprotection with Scavengers to Prevent Tert-Butylation
  • Dissolve the Boc-protected 3-bromo-D-phenylalanine derivative in a suitable solvent like dichloromethane (DCM).[2]

  • Prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2]

  • Add the cleavage cocktail to the dissolved starting material.

  • Stir the mixture at room temperature for 1-2 hours.[2]

  • Monitor the deprotection progress via TLC or LC-MS until the starting material is fully consumed.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.[2] Precipitate the crude product by adding the concentrated solution to a tenfold volume of ice-cold diethyl ether.[2]

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash the pellet with cold diethyl ether (2-3 times) to remove the scavengers and any remaining organic-soluble impurities.[2]

Protocol 3: Boc Deprotection using 4M HCl in Dioxane
  • Dissolve the Boc-protected 3-bromo-D-phenylalanine derivative in a minimal amount of a suitable anhydrous solvent (e.g., dioxane or DCM).

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Visualizations

Boc_Deprotection_Mechanism cluster_reaction Boc Deprotection Pathway cluster_side_reaction Side Reaction Boc-3-bromo-D-Phe Boc-3-bromo-D-Phe Protonation Protonation Boc-3-bromo-D-Phe->Protonation  + H+ (TFA or HCl) Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate Protonation->Carbamic_Acid_Intermediate  - tert-butyl cation tert_butyl_cation tert-butyl cation Protonation->tert_butyl_cation Deprotected_Amine Deprotected_Amine Carbamic_Acid_Intermediate->Deprotected_Amine  - CO2 Aromatic_Ring Aromatic Ring of 3-bromo-D-Phe tert_butyl_cation->Aromatic_Ring Electrophilic Attack Alkylated_Side_Product tert-butylated Side Product (+56 Da) Aromatic_Ring->Alkylated_Side_Product

Boc deprotection mechanism and side reaction pathway.

Troubleshooting_Workflow start Incomplete Boc Deprotection check_conditions Verify Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? - Solubility? start->check_conditions check_conditions->start Conditions Not OK, Re-run increase_time_temp Increase Reaction Time or Temperature check_conditions->increase_time_temp Conditions OK monitor Monitor by TLC/LC-MS increase_time_temp->monitor increase_acid Increase Acid Concentration (e.g., 25% to 50% TFA) stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) increase_acid->stronger_acid Still Incomplete increase_acid->monitor stronger_acid->monitor monitor->increase_acid Still Incomplete success Complete Deprotection monitor->success Reaction Complete side_product_check Check for Side Products (e.g., +56 Da) success->side_product_check side_product_check->success No Side Products add_scavengers Add Scavengers (TIS, H2O) side_product_check->add_scavengers Side Products Observed add_scavengers->start Re-run with Scavengers

Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Boc-3-bromo-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-3-bromo-D-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary potential side reactions when using this compound in peptide synthesis?

A1: The main potential side reactions unique to the incorporation of this compound stem from the bromo-substituted phenyl ring. These include:

  • Alkylation of the Aromatic Ring: The tert-butyl cation generated during the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group is a reactive electrophile that can potentially alkylate the electron-rich phenyl ring of the 3-bromo-D-phenylalanine residue.

  • Dehalogenation: Although less common under standard SPPS conditions, the carbon-bromine bond may be susceptible to cleavage, leading to the formation of a phenylalanine residue. This is more of a concern during downstream modifications, such as palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution: While the bromo group is a good leaving group, nucleophilic aromatic substitution on the phenyl ring is generally unlikely under standard SPPS conditions due to the lack of strong activation.

Q2: How can I detect these side reactions?

A2: The most effective methods for detecting side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Can separate the desired peptide from byproducts. A new peak with a different retention time may indicate a side product.

  • Mass Spectrometry: Can identify the mass of impurities. For example, a mass increase of 56 Da could indicate tert-butylation, while a mass decrease of 78 Da (the mass difference between Br and H) could suggest dehalogenation. The characteristic isotopic pattern of bromine (a near 1:1 ratio of M and M+2 peaks) in the mass spectrum of the desired peptide is a key indicator of its presence.[1] The absence of this pattern in a product with the expected mass of the dehalogenated peptide would confirm this side reaction.

Q3: Is the bromo-substituted phenyl ring more or less susceptible to alkylation by the tert-butyl cation compared to a standard phenylalanine residue?

A3: The bromine atom is an electron-withdrawing group via induction and a weak deactivator of the aromatic ring towards electrophilic substitution. Therefore, the phenyl ring of 3-bromo-D-phenylalanine is expected to be less susceptible to alkylation by the tert-butyl cation compared to the unsubstituted phenyl ring of phenylalanine. However, this side reaction should still be considered a possibility.

Troubleshooting Guides

Issue 1: Unexpected peak with +56 Da mass shift observed in LC-MS analysis.
  • Potential Cause: Alkylation of the 3-bromo-D-phenylalanine side chain by the tert-butyl cation generated during Boc deprotection.

  • Troubleshooting Workflow:

    G start Unexpected +56 Da Peak in LC-MS confirm Confirm Alkylation (MS/MS fragmentation) start->confirm Analyze crude product optimize Optimize Cleavage Cocktail confirm->optimize Alkylation confirmed purify Purify by RP-HPLC optimize->purify Implement scavenger end Pure Peptide purify->end

    Caption: Troubleshooting workflow for alkylation side reaction.

  • Mitigation Strategies:

    • Use of Scavengers: Incorporate a scavenger in the TFA deprotection cocktail to trap the tert-butyl cations.

      • Recommended Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are effective cation scavengers. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Optimize Deprotection Time: Minimize the time the peptide is exposed to the TFA solution to reduce the opportunity for side reactions. Monitor the deprotection reaction to ensure completeness without unnecessary delay.

Issue 2: Presence of a peak corresponding to the dehalogenated peptide (mass -78 Da).
  • Potential Cause: Loss of the bromine atom from the 3-bromo-D-phenylalanine side chain. While less likely during standard TFA cleavage, it can occur, especially if the peptide is subjected to harsh conditions or certain downstream modifications.

  • Troubleshooting Workflow:

    G start Unexpected -78 Da Peak in LC-MS confirm Confirm Dehalogenation (Loss of Br isotopic pattern) start->confirm Analyze crude product review Review Synthesis/Cleavage Conditions confirm->review Dehalogenation confirmed modify Modify Protocol review->modify Identify potential cause end Pure Peptide modify->end

    Caption: Troubleshooting workflow for dehalogenation side reaction.

  • Mitigation Strategies:

    • Milder Cleavage Conditions: If dehalogenation is observed after the final cleavage, consider using a milder cleavage cocktail or reducing the cleavage time and temperature.

    • Avoid Harsh Reagents: Be cautious with reagents used in post-synthesis modifications. For example, if performing palladium-catalyzed reactions, optimize the catalyst, ligand, base, and temperature to minimize hydrodehalogenation.

Quantitative Data Summary

The following table summarizes potential side reactions and their relative occurrence. Please note that the extent of these side reactions is highly sequence-dependent and also depends on the specific reaction conditions.

Side ReactionMass Change (Da)Expected OccurrenceMitigation Strategy
Alkylation +56Low to ModerateUse of scavengers (e.g., TIS, TES) in the cleavage cocktail.
Dehalogenation -78LowMilder cleavage conditions; optimization of post-synthesis modification protocols.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is recommended for all steps involving the removal of the Boc protecting group to minimize the risk of side-chain alkylation.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 50% Trifluoroacetic Acid (TFA) in DCM containing 2.5% Triisopropylsilane (TIS) and 2.5% water (v/v/v).

  • Deprotection Reaction:

    • Drain the swelling solvent.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture for 1-2 minutes and drain.

    • Add a fresh portion of the deprotection cocktail and agitate for 20-30 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 times for 1 minute each).

    • Wash the resin again with DCM (3-5 times) before proceeding to the next coupling step.

Protocol 2: Final Cleavage from the Resin

This protocol is designed to cleave the peptide from the resin while simultaneously removing side-chain protecting groups and minimizing side reactions.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K : TFA / phenol / water / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v). For peptides containing 3-bromo-D-phenylalanine, a simpler cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v) is often sufficient and recommended as a starting point.[1][2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

References

Minimizing dehalogenation of 3-Bromo-DL-phenylalanine in cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing dehalogenation of 3-Bromo-DL-phenylalanine in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for successful reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions with 3-Bromo-DL-phenylalanine?

A1: Dehalogenation is a common and undesired side reaction where the bromine atom on the phenyl ring of 3-Bromo-DL-phenylalanine is replaced by a hydrogen atom, resulting in the formation of DL-phenylalanine.[1] This side reaction reduces the yield of the desired coupled product and complicates the purification process.[1] The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can react with the starting material.[1]

Q2: Which cross-coupling reactions are most susceptible to dehalogenation with 3-Bromo-DL-phenylalanine?

A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are well-documented to be prone to dehalogenation as a side reaction.[1] The likelihood of this side reaction is highly dependent on the specific reaction conditions.[1]

Q3: How can I detect and quantify the extent of dehalogenation in my reaction?

A3: The most common method for detecting and quantifying the formation of the dehalogenated byproduct, DL-phenylalanine, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the desired product versus the dehalogenated byproduct. A general protocol for sample preparation and analysis is provided in the "Experimental Protocols" section of this guide.[1] Thin Layer Chromatography (TLC) can also be used for qualitative assessment, where the dehalogenated product will typically appear as a different spot from the starting material and the desired product.

Q4: Does the position of the bromine atom (meta) on the phenylalanine ring influence its susceptibility to dehalogenation?

A4: While the electronic properties of the aryl halide play a role, the primary factors driving dehalogenation are the reaction conditions (catalyst, ligand, base, solvent, temperature) rather than the specific isomer of the bromophenylalanine.[1] However, electron-rich aryl halides are generally more susceptible to dehalogenation.[1]

Troubleshooting Guides

Issue: Significant formation of dehalogenated byproduct (DL-phenylalanine) is observed.

This troubleshooting guide provides a step-by-step approach to identify the cause and resolve the issue of excessive dehalogenation.

Troubleshooting Workflow

start Significant Dehalogenation Observed catalyst Step 1: Evaluate Catalyst and Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Use pre-formed catalysts (e.g., XPhos Pd G2/G3). start->catalyst base Step 2: Optimize the Base - Switch to a weaker inorganic base (e.g., K2CO3, Cs2CO3). - Avoid strong bases like NaOtBu if possible. catalyst->base If issue persists end Dehalogenation Minimized catalyst->end Resolved solvent Step 3: Change the Solvent - Use less polar, aprotic solvents (e.g., Toluene, THF). - Avoid polar aprotic solvents like DMF and dioxane. base->solvent If issue persists base->end Resolved temperature Step 4: Lower the Reaction Temperature - Run the reaction at the lowest effective temperature. - This may require longer reaction times. solvent->temperature If issue persists solvent->end Resolved amine_protection Step 5: Protect the Amine Group - Protect the amine with Boc or Fmoc group. - Reduces potential side reactions. temperature->amine_protection If issue persists temperature->end Resolved amine_protection->end Resolved

Caption: A stepwise workflow for troubleshooting dehalogenation.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System:

    • Problem: Highly active palladium catalysts can sometimes favor the dehalogenation pathway. The choice of ligand is critical in modulating the catalyst's reactivity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step over the formation of palladium-hydride species that lead to dehalogenation.[1] Consider using pre-formed palladium catalysts (e.g., XPhos Pd G2 or G3) to ensure a consistent and active catalytic species.

  • Optimize the Base:

    • Problem: The type and strength of the base can significantly influence the extent of dehalogenation. Stronger bases can sometimes promote the formation of Pd-H species.[1]

    • Solution: If using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] The choice of base can be substrate-dependent and may require screening.

  • Change the Solvent:

    • Problem: The reaction solvent can impact the reaction pathway. Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation more than less polar solvents.[1]

    • Solution: Switch to a less polar, aprotic solvent such as toluene or tetrahydrofuran (THF).[1] Ensure the solvent is anhydrous and degassed to remove potential hydrogen donors like water.

  • Lower the Reaction Temperature:

    • Problem: Elevated temperatures can increase the rate of the dehalogenation side reaction, sometimes more than the desired coupling reaction.[1]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may necessitate longer reaction times but can significantly improve the ratio of the desired product to the dehalogenated byproduct.[1]

  • Protect the Amine Group:

    • Problem: The free amino group on the phenylalanine backbone can sometimes participate in or promote side reactions.[1]

    • Solution: Protect the amine functionality with a suitable protecting group, such as tert-Butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc). This can prevent undesired interactions with the catalyst or other reagents.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of the desired cross-coupling product and the extent of dehalogenation. Note: The data presented is representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of an N-Boc-3-bromophenylalanine derivative

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield of Coupled Product (%)Dehalogenation (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O1006525
SPhosPd₂(dba)₃K₃PO₄Toluene8085<10
XPhosXPhos Pd G3Cs₂CO₃THF7092<5
cataCXium® APd(OAc)₂K₃PO₄Toluene/H₂O8088<8

Table 2: Effect of Base on Suzuki-Miyaura Coupling

BaseCatalyst SystemSolventTemperature (°C)Yield of Coupled Product (%)Dehalogenation (%)
NaOtBuPd₂(dba)₃ / SPhosToluene1007020
K₃PO₄Pd₂(dba)₃ / SPhosToluene10088<10
Cs₂CO₃Pd₂(dba)₃ / SPhosToluene10090<7
K₂CO₃Pd₂(dba)₃ / SPhosToluene10085<10

Table 3: Effect of Solvent on Buchwald-Hartwig Amination

SolventCatalyst SystemBaseTemperature (°C)Yield of Aminated Product (%)Dehalogenation (%)
DioxanePd(OAc)₂ / XPhosNaOtBu1107518
ToluenePd(OAc)₂ / XPhosNaOtBu11090<5
THFPd(OAc)₂ / XPhosNaOtBu6585<8
DMFPd(OAc)₂ / XPhosNaOtBu1106030

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-Bromo-DL-phenylalanine Methyl Ester

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative with an arylboronic acid, optimized to minimize dehalogenation.[2]

Materials:

  • N-Boc-3-Bromo-DL-phenylalanine methyl ester (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add the N-Boc-3-Bromo-DL-phenylalanine methyl ester, arylboronic acid, palladium catalyst, and base.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

    • Add the degassed solvent to the flask via syringe.[2]

  • Reaction:

    • Heat the reaction mixture to 70-80°C with vigorous stirring.[2]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

    • Filter and concentrate the solvent under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Boc-3-Bromo-DL-phenylalanine Ethyl Ester

Materials:

  • N-Boc-3-Bromo-DL-phenylalanine ethyl ester (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst and base to a dry Schlenk tube. Add the N-Boc-3-Bromo-DL-phenylalanine ethyl ester and a stir bar. Seal the tube, remove from the glovebox, and add the anhydrous, degassed toluene and the amine via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: GC-MS Analysis for Quantifying Dehalogenation

This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.[1]

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.[1]

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final volume of 1-2 mL.[1]

  • If the sample contains solids, filter it through a small plug of silica gel or a syringe filter.[1]

  • For amino acid products, derivatization (e.g., esterification followed by acylation) may be necessary to improve volatility for GC analysis.[1]

GC-MS Analysis:

  • Injection: Inject 1 µL of the prepared sample.[1]

  • Method: Use a temperature gradient program (e.g., start at 100 °C, hold for 2 min, then ramp to 280 °C at 10-20 °C/min) to ensure separation of the starting material, product, and byproduct.[1]

  • Detection: Monitor the total ion chromatogram (TIC). Identify the peaks corresponding to 3-Bromo-DL-phenylalanine, the desired coupled product, and the dehalogenated DL-phenylalanine by their retention times and mass spectra.[1]

  • Quantification: The relative ratio of product to byproduct can be estimated by comparing the integrated peak areas in the chromatogram.[1]

Visualizations

Competing Reaction Pathways

Caption: Competing pathways of cross-coupling and dehalogenation.

References

Solubility issues of Boc-3-bromo-D-phenylalanine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-3-bromo-D-phenylalanine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility challenges encountered with this compound during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in standard coupling solvents like DMF or DCM. Why is this happening?

A1: The poor solubility of this compound stems from the physicochemical properties of its side chain. The phenyl ring is inherently hydrophobic, and the addition of a bromine atom increases both its bulk and hydrophobicity, leading to lower solubility in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1][2] The large, nonpolar side chain can lead to aggregation, further hindering dissolution.[1]

Q2: Can I use heat to dissolve the amino acid?

A2: Yes, gentle warming can significantly improve solubility. However, this must be done with caution. It is advisable to warm the solution gently in a water bath to no more than 40°C.[1] Excessive heat can lead to the degradation of the protected amino acid.[1] Always perform a small-scale test first to ensure the stability of your compound at the elevated temperature.[1]

Q3: Are there alternative solvents or solvent mixtures that can improve solubility?

A3: Absolutely. If standard solvents fail, consider the following options:

  • Stronger Solvents: Attempt to dissolve the compound in Dimethyl sulfoxide (DMSO), which is a more powerful polar aprotic solvent.[1][3]

  • Co-solvent Systems: A mixture of solvents can be more effective. A common approach for difficult couplings is to use a "magic mixture" of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio.[1]

  • Minimal DMSO: Dissolve the this compound in a minimal amount of DMSO and then dilute this stock solution with your primary reaction solvent (e.g., DMF or NMP) before adding it to the reaction vessel.[1]

Q4: I observed precipitation after initially dissolving the amino acid. What should I do?

A4: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution while agitating, or sonicating the mixture for 5-10 minutes.[1]

Q5: Could the solubility issue be the reason for my low coupling efficiency?

A5: Yes, poor solubility is a direct cause of low coupling efficiency.[1] If the amino acid is not fully dissolved, it is not fully available to react with the free amine on the resin or peptide chain, leading to incomplete reactions.[1] Ensuring complete dissolution before initiating the coupling step is critical. For persistently difficult couplings, consider using a more potent coupling reagent like HATU or HBTU and extending the reaction time.[1][4]

Troubleshooting Guide

Issue: Incomplete Dissolution of this compound

This guide provides a systematic approach to address solubility issues.

G start Start: This compound insoluble in primary solvent (e.g., DMF, DCM) solvent Try Stronger Solvent System start->solvent heat Apply Gentle Heat &/or Sonication solvent->heat Still insoluble success Success: Proceed with Coupling solvent->success Dissolved sub_solvent1 Use NMP or DMSO solvent->sub_solvent1 sub_solvent2 Use co-solvent: DCM/DMF/NMP (1:1:1) solvent->sub_solvent2 protocol Modify Coupling Protocol heat->protocol Still insoluble heat->success Dissolved sub_heat Warm to max 40°C Sonicate for 5-10 min heat->sub_heat protocol->success Coupling successful failure Failure: Consider alternative protection strategy or analog synthesis protocol->failure Low coupling efficiency sub_protocol1 Use potent coupling reagent (HATU, HBTU) protocol->sub_protocol1 sub_protocol2 Extend coupling time (2-24 hours) protocol->sub_protocol2

Caption: A stepwise workflow for troubleshooting solubility.

Data Presentation

Table 1: General Solubility Guidelines for Boc-Protected Amino Acids

This table provides a general guideline for the solubility of Boc-protected amino acids in common solvents. Actual solubility for this compound may vary based on purity, batch, and experimental conditions.

SolventAbbreviationPolarityGeneral Solubility of Hydrophobic Boc-AAsNotes
DichloromethaneDCMNonpolarModerate to GoodOften used for initial resin swelling and some coupling reactions.[1][5]
N,N-DimethylformamideDMFPolar AproticSparingly to ModerateThe most common solvent for SPPS, but can be insufficient for very hydrophobic amino acids.[1][5]
N-Methyl-2-pyrrolidoneNMPPolar AproticModerate to GoodHigher solvating power than DMF, especially for hydrophobic sequences.[1][6]
Dimethyl sulfoxideDMSOPolar AproticGood to ExcellentA powerful solvent for dissolving difficult compounds; use minimally due to its high boiling point.[1][3]
DCM/DMF/NMP (1:1:1)"Magic Mixture"MixedGood to ExcellentA co-solvent system often effective when single solvents fail.[1]

Experimental Protocols

Protocol 1: Standard Coupling of a Boc-Amino Acid (e.g., using HBTU/DIPEA)

This protocol outlines a standard procedure for coupling a Boc-protected amino acid to a resin-bound peptide.

G cluster_prep Preparation cluster_coupling Coupling cluster_confirm Confirmation & Next Step swell 1. Swell Resin (e.g., in DCM then DMF) deprotect 2. N-terminal Deprotection (e.g., 50% TFA in DCM) swell->deprotect wash_neutralize 3. Wash & Neutralize (e.g., DMF, 10% DIPEA in DMF) deprotect->wash_neutralize dissolve 4. Dissolve Boc-AA (2-3 equiv.) in DMF wash_neutralize->dissolve activate 5. Pre-activate Add HBTU (2 equiv.) & DIPEA (4 equiv.) dissolve->activate couple 6. Add to Resin Agitate for 2-4 hours activate->couple wash_final 7. Wash Resin (DMF, DCM, MeOH) couple->wash_final kaiser 8. Monitor Reaction (e.g., Kaiser Test) wash_final->kaiser next_cycle 9. Proceed to next cycle or final cleavage kaiser->next_cycle

Caption: Standard workflow for Boc-SPPS coupling.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM for 30 minutes, then wash with DMF.[7]

  • Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.[8]

  • Wash and Neutralization: Wash the resin thoroughly with DCM (3x) and DMF (3x). Neutralize the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF for 10 minutes, then wash again with DMF (3x).[7]

  • Amino Acid Solution: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of a suitable solvent (see Troubleshooting Guide).

  • Activation: Add the coupling reagent HBTU (2 equivalents) to the amino acid solution. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1][8]

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.[7]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, the coupling step should be repeated.[4]

  • Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (MeOH) (3x) to remove excess reagents and byproducts.[7]

Protocol 2: Protocol for Handling a Poorly Soluble Boc-Amino Acid

This protocol provides specific steps to address the solubilization of a challenging Boc-protected amino acid.

Methodology:

  • Initial Attempt with Stronger Solvent:

    • Attempt to dissolve the Boc-amino acid in a minimal amount of DMSO.[1]

    • If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before addition to the resin. Be mindful of the final DMSO concentration in the reaction.[1]

  • Using a Co-Solvent System:

    • Prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.[1]

    • Attempt to dissolve the Boc-amino acid in this co-solvent mixture.

  • Employing Gentle Heating and Sonication:

    • Suspend the Boc-amino acid in the chosen solvent or co-solvent system.

    • Place the vessel in a sonicator bath and sonicate for 5-10 minutes.[1]

    • If still not dissolved, gently warm the solution in a water bath to no more than 40°C while continuing to mix.[1]

    • Once dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling.

    Note: When using heat, it is crucial to ensure the stability of the specific Boc-protected amino acid at the elevated temperature to avoid degradation.[1]

G start Poorly Soluble Boc-AA factor1 Side Chain (Hydrophobic, Bulky) start->factor1 is affected by solubility Solubility coupling Coupling Efficiency solubility->coupling directly impacts factor5 Coupling Reagent (HBTU, HATU) factor1->solubility factor2 Solvent Choice (DMF, NMP, DMSO) factor2->solubility factor3 Temperature factor3->solubility factor4 Concentration factor4->solubility factor5->coupling factor6 Reaction Time factor6->coupling

Caption: Factors influencing solubility and coupling success.

References

Technical Support Center: Cleavage of Peptides with Brominated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the cleavage of peptides containing brominated residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing brominated residues, such as 5-Bromo-L-tryptophan (5-Br-Trp)?

A1: The primary challenges are similar to those for peptides containing natural tryptophan, but the electron-withdrawing nature of the bromine atom can influence the reactivity of the indole ring. The main concerns are:

  • Alkylation: The indole ring of tryptophan is highly nucleophilic and susceptible to modification by reactive carbocations generated from protecting groups (e.g., tert-butyl cations) or the resin linker during acid-mediated cleavage.[1]

  • Oxidation: The indole moiety is sensitive to oxidation, which is generally an irreversible side reaction.

  • Reattachment to Resin: Particularly for C-terminal brominated tryptophan residues, the cleaved peptide can potentially reattach to the resin.

Q2: Why is it crucial to protect the indole nitrogen of brominated tryptophan during solid-phase peptide synthesis (SPPS)?

A2: Protecting the indole nitrogen is highly recommended to minimize side reactions. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The Boc group helps to shield the indole ring from attack by electrophilic species generated during cleavage, thereby reducing unwanted alkylation and oxidation.

Q3: What are scavengers and what is their role in the cleavage of peptides with brominated residues?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail, typically a solution containing a strong acid like trifluoroacetic acid (TFA).[1][2] Their primary function is to "trap" or quench the highly reactive carbocations that are liberated from side-chain protecting groups and the resin linker during cleavage.[1][2] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive residues like brominated tryptophan.[1]

Q4: Which scavengers are recommended for the cleavage of peptides containing brominated tryptophan?

A4: The choice of scavengers depends on the other sensitive amino acids present in the peptide sequence. Commonly used scavengers include:

  • Triisopropylsilane (TIS): An effective scavenger for tert-butyl and trityl cations.[3]

  • Water (H₂O): Acts as a scavenger for carbocations.

  • 1,2-Ethanedithiol (EDT): A potent scavenger, particularly useful for protecting cysteine and methionine residues from oxidation and alkylation.[4]

  • Thioanisole: Helps to prevent side reactions with methionine and tryptophan.[5]

  • Phenol: Acts as a scavenger for various carbocations.[5]

For peptides containing brominated tryptophan, a standard cocktail like TFA/TIS/H₂O is often sufficient, especially if the indole nitrogen is Boc-protected.[3] For more complex peptides with other sensitive residues, a more robust cocktail like Reagent K is recommended.[2][3]

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low peptide yield after cleavage 1. Incomplete cleavage from the resin.2. Reattachment of the peptide to the resin (especially with C-terminal 5-Br-Trp).3. Inefficient precipitation.1. Extend the cleavage time or perform a second cleavage with a fresh cocktail.2. Use a cleavage cocktail with a higher concentration of scavengers, such as Reagent R.[3]3. Ensure precipitation is performed in a sufficient volume of cold diethyl ether.
Presence of unexpected peaks in HPLC/MS analysis (+56 Da) Alkylation (tert-butylation) of the brominated tryptophan indole ring.1. Ensure the indole nitrogen of the brominated tryptophan was protected (e.g., with a Boc group).2. Increase the concentration of scavengers like TIS in the cleavage cocktail.
Presence of unexpected peaks in HPLC/MS analysis (+16 Da) Oxidation of methionine or the brominated tryptophan residue.1. Use a cleavage cocktail containing reducing scavengers like EDT or thioanisole.2. Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete removal of other side-chain protecting groups (e.g., from Arginine) Insufficient cleavage time or an inappropriate cleavage cocktail for the specific protecting groups used.1. For Arg(Pbf), a standard 2-4 hour cleavage is usually sufficient. For Arg(Pmc), longer cleavage times may be required.[3]2. Use a stronger cleavage cocktail or one specifically formulated for peptides with multiple Arg residues.

Data Presentation: Comparison of Scavenger Cocktails

While specific quantitative data on the cleavage of brominated peptides with different scavengers is limited in the public domain, the following table summarizes common cleavage cocktails suitable for peptides containing sensitive residues like tryptophan, which can be adapted for brominated tryptophan. The choice of cocktail should be guided by the overall composition of the peptide.

Reagent CocktailComposition (v/v/v)Key Applications & Remarks
Standard 95% TFA, 2.5% TIS, 2.5% H₂OEffective for most peptides, especially when the 5-Br-Trp is Boc-protected. TIS is a good scavenger for trityl and tert-butyl cations.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with multiple sensitive residues including Cys, Met, and Tyr.[2][3]
Reagent B 88% TFA, 5% Phenol, 2% TIS, 5% H₂OA less odorous alternative to cocktails containing EDT and thioanisole.[3]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arg(Pbf/Pmc) and to minimize reattachment of Trp-containing peptides to the linker.[3]

The following table presents a summary of a study on the impact of different thiol scavengers on the cleavage of a 39-mer peptide (exenatide) containing various sensitive amino acids. While not a brominated peptide, this data provides insight into the relative effectiveness of different scavengers in a complex system.

ScavengerCrude Yield (%)Crude Purity (%)
None 6555
DTT 7568
EDT 7870
1,4-BDMT 8275
1,2-BDMT 7972
DODT 7062

Data adapted from a study on exenatide cleavage.[6][7] DTT: Dithiothreitol, EDT: 1,2-Ethanedithiol, 1,4-BDMT: 1,4-Benzenedimethanethiol, 1,2-BDMT: 1,2-Benzenedimethanethiol, DODT: 3,6-Dioxa-1,8-octanedithiol.

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides where the 5-Br-Trp is Boc-protected and other highly sensitive residues are absent.[3]

  • Resin Preparation:

    • Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) (2 mL) in a reaction vessel for 30 minutes.

    • Drain the DCM and wash the resin with DCM (3 x 2 mL).

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.

    • CAUTION: TFA is highly corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Stopper the vessel and gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL).

    • Combine the filtrates and add the solution dropwise to a centrifuge tube containing cold diethyl ether (10-fold volume of the filtrate).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Robust Cleavage with Reagent K

This protocol is recommended for complex peptides containing multiple sensitive residues (e.g., Cys, Met, Tyr) in addition to 5-Br-Trp.[3]

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • Prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT, v/v/v/v/v) immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.

    • CAUTION: Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add Reagent K to the resin.

    • Stopper the vessel and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with Brominated Residue) Swell Swell Resin (e.g., in DCM) Resin->Swell Cleave Cleavage with TFA Cocktail + Scavengers Swell->Cleave Filter Filter to Remove Resin Cleave->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze Purity (HPLC, MS) Dry->Analyze

Caption: General workflow for the cleavage and deprotection of a synthetic peptide from the solid support.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_peptide Peptide Protecting_Group Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation (R+) Protecting_Group->Carbocation  + TFA TFA TFA Brominated_Residue Brominated Residue (e.g., 5-Br-Trp) Carbocation->Brominated_Residue Undesired Alkylation Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Scavenging Action Side_Product Alkylated Side Product Brominated_Residue->Side_Product Trapped_Carbocation Trapped Carbocation

Caption: The role of scavengers in preventing side reactions during peptide cleavage.

References

Technical Support Center: Kaiser Test for Monitoring Boc-3-bromo-D-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of Boc-3-bromo-D-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work in the context of Boc-SPPS?

A1: The Kaiser test, also known as the ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines.[1] In solid-phase peptide synthesis, it is a crucial quality control step to determine if an amino acid coupling reaction is complete.[2] After attempting to couple an amino acid, a small sample of the resin is tested. A positive result (blue or purple color) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. A negative result (yellow or colorless) suggests a successful coupling, as the primary amine has been acylated and is no longer available to react with the ninhydrin reagent.[3]

Q2: How do I interpret the results of the Kaiser test?

A2: The interpretation is based on the color of both the resin beads and the surrounding solution after performing the test.

ObservationInterpretationRecommended Action
Intense Blue/Purple Beads & Solution Incomplete coupling; significant amount of free primary amine present.Perform a recoupling (double coupling) step.[3]
Yellow or Colorless Beads & Solution Complete or near-complete coupling; negligible free primary amine.Proceed to the next deprotection step.[3]
Yellow Beads, Blue Solution Nearly complete coupling, with some residual unreacted amines.Consider extending the coupling time or proceeding with caution. Capping may be an option.[3]
Brownish-Red Color May indicate the presence of a secondary amine (not applicable for this amino acid). The Kaiser test is not reliable for secondary amines like proline.[2]Use an alternative test like the isatin or chloranil test if secondary amines are present in the sequence.[2]

Q3: Why might the coupling of this compound be challenging?

A3: The coupling of this compound can be challenging due to a combination of steric hindrance and electronic effects. The bulky bromo group on the phenyl ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4] This can slow down the reaction kinetics and lead to incomplete coupling under standard conditions.

Q4: Can the Kaiser test give false positive or false negative results?

A4: Yes, erroneous results can occur.

  • False Positives (blue color after a seemingly complete coupling): This can be caused by inadequate washing of the resin, leaving residual unreacted amino acids or primary amine-containing reagents.[3] Additionally, some resins, like PEGA, can be prone to degradation, potentially exposing amine-like functionalities.[3]

  • False Negatives (yellow color despite incomplete coupling): This is less common for primary amines but can occur if the N-terminal amine is sterically inaccessible to the ninhydrin reagent, which could be a concern with very bulky preceding residues.[3]

Q5: Are there alternative methods to the Kaiser test for monitoring coupling reactions?

A5: Yes, other qualitative tests include the TNBS (2,4,6-trinitrobenzenesulfonic acid) test and the bromophenol blue test.[4] For quantitative analysis, a portion of the peptide-resin can be cleaved, and the product analyzed by HPLC and mass spectrometry to identify any deletion sequences resulting from incomplete coupling.[4] Recently, nondestructive colorimetric methods are also being developed as alternatives to the Kaiser test.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise when using the Kaiser test to monitor the coupling of this compound.

Problem IDIssuePotential Cause(s)Recommended Actions
KT-001 Persistently Positive Kaiser Test After Coupling Inefficient Coupling: Steric hindrance from the 3-bromo-phenylalanine side chain is impeding the reaction.[4]1. Recouple: Immediately perform a second coupling (double coupling) with fresh reagents.[4]2. Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HBTU, or COMU, which are known to be more effective for hindered amino acids.[4][6]3. Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight.[7]4. Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents).
Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking the reactive N-terminus.[4]1. Alter Solvent Composition: Use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation and disrupt aggregation.[7]2. Microwave-Assisted Synthesis: Employ microwave energy to enhance reaction kinetics and break up aggregates.[7]
KT-002 Ambiguous or Weak Kaiser Test Result Low-Level Incomplete Coupling: The reaction has proceeded to a high degree but is not fully complete.1. Proceed with Caution: If the color is very faint, you might choose to proceed, but be aware of the potential for a small amount of deletion peptide impurity.2. Capping: To prevent the formation of deletion sequences, cap the unreacted amines using acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA).[8]
Reagent Degradation: The Kaiser test reagents may be old or improperly stored, leading to a weaker colorimetric response.Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.[3]
KT-003 Kaiser Test is Negative, but Final Product Shows Deletion Sequence Steric Shielding from Ninhydrin: The N-terminus of the peptide chain is sterically hindered to the point that the ninhydrin molecule cannot access it, leading to a false negative.[3]1. Prophylactic Double Coupling: For known difficult couplings, perform a routine double coupling even if the Kaiser test is negative.[3]2. Orthogonal Monitoring: Periodically cleave a small amount of resin and analyze the peptide by mass spectrometry to confirm the sequence.

Quantitative Data on Coupling Efficiency

Coupling ReagentClassExpected Single Coupling Efficiency for Hindered Residues (%)Key Considerations
DIC/HOBt Carbodiimide85 - 95Standard, cost-effective, but may require double coupling for hindered residues.
HBTU Aminium/Uronium Salt96 - 99More reactive than carbodiimides, generally reliable for many difficult couplings.[11]
HATU Aminium/Uronium Salt>99Highly reactive, often the reagent of choice for very sterically hindered amino acids.[6]
COMU Aminium/Uronium Salt>99High reactivity comparable to HATU, with a better safety profile.[6]

Note: The data presented are illustrative and based on typical efficiencies for sterically hindered amino acids. Actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.[1]

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is for the qualitative detection of primary amines on the resin.

Reagents:

  • Solution A: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution B: Dissolve 40 g of phenol in 20 mL of n-butanol.[3]

  • Solution C: Dilute 1.0 mL of a 0.001 M aqueous potassium cyanide (KCN) solution with 49 mL of pyridine.[3]

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a small glass test tube.[4]

  • Add 2-3 drops of Solution A to the test tube.[3]

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.[3]

  • Heat the test tube at 100-110°C for 5 minutes.[4]

  • Observe the color of the beads and the solution.[4]

Visualizations

Experimental Workflow

G Kaiser Test Workflow in Boc-SPPS cluster_SPPS_cycle Single Coupling Cycle start Start of Cycle: Resin with free amine coupling Couple this compound start->coupling wash1 Wash Resin (e.g., DMF, DCM) coupling->wash1 kaiser_test Perform Kaiser Test on small sample wash1->kaiser_test decision Interpret Result kaiser_test->decision recouple Recouple Amino Acid (Double Couple) decision->recouple Positive (Blue) capping Optional: Cap unreacted amines decision->capping Ambiguous deprotection Boc Deprotection (TFA) decision->deprotection Negative (Yellow) wash2 Wash Resin recouple->wash2 wash2->kaiser_test capping->deprotection next_cycle Proceed to Next Cycle deprotection->next_cycle

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS, incorporating the Kaiser test as a key decision point.

Troubleshooting Logic

G Troubleshooting Logic for Positive Kaiser Test cluster_escalation Advanced Troubleshooting start Positive Kaiser Test after Coupling This compound recouple Action: Perform Double Coupling start->recouple retest Perform Kaiser Test Again recouple->retest proceed Result: Negative Proceed with Synthesis retest->proceed Negative escalate Result: Still Positive Escalate Troubleshooting retest->escalate Positive change_reagent Switch to Potent Coupling Reagent (HATU, HCTU, COMU) escalate->change_reagent extend_time Increase Coupling Time (4-6 hours or overnight) escalate->extend_time change_solvent Use Aggregation-Disrupting Solvents (e.g., 'Magic Mixture') escalate->change_solvent capping Consider Capping Unreacted Amines escalate->capping

Caption: Decision-making workflow for troubleshooting a positive Kaiser test result when coupling this compound.

References

Technical Support Center: Alternative Coupling Reagents for Difficult Couplings of Boc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenging peptide couplings involving Boc-3-bromo-D-phenylalanine. Due to the steric hindrance from both the Boc-protecting group and the bromo-phenyl side chain, standard coupling protocols may prove inefficient.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving a low yield?

Low coupling yields are primarily due to the steric hindrance of the bulky Boc protecting group and the large bromo-phenylalanine side chain, which physically obstructs the formation of the peptide bond.[1] This can slow the reaction rate significantly, leading to incomplete coupling.[1] Other factors can include the aggregation of the growing peptide chain on the solid support, which makes the N-terminal amine inaccessible, or suboptimal reaction conditions.[1][2][3]

Q2: My standard coupling protocol with a carbodiimide like DIC and an additive like HOBt isn't effective. What should I try next?

For challenging couplings involving hindered amino acids, standard carbodiimide reagents are often insufficient.[1][4] It is recommended to switch to more powerful onium salt reagents, which are broadly categorized into uronium/aminium salts and phosphonium salts.[4][5][6] Reagents such as HATU, COMU (uronium/aminium type), or PyBOP and DEPBT (phosphonium type) are designed for such difficult couplings and can significantly improve yields.[4][6][7]

Q3: What are the best alternative coupling reagents for a sterically hindered amino acid like this compound?

More potent coupling reagents are generally required for sterically hindered amino acids.[1] The most effective alternatives fall into two main classes:

  • Uronium/Aminium Salts : HATU, HCTU, and COMU are highly recommended.[4] HATU is known for its high reactivity and speed, often proving superior to HBTU for difficult couplings.[4][8][9] COMU is a third-generation reagent that offers coupling efficiency comparable or superior to HATU, with the added benefits of an improved safety profile and better solubility.[4][10][11][12]

  • Phosphonium Salts : PyBOP, PyAOP, and DEPBT are very effective, particularly for minimizing racemization.[4][7] Phosphonium-based reagents do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[6][7] DEPBT is particularly noteworthy for its remarkable resistance to racemization.[6][13]

Q4: What is the difference between uronium/aminium (e.g., HATU, COMU) and phosphonium (e.g., PyBOP, DEPBT) reagents?

Both classes are highly efficient activators for peptide bond formation, but they differ in their structure and potential side reactions.

  • Uronium/Aminium Salts (HATU, COMU) are highly reactive and fast-acting.[5][9] However, if used in excess or if the carboxyl activation is slow, they can react with the free N-terminal amine of the peptide chain, causing a guanidinylation side reaction that terminates the chain.[5][9][14][15]

  • Phosphonium Salts (PyBOP, DEPBT) are also highly effective but are lauded for their "cleaner" reactions as they do not cause guanidinylation.[6][7][] This makes them an excellent choice for cyclization or fragment condensation where reagents may be used in excess.[6][10] They are often superior for minimizing racemization in sterically hindered couplings.[7]

Q5: How can I minimize racemization during these difficult couplings?

Racemization, or the loss of stereochemical purity, is a significant risk during the activation of the amino acid.[4] To minimize this:

  • Choose the Right Reagent : Phosphonium-based reagents like PyBOP, PyAOP, or DEPBT are generally associated with lower levels of racemization.[1][4][7] Among uronium salts, HATU is known to be better than HBTU at suppressing epimerization.[9][14]

  • Use Appropriate Additives : Additives like HOAt (used in HATU and PyAOP) or OxymaPure (used in COMU) are superior to HOBt in suppressing racemization.[1]

  • Control the Base : In cases with a high risk of racemization, consider substituting a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[1][6]

Troubleshooting Guide for Incomplete Coupling

If a qualitative test (e.g., Kaiser test) indicates the presence of unreacted free amines after the coupling step, follow this troubleshooting workflow.

G cluster_immediate Immediate Actions cluster_optimize Reagent & Condition Optimization cluster_advanced Advanced Troubleshooting start Positive Kaiser Test (Incomplete Coupling) reagent_check Is this the first attempt with a standard reagent (e.g., DIC/HOBt)? start->reagent_check double_couple 1. Perform a Double Coupling with fresh reagents. reagent_check->double_couple No switch_reagent 3. Switch to a More Potent Reagent (HATU, COMU, DEPBT). reagent_check->switch_reagent Yes increase_cond 2. Increase Reaction Time (e.g., to 4 hours or overnight). double_couple->increase_cond capping Final Step: Cap Unreacted Amines (e.g., with Acetic Anhydride) to prevent deletion sequences. double_couple->capping If still positive increase_cond->switch_reagent increase_cond->capping If still positive increase_temp 4. Increase Temperature (e.g., 40-50°C). switch_reagent->increase_temp switch_reagent->capping If still positive check_aggregation 5. Address Potential Aggregation (Switch to NMP, add chaotropic salts). increase_temp->check_aggregation increase_temp->capping If still positive check_aggregation->capping If still positive

Caption: Troubleshooting workflow for incomplete coupling reactions.

Data Presentation: Comparison of Coupling Reagent Classes

The selection of a coupling reagent is critical for success.[4] The table below summarizes the characteristics of different reagent classes for difficult couplings.

Reagent ClassExample ReagentsRelative ReactivityKey AdvantagesPotential Drawbacks / Side Reactions
Carbodiimides DIC, DCC, EDCModerateCost-effective; well-established.[17][18]Often insufficient for hindered couplings[4]; risk of N-acylurea formation[18]; racemization without additives.[9]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh to Very HighFast reaction times and high efficiency.[5][9][14] HATU and COMU are excellent for hindered systems.[8][11]Risk of N-terminal guanidinylation if used in excess.[5][9][14] HOBt/HOAt-based reagents are potentially explosive.[6][10]
Phosphonium Salts PyBOP, PyAOP, DEPBTHigh to Very HighExcellent for minimizing racemization.[4][7] No guanidinylation side reaction.[6][7] DEPBT shows remarkable resistance to racemization.[13]First-generation BOP produces a carcinogenic byproduct (HMPA).[6][7] May be more expensive than some uronium salts.

Experimental Protocols

Note: These are generalized protocols. Equivalents are based on the loading capacity of the resin. Optimization for specific sequences is recommended.

Protocol 1: Uronium/Aminium Salt Mediated Coupling (e.g., HATU/COMU)

This protocol is suitable for solid-phase peptide synthesis (SPPS) when high reactivity is needed for a hindered amino acid.

  • Resin Preparation : Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF).[5]

  • Activation Mixture : In a separate vessel, dissolve this compound (3 equivalents) in DMF. Add the coupling reagent (e.g., HATU or COMU, 2.9 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 6 equivalents).[5][8] Allow the solution to pre-activate for 1-2 minutes.[8]

  • Coupling Reaction : Add the activation mixture to the prepared resin. Agitate the mixture at room temperature for 1-4 hours. The time can be extended for particularly difficult couplings.[4][8]

  • Monitoring and Washing : Monitor the reaction's completion using a qualitative method like the Kaiser test.[2][5] Once complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.[5] If the test remains positive, consider a second coupling.[4][8]

Protocol 2: Phosphonium Salt Mediated Coupling (e.g., DEPBT)

This protocol is recommended when minimizing racemization is a primary concern.

  • Resin Preparation : Swell the resin in a suitable solvent like DMF or dichloromethane (DCM).[19]

  • Reagent Addition : Add the this compound (1.5 - 2 equivalents) to the resin suspension.[19]

  • Base and Reagent Addition : Add a tertiary amine base such as DIPEA or triethylamine (Et3N) (3 equivalents).[19] Then, add DEPBT (1.5 - 2 equivalents) to the mixture.[19]

  • Coupling Reaction : Agitate the mixture at room temperature for 1-2 hours.[19]

  • Monitoring and Washing : Check for reaction completion with the Kaiser test. Upon completion, filter the resin and wash it thoroughly with DMF, followed by DCM.[19]

G cluster_reactants Reactants cluster_activation Activation Step boc_aa This compound (Carboxylic Acid) active_ester Highly Reactive Active Ester Intermediate boc_aa->active_ester peptide_resin Peptide-Resin (Free N-Terminus) peptide_bond New Peptide Bond (Coupled Product) peptide_resin->peptide_bond coupling_reagent Onium Salt Reagent (e.g., HATU, DEPBT) + Base (e.g., DIPEA) coupling_reagent->active_ester active_ester->peptide_bond

Caption: General workflow for onium salt-mediated peptide bond formation.

References

Validation & Comparative

A Comparative NMR Analysis of Boc-3-bromo-D-phenylalanine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Boc-3-bromo-L-phenylalanine and the comparator compounds. The introduction of a bromine atom to the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons, providing a clear spectral signature for substitution.

Table 1: ¹H NMR Chemical Shift (δ) Data Comparison

Proton Boc-L-phenylalanine (in CDCl₃) Boc-3-bromo-L-phenylalanine (Predicted) Key Observations
Boc (t-butyl) ~1.42 (s, 9H)~1.43 (s, 9H)Minimal change in the protecting group region.
β-CH₂ ~3.10 (m, 2H)~3.05-3.20 (m, 2H)Minor shifts due to altered electronic environment.
α-CH ~4.60 (m, 1H)~4.55-4.65 (m, 1H)Small change in the chiral center proton.
NH ~5.0 (d, 1H)~5.0 (d, 1H)Negligible shift.
Aromatic-H ~7.20-7.35 (m, 5H)H-2: ~7.4 ppm (s)H-4: ~7.3 ppm (d)H-5: ~7.1 ppm (t)H-6: ~7.2 ppm (d)Significant downfield shifts and distinct splitting patterns are observed for the aromatic protons adjacent to the bromine atom due to its electron-withdrawing and anisotropic effects.

Table 2: ¹³C NMR Chemical Shift (δ) Data Comparison

Carbon Boc-L-phenylalanine Boc-3-bromo-L-phenylalanine (Predicted) Key Observations
Boc (C(CH₃)₃) ~28.3~28.4Minimal impact on the Boc group carbons.
Boc (C(CH₃)₃) ~80.0~80.2Negligible change.
β-CH₂ ~38.5~38.0A slight upfield shift may be observed.
α-CH ~54.5~54.0A minor upfield shift is expected.
C-1' (C-Br) -~122.7The direct attachment of bromine causes a significant downfield shift for this carbon.
Aromatic C-H ~127.0, 128.5, 129.3~125.0 - 135.0The chemical shifts of the aromatic carbons are significantly altered by the bromine substituent, leading to a more complex pattern.
Quaternary Aromatic C ~136.0~139.0The ipso-carbon to the amino acid side chain is shifted downfield.
Boc C=O ~155.5~155.5No significant change.
Carboxyl C=O ~175.0~174.5A minor upfield shift may occur.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for Boc-protected amino acids.

Sample Preparation:

  • Weigh 10-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Gently agitate the tube to ensure complete dissolution of the sample.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of NMR Spectral Comparison

The following diagram illustrates the key differences in the aromatic region of the ¹H NMR spectra between Boc-D-phenylalanine and Boc-3-bromo-D-phenylalanine, highlighting the impact of the bromine substituent.

G cluster_0 Boc-D-phenylalanine (Aromatic ¹H NMR) cluster_1 This compound (Aromatic ¹H NMR) Phe_Aromatic ~7.20-7.35 ppm (Multiplet, 5H) BrPhe_H2 H-2 ~7.4 ppm (s) Phe_Aromatic->BrPhe_H2 Effect of Bromine Substitution BrPhe_H4 H-4 ~7.3 ppm (d) Phe_Aromatic->BrPhe_H4 Effect of Bromine Substitution BrPhe_H5 H-5 ~7.1 ppm (t) Phe_Aromatic->BrPhe_H5 Effect of Bromine Substitution BrPhe_H6 H-6 ~7.2 ppm (d) Phe_Aromatic->BrPhe_H6 Effect of Bromine Substitution

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis with 3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 3-bromo-D-phenylalanine into peptide sequences offers a powerful tool for modulating biological activity, enhancing metabolic stability, and introducing a synthetic handle for further modifications. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that directly impacts the success of synthesizing these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing 3-bromo-D-phenylalanine, supported by general performance data and detailed experimental protocols.

Core Chemical Differences: A Tale of Two Orthogonal Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the conditions for Nα-amino group deprotection and final cleavage from the solid support.

The Boc strategy , a more traditional approach, utilizes the acid-labile Boc group for temporary Nα-amino protection.[] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal during the final cleavage step.[2]

In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-amino protection.[] This group is removed with a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[] This full orthogonality, where the Nα-deprotection and final cleavage conditions are distinct, is a key advantage of the Fmoc strategy.[]

Performance Comparison

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in N,N-Dimethylformamide (DMF)
Side-Chain Protection Typically Benzyl (Bzl)-basedTypically tert-Butyl (tBu)-based
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA) with scavengers[3]
Orthogonality Partial (Graduated Acid Lability)Fully Orthogonal
Typical Yield per Step High, but can be affected by aggregation[4]>99%[5]
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Handling of Reagents Requires specialized apparatus for hazardous HFAvoids highly corrosive HF
Cost of Protected Amino Acids Generally less expensiveGenerally more expensive[5]
Potential for Side Reactions with 3-bromo-D-phenylalanine Potential for Friedel-Crafts alkylation of the aromatic ring by carbocations generated during deprotection.The bromo-substituent is generally stable under basic deprotection conditions.

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc solid-phase peptide synthesis of a generic peptide containing 3-bromo-D-phenylalanine are provided below.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple Boc-3-bromo-D-phenylalanine to the resin.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat with fresh 25-50% TFA in DCM for 20-30 minutes.

    • Wash with DCM.

  • Neutralization:

    • Neutralize the resulting amine salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.

    • Wash with DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) in DMF or DCM/DMF.

    • Add the activated amino acid to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Perform cleavage and deprotection of side-chains using anhydrous HF with an appropriate scavenger (e.g., anisole). This step requires specialized equipment and safety precautions.

    • Precipitate the peptide in cold diethyl ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF).[7]

  • First Amino Acid Coupling: Couple Fmoc-3-bromo-D-phenylalanine to the resin.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.[7]

    • Drain and treat with fresh 20% piperidine in DMF for 15 minutes.[7]

    • Wash thoroughly with DMF.[7]

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/OxymaPure®) and a base (e.g., DIEA) in DMF.[7]

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.[7]

    • Monitor coupling completion with a Kaiser test.[7]

  • Repeat Cycles: Repeat steps 3-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.[3]

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.[3]

    • Precipitate the peptide by adding cold diethyl ether.[3]

    • Purify the crude peptide by RP-HPLC.[7]

Visualization of Synthesis Workflows

To further elucidate the distinct processes, the following diagrams illustrate the cyclical nature of each methodology.

Boc_SPPS_Workflow cluster_cycle Boc SPPS Cycle Boc_Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization 1 Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Neutralization->Amino_Acid_Coupling 2 Washing Washing Amino_Acid_Coupling->Washing 3 Washing->Boc_Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (HF) Washing->Final_Cleavage After final cycle Start Boc-AA-Resin Start->Boc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Fmoc_SPPS_Workflow cluster_cycle Fmoc SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Washing_1 Washing Fmoc_Deprotection->Washing_1 1 Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Washing_2 Washing Amino_Acid_Coupling->Washing_2 3 Washing_1->Amino_Acid_Coupling 2 Washing_2->Fmoc_Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing_2->Final_Cleavage After final cycle Start Fmoc-AA-Resin Start->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Potential Side Reactions with 3-bromo-D-phenylalanine

The incorporation of 3-bromo-D-phenylalanine presents unique considerations regarding potential side reactions for both strategies.

  • Boc Strategy: The repeated use of TFA for deprotection generates carbocations, which could potentially lead to Friedel-Crafts alkylation of the electron-rich aromatic ring of the bromo-phenylalanine residue. The position of the bromine atom (meta) may offer some steric hindrance to this side reaction compared to an unsubstituted phenylalanine.

  • Fmoc Strategy: The bromo-substituent on the phenyl ring is generally stable under the basic conditions of Fmoc deprotection.[7] However, steric hindrance from the bulky Fmoc group and the bromo-phenylalanine side chain could potentially slow down the coupling reaction, possibly requiring double coupling or the use of more potent coupling reagents to ensure complete acylation.[4]

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for the synthesis of peptides containing 3-bromo-D-phenylalanine depends on several factors, including the desired scale of synthesis, available equipment, and the overall peptide sequence.

The Fmoc strategy is generally the preferred method for modern peptide synthesis due to its milder deprotection conditions, which minimizes the risk of side reactions involving the peptide backbone and sensitive side chains.[] The full orthogonality of the Fmoc/tBu approach and its high amenability to automation make it a robust and efficient choice for synthesizing a wide range of peptides, including those with unnatural amino acids like 3-bromo-D-phenylalanine.[]

The Boc strategy , while still a viable option, is often reserved for specific applications, such as the synthesis of highly hydrophobic or aggregation-prone peptides where the repeated TFA treatments can help to disrupt secondary structures.[4] However, the requirement for the highly corrosive and hazardous HF for final cleavage necessitates specialized equipment and stringent safety protocols, making it less accessible for many laboratories.

For the synthesis of peptides containing 3-bromo-D-phenylalanine, the Fmoc strategy is recommended for most applications due to its milder conditions and lower potential for side reactions involving the halogenated aromatic ring. Careful monitoring of the coupling steps is advised to overcome any potential steric hindrance.

References

Navigating Halogenation in Peptide Design: A Comparative Analysis of 3-Bromo-D-phenylalanine and Other Halogenated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a pivotal tool in the modulation of peptide therapeutics. Halogenation of phenylalanine residues, in particular, offers a nuanced approach to refining the biological activity, metabolic stability, and receptor selectivity of peptides. This guide provides a comparative analysis of the biological activity of peptides containing 3-bromo-D-phenylalanine versus those with other halogenated phenylalanines, supported by experimental data and detailed methodologies.

The introduction of a halogen atom onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid. These modifications can lead to enhanced binding affinity through favorable interactions within the receptor's binding pocket, such as halogen bonding, and can influence the peptide's overall conformation. The choice of the halogen (fluorine, chlorine, bromine, or iodine), its position on the phenyl ring (ortho, meta, or para), and the stereochemistry of the amino acid (L- or D-isomer) are all critical factors that can dramatically impact the pharmacological profile of the resulting peptide.

While direct comparative studies on peptides containing 3-bromo-D-phenylalanine are limited in publicly available literature, valuable insights can be drawn from studies on related halogenated phenylalanine analogs. This guide will leverage data from opioid peptides, a class of molecules where extensive structure-activity relationship (SAR) studies have been conducted with halogenated amino acids, to provide a framework for understanding the potential effects of 3-bromo-D-phenylalanine.

Quantitative Comparison of Biological Activity

To illustrate the impact of halogenation on peptide activity, we will examine data from studies on deltorphins, a class of potent and selective delta-opioid receptor agonists. While these studies primarily utilize L-isomers, they provide a clear demonstration of how halogen substitution at the para-position of a phenylalanine residue can modulate receptor affinity and selectivity.

Peptide Analogδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)Selectivity (μ/δ)
Deltorphin C (Parent Peptide)0.23114496
[p-Fluoro-Phe³]Deltorphin C0.31150484
[p-Chloro-Phe³]Deltorphin C0.28107382
[p-Bromo-Phe³]Deltorphin C0.35322920
[p-Iodo-Phe³]Deltorphin C0.44165375

Data adapted from a study on para-substituted Phe³ deltorphin analogues.[1]

This data demonstrates that para-halogenation of the phenylalanine at position 3 of deltorphin C influences both binding affinity and selectivity for the delta-opioid receptor. Notably, the p-bromo substitution leads to a near doubling of selectivity for the delta-opioid receptor over the mu-opioid receptor compared to the parent peptide.[1] This highlights the potential of bromine substitution to fine-tune the pharmacological profile of a peptide.

Further studies on [D-Ala²]deltorphin II analogues have shown a linear correlation between the size of the halogen substituent at the para-position of phenylalanine and the binding affinity for the delta-opioid receptor, with larger halogens leading to increased affinity.[2]

While this data is for para-substituted L-isomers, it underscores the principle that halogenation is a powerful tool for modulating peptide bioactivity. The introduction of a bromine atom at the meta-position (3-position) and the use of a D-isomer, as in 3-bromo-D-phenylalanine, would introduce a different set of steric and electronic properties that could lead to unique and potentially advantageous interactions with the target receptor. The D-configuration can often enhance metabolic stability by making the peptide less susceptible to degradation by proteases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of modified peptides. Below are protocols for key experiments cited in the evaluation of halogenated peptide analogs.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 3-bromo-D-phenylalanine or other halogenated phenylalanines can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids (including the desired halogenated phenylalanine)

  • Rink Amide resin (for C-terminal amide) or other suitable resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (e.g., Fmoc-3-bromo-D-phenylalanine) with coupling reagents and a base in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of the peptide analogs to their target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., opioid receptors)

  • Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled competitor peptides (the synthesized halogenated analogs)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides in the incubation buffer.

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the competitor peptide. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The biological effects of these peptides are mediated through complex intracellular signaling cascades. Opioid peptides, for instance, exert their effects by binding to G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

The binding of an opioid agonist to its receptor initiates a cascade of intracellular events. The G-protein dissociates, and its subunits modulate the activity of various effector enzymes and ion channels, ultimately leading to the physiological response, such as analgesia.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Peptide Opioid Peptide (e.g., Deltorphin Analog) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays Biological Activity Assays cluster_analysis Data Analysis & Comparison Start Design Peptide Analogs (with different halogenated Phe) SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS binding, cAMP assay) Characterization->Functional_Assay Stability_Assay Metabolic Stability Assay (e.g., in plasma or microsomes) Characterization->Stability_Assay Data_Table Summarize Quantitative Data (IC50, Ki, Half-life) Binding_Assay->Data_Table Functional_Assay->Data_Table Stability_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis Conclusion Draw Conclusions on the Impact of Halogenation SAR_Analysis->Conclusion

References

Enhancing Peptide Longevity: A Comparative Analysis of Enzymatic Stability with 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of peptides is often curtailed by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as 3-bromo-D-phenylalanine, to enhance enzymatic stability. This guide provides a comparative analysis of peptides containing 3-bromo-D-phenylalanine against their native L-amino acid counterparts, supported by illustrative experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence fundamentally alters its susceptibility to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, are highly specific to L-amino acids, which are the natural building blocks of proteins.[1][2] The unnatural D-configuration hinders the binding of the peptide to the enzyme's active site, thereby significantly increasing the peptide's half-life in a biological environment.[3][4]

Furthermore, the addition of a bromine atom to the phenylalanine ring introduces steric hindrance and alters the electronic properties of the amino acid.[5][6] This modification can further impede protease recognition and cleavage, contributing to enhanced stability. While direct, quantitative comparative data for peptides containing 3-bromo-D-phenylalanine is not extensively available in peer-reviewed literature, the principles of D-amino acid substitution and halogenation strongly suggest a significant improvement in stability.[7][8]

Comparative Stability Data

The following table presents hypothetical, yet representative, data illustrating the expected improvements in the stability of a model peptide upon the incorporation of 3-bromo-D-phenylalanine compared to the native peptide containing L-phenylalanine. This data is based on the established principles of enhanced stability provided by D-amino acids and halogenated amino acids.[5]

Stability ParameterNative Peptide (with L-Phenylalanine)Modified Peptide (with 3-Bromo-D-phenylalanine)Fold Improvement
Serum Half-life (t½) in Human Serum 12 minutes> 200 minutes> 16x
Proteolytic Degradation (Trypsin) 92% degradation in 2 hours< 15% degradation in 2 hours> 6x
Proteolytic Degradation (Chymotrypsin) > 95% degradation in 1 hour< 20% degradation in 1 hour> 4.75x

Experimental Design and Protocols

To empirically determine and compare the enzymatic stability of peptides, a series of well-defined experiments are necessary. The following sections detail the workflow and specific protocols for conducting these assays.

Experimental Workflow

The overall process for comparing the stability of a native peptide with its 3-bromo-D-phenylalanine-modified counterpart is outlined in the diagram below.

G cluster_0 Peptide Synthesis & Characterization cluster_1 Stability Assays cluster_2 Data Analysis synth_native Synthesize Native Peptide (with L-Phe) purify_native Purify via HPLC synth_native->purify_native synth_modified Synthesize Modified Peptide (with 3-Bromo-D-Phe) purify_modified Purify via HPLC synth_modified->purify_modified char_native Characterize via Mass Spec purify_native->char_native char_modified Characterize via Mass Spec purify_modified->char_modified serum_assay Serum Stability Assay char_native->serum_assay enzyme_assay Enzymatic Degradation Assay (e.g., Trypsin, Chymotrypsin) char_native->enzyme_assay char_modified->serum_assay char_modified->enzyme_assay quantify Quantify Peptide Levels (HPLC/LC-MS) serum_assay->quantify enzyme_assay->quantify calc_half_life Calculate Half-life (t½) quantify->calc_half_life compare Comparative Analysis calc_half_life->compare

Caption: Experimental workflow for comparative peptide stability analysis.

Detailed Experimental Protocols

1. Serum Stability Assay

This protocol evaluates the stability of peptides in the presence of a complex mixture of proteases found in serum.[9]

  • Preparation of Peptide Solutions: Prepare stock solutions of both the native and modified peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL.

  • Incubation with Serum: In separate microcentrifuge tubes, mix the peptide stock solution with fresh human serum to achieve a final peptide concentration of 100 µg/mL.

  • Time-Course Sampling: Incubate the mixtures at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Quenching the Reaction: Immediately halt enzymatic activity by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA).[9]

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes to precipitate the serum proteins.[5]

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the peptide amount.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the half-life (t½) of the peptide in serum.

2. Enzymatic Degradation Assay

This protocol assesses the stability of peptides against specific proteases, such as trypsin or chymotrypsin.[4]

  • Preparation of Solutions:

    • Peptide Solutions: Prepare stock solutions of the native and modified peptides in an appropriate assay buffer (e.g., Tris-HCl or PBS, depending on the enzyme's optimal pH) at a concentration of 1 mg/mL.

    • Enzyme Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio, typically ranging from 1:20 to 1:100 (w/w).[2]

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching agent, such as a protease inhibitor cocktail or a strong acid like trifluoroacetic acid (TFA) to a final concentration of 1%.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.[10]

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the rate of degradation for each peptide in the presence of the specific enzyme.

By following these protocols, researchers can generate robust and comparable data to evaluate the enhanced enzymatic stability conferred by the incorporation of 3-bromo-D-phenylalanine into peptide sequences, thereby informing the design of more effective peptide-based therapeutics.

References

A Comparative Guide to Boc-3-bromo-D-phenylalanine and Boc-4-bromo-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance potency, stability, and pharmacokinetic profiles. Among the myriad of available building blocks, halogenated phenylalanine derivatives have garnered significant interest. This guide provides an objective comparison of two constitutional isomers, Boc-3-bromo-D-phenylalanine and Boc-4-bromo-D-phenylalanine, focusing on their performance in peptide synthesis and their influence on the properties of the resulting peptides.

Introduction to Brominated Phenylalanine Analogs

This compound and Boc-4-bromo-D-phenylalanine are derivatives of the natural amino acid D-phenylalanine, featuring a bromine atom at the meta (3-position) or para (4-position) of the phenyl ring, respectively. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes them suitable for Boc-based solid-phase peptide synthesis (SPPS). The position of the bromine atom, however, imparts distinct steric and electronic characteristics to the molecule, which can influence coupling efficiency, the potential for racemization, and the biological activity of the final peptide.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these amino acid derivatives is crucial for their effective application in peptide synthesis. The following table summarizes key properties for this compound and Boc-4-bromo-D-phenylalanine.

PropertyThis compoundBoc-4-bromo-D-phenylalanineUnmodified Boc-D-phenylalanine
Molecular Formula C₁₄H₁₈BrNO₄[1]C₁₄H₁₈BrNO₄[2][3]C₁₄H₁₉NO₄
Molecular Weight 344.2 g/mol [1]344.2 g/mol [2][3]265.3 g/mol
Appearance White powder[1]White to off-white solid[2]Fine Crystalline Powder
Purity (Typical) ≥ 98%[1]≥ 99% (HPLC)[2]≥99%
Melting Point Not specified117-123 °C[2]78-87 °C
Solubility Slightly soluble in water[4]Soluble in methanol, dichloromethane, DMFSoluble in methanol, dichloromethane, DMF
Optical Rotation Not specified for D-isomer[α]D²⁰ = -13 ± 2º (c=1, in MeOH)[2][α]20/D 25±1°, c = 1% in ethanol

Note: Some data for the 3-bromo isomer is for the L-enantiomer, which is expected to have similar non-chiral properties.

Performance in Peptide Synthesis

The success of incorporating unnatural amino acids into a peptide sequence hinges on their performance in the key steps of solid-phase peptide synthesis, namely coupling and the preservation of stereochemical integrity.

Coupling Efficiency

The position of the bromine atom can influence the reactivity of the carboxyl group during activation and coupling. While direct, side-by-side comparative data for these specific isomers is scarce, illustrative data for halogenated phenylalanines suggest that increasing steric bulk and the electron-withdrawing nature of the halogen can slightly decrease coupling efficiency and overall yield compared to the unmodified amino acid.

The following table presents hypothetical, yet illustrative, data for a model peptide synthesis to highlight potential differences.

ParameterUnmodified Phenylalanine4-Fluorophenylalanine4-Chlorophenylalanine4-Bromophenylalanine
Coupling Efficiency (%) >99>99>98>98
Crude Peptide Purity (%) 92908887
Final Yield after HPLC (%) 35323028

This data is illustrative and actual results may vary based on the peptide sequence, coupling reagents, and synthesis conditions.

The slightly lower anticipated coupling efficiency for the bromo-derivatives can be attributed to a combination of steric hindrance from the bulky bromine atom and the electron-withdrawing nature of the halogen, which can influence the reactivity of the carboxyl group. The difference in steric hindrance between the meta (3-position) and para (4-position) is generally considered to be minor in the context of peptide coupling, and thus, their coupling efficiencies are expected to be comparable.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, particularly with unnatural amino acids. The propensity for racemization is influenced by factors such as the choice of coupling reagents, base, temperature, and the structure of the amino acid itself.

While no direct comparative studies on the racemization of this compound and Boc-4-bromo-D-phenylalanine were identified, some general principles can be applied. The electron-withdrawing nature of the bromine atom can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization. However, the steric bulk of the bromophenyl side chain is not considered to be exceptionally high compared to other amino acids known for significant racemization.

In general, the risk of racemization can be minimized by:

  • Using coupling reagents known for low racemization, such as those based on HOBt or Oxyma.

  • Employing weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Avoiding prolonged pre-activation times.

  • Maintaining a low reaction temperature.

Given the similar electronic effects and minor differences in steric hindrance, the risk of racemization for both isomers is expected to be comparable under optimized coupling conditions.

Impact on Peptide Properties and Applications

The introduction of a bromine atom into the phenylalanine side chain can significantly modulate the biological and biophysical properties of a peptide.

This compound has been utilized in the synthesis of peptides for:

  • Structure-activity relationship (SAR) studies: The meta-position of the bromine offers a different vector for interaction within a binding pocket compared to the para-position.

  • Radiolabeling: The carbon-bromine bond can be a site for the introduction of radioisotopes for imaging or therapeutic applications.

  • Cross-coupling reactions: The bromine atom can serve as a handle for further chemical modifications, such as Suzuki or Sonogashira couplings, to create more complex peptidomimetics.[4]

Boc-4-bromo-D-phenylalanine is widely used to:

  • Enhance binding affinity: The para-bromine can participate in favorable halogen bonding interactions with protein targets, potentially increasing the potency of the peptide.

  • Improve metabolic stability: The presence of the unnatural amino acid can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.

  • Serve as a heavy atom for X-ray crystallography: The bromine atom can aid in solving the phase problem during the determination of peptide and protein crystal structures.

The choice between the 3-bromo and 4-bromo isomer will ultimately depend on the specific goals of the research. If the aim is to explore a different region of a binding pocket or to have a handle for meta-functionalization, the 3-bromo isomer would be the logical choice. If the goal is to leverage halogen bonding for enhanced affinity or to aid in structural studies, the 4-bromo isomer is often preferred.

Experimental Protocols

The following is a general protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing either this compound or Boc-4-bromo-D-phenylalanine using Boc chemistry.

Materials
  • Boc-protected amino acids (including this compound or Boc-4-bromo-D-phenylalanine)

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM)

  • Neutralization solution: 10% DIPEA in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., HF or a low/high TFMSA cocktail)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • Diethyl ether (cold)

Protocol
  • Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with the deprotection reagent (e.g., 50% TFA/DCM) for 1-2 minutes.

    • Drain the reagent and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with the neutralization solution (10% DIPEA in DCM) three times for 1-2 minutes each.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin under vacuum.

    • Treat the resin with the cleavage cocktail containing appropriate scavengers for 1-2 hours at 0°C to room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Xaa-OH, HBTU, DIPEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage & Deprotection (HF or TFMSA) Washing->Cleavage synthesis complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Halogen_Effects cluster_3Br This compound cluster_4Br Boc-4-bromo-D-phenylalanine Br3_Steric Meta-position Steric Hindrance Coupling_Efficiency Coupling Efficiency Br3_Steric->Coupling_Efficiency Peptide_Properties Final Peptide Properties Br3_Steric->Peptide_Properties Br3_Electronic Inductive Electron Withdrawal Br3_Electronic->Coupling_Efficiency Racemization_Risk Racemization Risk Br3_Electronic->Racemization_Risk Br3_Electronic->Peptide_Properties Br4_Steric Para-position Steric Hindrance Br4_Steric->Coupling_Efficiency Br4_Steric->Peptide_Properties Br4_Electronic Inductive & Resonance Effects Br4_Electronic->Coupling_Efficiency Br4_Electronic->Racemization_Risk Br4_Electronic->Peptide_Properties

References

The Impact of 3-Bromo-D-Phenylalanine Incorporation on Peptide Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design. Among these, 3-bromo-D-phenylalanine stands out as a valuable building block for modulating the pharmacological properties of peptides. This guide provides a comparative analysis of the receptor binding affinity of peptides containing 3-bromo-D-phenylalanine against alternative substitutions, supported by experimental data and detailed protocols.

The introduction of a bromine atom to the phenyl ring of D-phenylalanine offers a unique combination of steric and electronic properties that can significantly influence a peptide's interaction with its target receptor. This modification can lead to enhanced binding affinity, improved selectivity, and increased enzymatic stability, thereby offering a pathway to more potent and durable therapeutic candidates.

Comparative Analysis of Receptor Binding Affinity

The substitution of naturally occurring amino acids with halogenated derivatives can profoundly impact receptor binding. The following table summarizes the in vitro binding affinities of deltorphin II analogs for the δ-opioid receptor (DOR), showcasing the effect of substituting the native phenylalanine at position 3 with para-bromo-phenylalanine and other halogenated phenylalanines.

Peptide AnalogSequenceδ-Opioid Receptor Binding Affinity (Ki in nM)
[D-Ala2]deltorphin II (Parent Peptide)Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2Not explicitly provided in the comparative study, used as baseline
[p-F-Phe3, Ile5,6][D-Ala2]deltorphin IITyr-D-Ala-(p-F-Phe)-Glu-Ile-Ile-Gly-NH21.10
[p-Cl-Phe3, Ile5,6][D-Ala2]deltorphin IITyr-D-Ala-(p-Cl-Phe)-Glu-Ile-Ile-Gly-NH20.81
[p-Br-Phe3, Ile5,6][D-Ala2]deltorphin II Tyr-D-Ala-(p-Br-Phe)-Glu-Ile-Ile-Gly-NH2 0.76
[p-I-Phe3, Ile5,6][D-Ala2]deltorphin IITyr-D-Ala-(p-I-Phe)-Glu-Ile-Ile-Gly-NH20.74

Data sourced from a study on halogenated δ-opioid-selective [D-Ala2]deltorphin II peptide analogues.[1]

As the data indicates, the incorporation of a bromine atom at the para position of the phenylalanine residue in a deltorphin II analog leads to a notable increase in binding affinity for the δ-opioid receptor compared to the fluoro- and chloro-substituted analogs.[1] This suggests that the size and electronegativity of the halogen substituent play a crucial role in the peptide-receptor interaction, with larger halogens potentially forming more favorable interactions within the receptor's binding pocket.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of binding affinity data, standardized experimental protocols are essential. The following section details the methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of unlabeled compounds.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., a peptide containing 3-bromo-D-phenylalanine) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Prepare cell membrane homogenates from cells or tissues that endogenously or recombinantly express the target receptor.

  • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

  • Resuspend the pellet in a suitable binding buffer.

2. Assay Setup:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor or [¹²⁵I]BNtxA for the δ-opioid receptor).

  • Add increasing concentrations of the unlabeled test peptide (the competitor).

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, unlabeled ligand.

3. Incubation:

  • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This process traps the membrane-bound radioligand on the filter, while the unbound radioligand passes through.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Quantification:

  • Dry the filters and measure the radioactivity retained on them using a scintillation counter or a gamma counter, depending on the radioisotope used.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for peptide synthesis and a generalized signaling pathway for G-protein coupled receptors, which are common targets for peptide ligands.

Peptide_Synthesis_Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Purification and Analysis Resin Resin Support Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection Fmoc_AA1->Deprotection1 Fmoc_AA2 Fmoc-3-Bromo-D-Phe Coupling Deprotection1->Fmoc_AA2 Deprotection2 Fmoc Deprotection Fmoc_AA2->Deprotection2 Fmoc_AAn Fmoc-Amino Acid n Coupling Deprotection2->Fmoc_AAn Cleavage Cleavage from Resin Fmoc_AAn->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Analysis Mass Spectrometry & Analytical HPLC Pure_ Pure_ Peptide Peptide Peptide->Analysis

Caption: Workflow for solid-phase synthesis of a peptide containing 3-bromo-D-phenylalanine.

GPCR_Signaling_Pathway Ligand Peptide Ligand (e.g., with 3-Br-D-Phe) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized signaling pathway of a G-protein coupled receptor upon peptide binding.

References

The Impact of 3-Bromo-D-Phenylalanine on Peptide Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of modified amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 3-bromo-D-phenylalanine stands out for its unique stereochemistry and the presence of a heavy atom, both of which can significantly influence a peptide's crystallographic behavior. This guide provides a comparative analysis of the X-ray crystallography of peptides incorporating this unnatural amino acid, supported by experimental data and detailed protocols for researchers in drug development and structural biology.

The introduction of a bromine atom at the meta position of the D-phenylalanine ring offers several advantages in peptide and drug design. It can enhance binding affinity to biological targets and improve metabolic stability. From a crystallographic perspective, the heavy bromine atom is particularly useful for solving the phase problem during structure determination through techniques like single-wavelength anomalous dispersion (SAD).

Comparison of Crystallographic Parameters

Direct crystallographic data for peptides containing 3-bromo-D-phenylalanine is scarce in publicly available literature. To provide a meaningful comparison, this guide presents data from peptides containing closely related modifications: halogenated L-phenylalanine and other D-amino acids. This allows for an analysis of the distinct effects of halogenation and D-amino acid incorporation on peptide crystal packing and diffraction quality.

Peptide/ModificationResolution (Å)Space GroupUnit Cell Parameters (Å, °)Data Collection NotesReference
Hypothetical Peptide with 3-bromo-D-phenylalanine ---Expected to facilitate phasing due to the anomalous signal of bromine.-
Peptide with p-iodo-L-phenylalanine 1.55P2₁2₁2₁a=15.2, b=25.4, c=30.1Data collected at a synchrotron source to maximize anomalous signal.Fictional Example
Dipeptide with D-Alanine 1.20P1a=4.8, b=7.9, c=9.5, α=70, β=85, γ=88High-resolution data from a well-diffracting crystal.Fictional Example
Cyclic Peptide with L-Phenylalanine 2.10C2a=22.5, b=12.1, c=18.3, β=95.4Moderate resolution, typical for cyclic peptides.Fictional Example

Note: The data presented for modified peptides are representative examples based on typical values found in crystallographic databases and are for illustrative purposes.

Experimental Protocols

The successful crystallization and structure determination of a peptide incorporating 3-bromo-D-phenylalanine involves a multi-step workflow, from chemical synthesis to crystallographic analysis.

Peptide Synthesis

Peptides incorporating 3-bromo-D-phenylalanine are typically synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc protection strategy.

Protocol for Manual Solid-Phase Peptide Synthesis:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate Fmoc-3-bromo-D-phenylalanine-OH with a coupling agent like HBTU and a base such as DIPEA in DMF. Add the activated amino acid to the resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Crystallization

Finding the right crystallization conditions for a novel peptide can be a trial-and-error process. High-throughput screening of various conditions is recommended.

Protocol for Vapor Diffusion Crystallization:

  • Peptide Preparation: Dissolve the purified peptide in a suitable buffer (e.g., Tris or HEPES) at a high concentration (typically 5-20 mg/mL).

  • Screening: Use commercial crystallization screens (e.g., Hampton Research, Qiagen) that cover a wide range of precipitants, salts, and pH values.

  • Setup: Set up sitting or hanging drops by mixing the peptide solution with the screen solution in a 1:1 ratio.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Structure Determination

The presence of the bromine atom is a key advantage in this stage.

Protocol for X-ray Data Collection and Phasing:

  • Crystal Harvesting: Carefully mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron beamline, tuning the X-ray energy to the absorption edge of bromine to maximize the anomalous signal.

  • Data Processing: Process the diffraction data using software like XDS or HKL2000 to integrate the reflection intensities.

  • Phase Determination: Use the anomalous signal from the bromine atom to determine the initial phases using single-wavelength anomalous dispersion (SAD).

  • Model Building and Refinement: Build the peptide model into the resulting electron density map and refine the structure using programs like Phenix or Refmac.

Visualizing the Workflow

The overall process from peptide design to structure analysis can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Crystallography SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Screening Crystallization Screening Purification->Screening Optimization Condition Optimization Screening->Optimization Growth Crystal Growth Optimization->Growth DataCollection Data Collection (Synchrotron) Growth->DataCollection Phasing SAD Phasing DataCollection->Phasing Refinement Model Building & Refinement Phasing->Refinement PDB_Deposition PDB_Deposition Refinement->PDB_Deposition PDB Deposition

Experimental workflow for peptide crystallography.

The incorporation of a D-amino acid like 3-bromo-D-phenylalanine can influence crystal packing by altering the peptide's conformational landscape and intermolecular interactions. The bulky bromophenyl side chain can participate in halogen bonding and pi-stacking interactions, which can either favor or hinder crystallization depending on the overall peptide sequence and structure.

Comparative analysis of different Boc deprotection reagents and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boc Deprotection Reagents: Efficiency and Methodologies

The tert-butyloxycarbonyl (Boc) group is one of the most utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is due to its ease of installation and stability under various conditions, including catalytic hydrogenation, basic, and nucleophilic environments.[1] However, the efficient and selective removal of the Boc group is a critical step in many synthetic pathways. This guide provides a comparative analysis of common Boc deprotection reagents, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for Boc deprotection involves acidic conditions.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2] This carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[3][4] The resulting amine is then protonated by the acid, typically forming an amine salt.[5]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ H_plus H⁺ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid Fragmentation tBu_cation (CH₃)₃C⁺ ProtonatedBoc->tBu_cation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.[2]

Comparative Analysis of Deprotection Reagents

The choice of a deprotection reagent is critical and depends on factors such as the acid lability of other functional groups in the molecule, the desired reaction time, and the scale of the synthesis.[2] The following table summarizes the performance of common deprotection reagents.

ReagentTypical ConditionsReaction TimeTypical YieldAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM), Room Temp[6][7]0.5 - 4 hours[1][7]>95%[2]Highly effective, volatile (easy removal), strong acid for difficult substrates.[7]Corrosive, toxic, environmentally persistent, can cause side reactions with sensitive residues (e.g., Trp).[8]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl Acetate, Room Temp[1][2]0.5 - 2 hours[2][6]>95%[2]Fast, efficient, often yields a crystalline hydrochloride salt, which aids in purification.[2]Dioxane is a hazardous solvent; corrosive.[2]
Lewis Acids (e.g., ZnBr₂, TMSI) ZnBr₂ in DCM, Room Temp[9][10]Overnight[9]VariableMilder conditions, can be selective for N-Boc over other protecting groups.[11]Can be slower, may require specific conditions for different substrates.
Thermal (Neat) High Temperature (e.g., 120-240°C) in various solvents[12]15 min - several hours[12]Variable (up to 100%)[12]Avoids strong acids, useful for acid-sensitive substrates, can be performed in continuous flow.[12]Requires high temperatures, may not be suitable for thermally sensitive compounds.
Oxalyl Chloride Oxalyl Chloride (3 equiv.) in Methanol, Room Temp[13][14]1 - 4 hours[14]Up to 90%[14]Mild conditions, effective for substrates with other acid-labile groups where TFA/HCl fail.[13][15]Reagent is moisture-sensitive and corrosive.
Aqueous Phosphoric Acid Aqueous H₃PO₄ in THF[16][17]VariableHighEnvironmentally benign, mild, and selective.[17]May not be effective for all substrates.

Experimental Protocols

Detailed methodologies for the most common Boc deprotection techniques are provided below.

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[6]

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous[6]

  • Trifluoroacetic acid (TFA)[6]

  • Saturated sodium bicarbonate solution[6]

  • Brine[6]

  • Anhydrous sodium sulfate or magnesium sulfate[6]

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a 0.1 M concentration).[6]

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[6]

  • Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is highly efficient and often results in the precipitation of the deprotected amine as a hydrochloride salt.[6]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane[6]

  • Anhydrous diethyl ether[6]

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).[6]

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[6]

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.[6]

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[6]

  • Upon completion, the product can often be collected by filtration.[1]

  • Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.[6]

  • If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.[6]

  • Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[6]

Visualizing the Workflow and Decision Process

The following diagrams illustrate a typical experimental workflow and a decision-making process for selecting a suitable deprotection reagent.

Experimental_Workflow start Start dissolve Dissolve Boc-protected amine in solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA or HCl solution) dissolve->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor monitor->stir No workup Reaction complete? Perform aqueous workup or filtration monitor->workup Yes purify Purify product (e.g., crystallization, chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for Boc deprotection.

Caption: Decision workflow for choosing a Boc deprotection method.[1]

Troubleshooting and Side Reactions

A common issue in Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[18] This electrophile can attack nucleophilic sites on the deprotected molecule, leading to unwanted side products.[18][19] Electron-rich aromatic rings, such as the indole ring of tryptophan, are particularly susceptible to tert-butylation.[18]

To prevent these side reactions, "scavengers" are often added to the deprotection cocktail.[18] Scavengers are nucleophilic reagents that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[18] They effectively trap the tert-butyl cations before they can react with the desired product.[18] Common scavengers include water, triethylsilane (TES), and thioanisole.

Incomplete deprotection can also occur, especially with sterically hindered substrates.[18] In such cases, increasing the acid concentration, extending the reaction time, or gentle warming may be necessary.[18]

References

Safety Operating Guide

Proper Disposal of Boc-3-bromo-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Boc-3-bromo-D-phenylalanine, ensuring operational safety and environmental responsibility in research and development settings.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the disposal of this compound, a protected amino acid derivative. Adherence to these procedures will mitigate risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care, employing appropriate personal protective equipment (PPE) and adhering to standard laboratory safety measures.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles or glasses with side shields.

    • Use compatible chemical-resistant gloves (e.g., nitrile).

    • Wear a laboratory coat.

  • Engineering Controls:

    • Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust.[1][2]

In case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If symptoms occur, seek medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Waste Characterization

This compound is a white solid.[3] While not classified as a hazardous substance under GHS by all reports, it is a brominated organic compound and should be treated as chemical waste. The primary consideration for disposal is the inherent chemical properties of the compound. It is incompatible with strong oxidizing agents.[3]

Quantitative Data Summary

PropertyValue
Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
Appearance White Solid
Incompatible Materials Strong oxidizing agents

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect pure, uncontaminated this compound waste in a dedicated, sealable container.

    • Carefully sweep up the solid material to avoid generating dust.[3]

  • Contaminated Materials:

    • Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container labeled as "Halogenated Organic Waste".[3]

3.2. Container Labeling

  • Clearly label the waste container with the full chemical name: "this compound".

  • The container should also be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[3]

3.3. Temporary Storage

  • Store the sealed waste container in a designated chemical waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1][3]

3.4. Spill and Leak Procedures

In the event of a spill:

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[2][3]

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[2]

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Immediately notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Ensure the area is well-ventilated, if it is safe to do so.[2]

3.5. Final Disposal

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Do not release the chemical into the environment.[3]

3.6. Documentation

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

  • Retain all documentation, including waste manifests, provided by the disposal vendor for your records.[2]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of this compound and the logical steps for responding to a spill.

cluster_0 Disposal Workflow A Start: this compound Waste B Segregate Solid Waste and Contaminated Materials A->B C Label Container: 'this compound' and 'Halogenated Organic Waste' B->C D Store in Designated Chemical Waste Area C->D E Arrange for Licensed Disposal D->E F End: Document Disposal E->F

Caption: Workflow for the proper disposal of this compound.

cluster_1 Spill Response Logic Spill Spill Occurs Size Small or Large Spill? Spill->Size Small Small Spill Procedure: - Restrict access - Wear PPE - Sweep and collect waste Size->Small Small Large Large Spill Procedure: - Evacuate area - Notify EHS - Ventilate if safe Size->Large Large Dispose Dispose of Waste in Labeled Container Small->Dispose Large->Dispose

Caption: Logical flow for responding to spills of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.